Pent-2-ene-1,4-diol
Description
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Properties
CAS No. |
6117-82-4 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
pent-2-ene-1,4-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3 |
InChI Key |
OOYLEFZKWGZRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of (E)-pent-2-ene-1,4-diol
Introduction
(E)-pent-2-ene-1,4-diol is a bifunctional organic molecule containing both a carbon-carbon double bond in the trans configuration and two hydroxyl groups. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the preparation of more complex molecules with defined stereochemistry. Its structural features suggest potential applications in polymer chemistry and as a precursor for biologically active compounds. This guide outlines the expected analytical methodologies and predicted spectroscopic data for the comprehensive structural elucidation of (E)-pent-2-ene-1,4-diol, aimed at researchers, scientists, and professionals in drug development.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of (E)-pent-2-ene-1,4-diol is presented below.
| Property | Predicted Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | (E)-pent-2-ene-1,4-diol |
| CAS Number | 25073-25-0 |
Predicted Spectroscopic Data for Structural Elucidation
The structural analysis of (E)-pent-2-ene-1,4-diol would rely on a combination of spectroscopic techniques to confirm its molecular structure, stereochemistry, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
3.1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the double bond.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH₃) | ~ 1.2 - 1.4 | Doublet (d) | ~ 6-7 |
| H2 (=CH-) | ~ 5.6 - 5.8 | Doublet of doublets (dd) | JH2-H3 ≈ 15 (trans), JH2-H4 ≈ 5-6 |
| H3 (=CH-) | ~ 5.7 - 5.9 | Doublet of triplets (dt) | JH3-H2 ≈ 15 (trans), JH3-H5 ≈ 4-5 |
| H4 (-CH(OH)-) | ~ 4.2 - 4.4 | Multiplet (m) | |
| H5 (-CH₂(OH)) | ~ 4.0 - 4.2 | Doublet (d) | ~ 4-5 |
| -OH (x2) | Variable (broad singlet) | Broad Singlet (br s) |
3.1.2. Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~ 20 - 25 |
| C2 (=CH-) | ~ 125 - 135 |
| C3 (=CH-) | ~ 130 - 140 |
| C4 (-CH(OH)-) | ~ 65 - 75 |
| C5 (-CH₂(OH)) | ~ 60 - 70 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an allylic alcohol will show characteristic absorption bands.[1]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 | Broad, strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |
| C-H Stretch (sp²) | 3010 - 3100 | Medium |
| C=C Stretch | 1660 - 1680 | Medium, weak for trans |
| C-O Stretch | 1000 - 1260 | Strong |
| =C-H Bend (trans) | 960 - 980 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. For allylic alcohols, common fragmentation pathways include α-cleavage and dehydration.[2][3]
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 84 | [C₅H₈O]⁺ | Dehydration (Loss of H₂O) |
| 87 | [C₄H₇O₂]⁺ | α-cleavage (Loss of CH₃) |
| 71 | [C₄H₇O]⁺ | α-cleavage (Loss of CH₂OH) |
| 57 | [C₃H₅O]⁺ | Further fragmentation |
| 43 | [C₂H₃O]⁺ | Further fragmentation |
Experimental Protocols
Detailed experimental protocols would be essential for the synthesis and characterization of (E)-pent-2-ene-1,4-diol.
Proposed Synthesis Workflow
A common method for the synthesis of diols from alkenes is dihydroxylation. The Upjohn and Sharpless asymmetric dihydroxylation methods are widely used for this purpose.[4][5][6][7][8] A generalized workflow for the synthesis of an allylic diol is presented below.
References
- 1. Allyl alcohol(107-18-6) IR Spectrum [chemicalbook.com]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
(Z)-pent-2-ene-1,4-diol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(Z)-pent-2-ene-1,4-diol is a bifunctional organic molecule featuring a cis-configured internal alkene and two hydroxyl groups at allylic and homoallylic positions. This unique structural arrangement offers potential for diverse chemical transformations and applications, particularly as a building block in the synthesis of complex molecules and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of (Z)-pent-2-ene-1,4-diol, drawing from computational data and analogous information from structurally related compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Table 1: Computed and Analogous Physical Properties
| Property | (Z)-pent-2-ene-1,4-diol (Computed) | (Z)-2-butene-1,4-diol (Experimental) |
| Molecular Formula | C₅H₁₀O₂[1] | C₄H₈O₂ |
| Molecular Weight | 102.13 g/mol [1] | 88.11 g/mol |
| Melting Point | Not available | 4-10 °C[2] |
| Boiling Point | Not available | 235 °C[2] |
| Solubility | Not available | Soluble in water, ethanol, acetone[2] |
| Density | Not available | 1.07 g/mL at 25 °C[2] |
| XLogP3 | -0.4[1] | Not available |
Spectroscopic Properties
Experimental spectroscopic data for (Z)-pent-2-ene-1,4-diol is not currently published. The following tables provide predicted spectral characteristics based on the analysis of its structural features and comparison with analogous compounds like (Z)-pent-2-ene.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ | ~1.2-1.3 | Doublet | Coupled to the adjacent CH proton. |
| CH(OH) | ~4.3-4.5 | Multiplet | Allylic proton, coupled to olefinic and methyl protons. |
| =CH- | ~5.5-5.8 | Multiplet | Olefinic protons, coupled to each other and adjacent protons. |
| -CH₂OH | ~4.1-4.2 | Doublet | Coupled to the adjacent olefinic proton. |
| -OH | Variable | Broad Singlet | Chemical shift is dependent on concentration and solvent. |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20-25 |
| CH(OH) | ~65-70 |
| =CH- | ~125-135 |
| -CH₂OH | ~60-65 |
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| C=C Stretch (Z-alkene) | ~1650 | Medium-Weak |
| C-O Stretch | 1000-1200 | Strong |
Chemical Reactivity and Synthesis
The chemical reactivity of (Z)-pent-2-ene-1,4-diol is dictated by its two primary functional groups: the alkene and the two hydroxyl groups. The cis-configuration of the double bond and the presence of both a secondary allylic and a primary alcohol offer unique stereochemical and regiochemical possibilities for various transformations.
Potential Reactions:
-
Oxidation: The primary and secondary alcohols can be selectively oxidized to the corresponding aldehyde/carboxylic acid and ketone, respectively.
-
Esterification and Etherification: The hydroxyl groups can readily undergo esterification and etherification reactions.
-
Epoxidation: The double bond can be epoxidized, with the stereochemical outcome potentially directed by the neighboring hydroxyl groups.
-
Hydrogenation: The alkene can be reduced to the corresponding saturated diol.
-
Cyclization Reactions: The bifunctional nature of the molecule makes it a potential precursor for the synthesis of various heterocyclic compounds.
Experimental Protocols: Synthesis of (Z)-alkene-1,4-diols
While a specific, detailed protocol for the synthesis of (Z)-pent-2-ene-1,4-diol is not available, a general and highly stereoselective method for the formation of (Z)-1,4-but-2-ene diols has been described, which can be adapted for the synthesis of the pentene analogue.[3] This method involves the palladium-catalyzed decarboxylative reaction of vinyl-substituted cyclic carbonates with water as a nucleophile.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis of (Z)-alkene-1,4-diols.
Applications in Drug Development
The allylic diol motif is a valuable pharmacophore found in a number of natural products and synthetic molecules with diverse biological activities.[4] The structural features of (Z)-pent-2-ene-1,4-diol, including its stereochemistry and the presence of two modifiable hydroxyl groups, make it an attractive scaffold for the following applications in drug discovery:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting point for the development of more potent and selective drug candidates.
-
Scaffold for Chemical Libraries: The two hydroxyl groups can be readily derivatized to generate a library of compounds for high-throughput screening.
-
Synthesis of Bioactive Molecules: It can be used as a key intermediate in the total synthesis of natural products or their analogues with potential therapeutic properties.
Logical Relationship for Drug Discovery Application:
Caption: Role of the diol scaffold in a drug discovery pipeline.
Conclusion
(Z)-pent-2-ene-1,4-diol represents a molecule of significant interest for synthetic and medicinal chemists. While experimental data on its specific properties are currently limited, computational data and knowledge from analogous compounds provide a strong foundation for its potential applications. Further research into the experimental characterization, synthetic methodologies, and biological evaluation of this compound is warranted to fully unlock its potential in the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to Pent-2-ene-1,4-diol
This technical guide provides a comprehensive overview of pent-2-ene-1,4-diol, including its chemical identifiers, physical properties, and available synthetic methodologies. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of in-depth experimental data and biological studies for this specific molecule, information on closely related and more extensively studied analogous compounds is also included to provide a broader context for potential applications and research directions.
Chemical Identification and Properties
This compound is a bifunctional organic molecule containing both a carbon-carbon double bond and two hydroxyl groups. This structure allows for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis. The properties of its different isomers are summarized below.
Table 1: Chemical Identifiers and Properties of this compound Isomers
| Property | Value | Isomer | Source |
| CAS Number | 6117-82-4 | Unspecified stereochemistry / (Z)-isomer | [1][2][3] |
| 25073-25-0 | (E)-isomer | [4][5] | |
| Molecular Formula | C₅H₁₀O₂ | All isomers | [1][2][3][4][5] |
| Molecular Weight | 102.13 g/mol | All isomers | [1][2][4][5] |
| IUPAC Name | This compound | Unspecified stereochemistry | [2] |
| (E)-pent-2-ene-1,4-diol | (E)-isomer | [5] | |
| (Z)-pent-2-ene-1,4-diol | (Z)-isomer | [3] | |
| Synonyms | 2-Pentene-1,4-diol, cis-Pent-2-en-1,4-diol | (Z)-isomer | [1] |
| trans-2-pentene-1,4-diol | (E)-isomer | [4] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely available in comprehensive guides. However, literature suggests synthetic routes for specific isomers.
2.1. Synthesis of (2E)-2-Pentene-1,4-diol
A reported synthesis of the trans-isomer, (2E)-2-pentene-1,4-diol, involves the reduction of ethyl 2,4-diketopentanoate.[4]
-
Reactant: ethyl 2,4-diketopentanoate
-
Reagent: Lithium aluminium tetrahydride (LiAlH₄)
-
Solvent: Diethyl ether
-
Reaction Conditions: 0 - 5 °C for 3 hours[4]
Experimental Workflow for the Synthesis of (2E)-2-Pentene-1,4-diol
Caption: A general workflow for the synthesis of (2E)-2-Pentene-1,4-diol via reduction.
Potential Applications in Drug Development and Research
While specific applications of this compound in drug development are not well-documented, the applications of analogous unsaturated diols, such as but-2-ene-1,4-diol, can provide insights into its potential utility. But-2-ene-1,4-diol is a known intermediate in the synthesis of various pharmaceutical and industrial products.[6]
Potential Synthetic Applications of Unsaturated Diols
Unsaturated diols are valuable precursors for a range of chemical entities due to the reactivity of both the double bond and the hydroxyl groups.
Caption: Potential chemical transformations of unsaturated diols in organic synthesis.
The presence of both nucleophilic hydroxyl groups and an electrophilic double bond (which can be modified) allows these molecules to be used in the synthesis of:
-
Vitamins: But-2-ene-1,4-diol is a precursor in the synthesis of Vitamin B6.[6][7]
-
Polymers: It can be used as a crosslinking agent or monomer in the production of polyesters and alkyd resins.[6][7]
-
Fine Chemicals: It serves as an intermediate for insecticides and other bioactive molecules.[7]
Given its structural similarities, this compound could potentially serve as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Further research is required to explore its specific reactivity and biological activity.
References
- 1. This compound | CAS#:6117-82-4 | Chemsrc [chemsrc.com]
- 2. This compound | C5H10O2 | CID 54161810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-pent-2-ene-1,4-diol | C5H10O2 | CID 12487263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. (2E)-2-Pentene-1,4-diol | C5H10O2 | CID 11788269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
Pent-2-ene-1,4-diol molecular weight and formula
This technical guide provides a comprehensive overview of the fundamental molecular properties of Pent-2-ene-1,4-diol, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular formula, weight, and isomeric forms, and includes a representative experimental protocol for its synthesis.
Core Molecular Data
This compound is an unsaturated diol with significant potential as a building block in organic synthesis. Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| Isomers | (2E)-2-Pentene-1,4-diol, (2Z)-2-Pentene-1,4-diol |
Isomeric Forms
This compound exists as two geometric isomers, (2E) and (2Z), arising from the substitution pattern around the carbon-carbon double bond. The spatial arrangement of the substituents significantly influences the molecule's physical and chemical properties, as well as its reactivity in chemical transformations.
Experimental Protocols
Representative Synthesis of (Z)-1,4-but-2-ene diols
This protocol is adapted from a general method for the synthesis of (Z)-1,4-but-2-ene diols and serves as a representative example of a potential synthetic route.
Materials:
-
Vinyl-substituted cyclic carbonate precursor
-
Water (H₂O)
-
Palladium catalyst system
Procedure:
A general catalytic and highly stereoselective method for the formation of (Z)-1,4-but-2-ene diols has been developed using vinyl-substituted cyclic carbonate precursors and water as the nucleophilic reagent.[3] This approach provides high yields and is applicable to a wide range of reaction partners without the need for special additives or precautions.[3] The stereoselectivity of the reaction is believed to be controlled by hyperconjugation within the catalytic intermediate following decarboxylation.[3]
Note: The application of this methodology to the specific synthesis of this compound would require the appropriate vinyl-substituted cyclic carbonate precursor.
Logical Workflow for Synthesis
The synthesis of unsaturated diols like this compound often involves the stereoselective reduction of a corresponding alkyne or the modification of an existing alkene. The choice of synthetic route dictates the resulting isomeric purity.
References
Spectroscopic Data for Pent-2-ene-1,4-diol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the (E)- and (Z)-isomers of pent-2-ene-1,4-diol. Due to the limited availability of direct experimental spectra for these specific compounds in public databases, this paper compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines generalized experimental protocols for obtaining and analyzing the spectroscopic data for these and similar diol compounds.
Introduction
This compound is a five-carbon diol containing a double bond, which can exist as two geometric isomers: (E)-pent-2-ene-1,4-diol (trans) and (Z)-pent-2-ene-1,4-diol (cis). These isomers are of interest in various fields of chemical synthesis and drug development due to their potential as building blocks for more complex molecules. Accurate spectroscopic characterization is crucial for distinguishing between these isomers and for quality control in their synthesis and application. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the (E)- and (Z)-isomers of this compound. These predictions are based on data from analogous compounds such as pent-2-ene, but-2-ene-1,4-diol, and other unsaturated diols.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)- and (Z)-pent-2-ene-1,4-diol.
| Proton | (E)-pent-2-ene-1,4-diol | (Z)-pent-2-ene-1,4-diol |
| H1 (CH₃) | ~1.2-1.4 ppm (doublet) | ~1.2-1.4 ppm (doublet) |
| H2 (=CH) | ~5.6-5.8 ppm (multiplet) | ~5.5-5.7 ppm (multiplet) |
| H3 (=CH) | ~5.7-5.9 ppm (multiplet) | ~5.6-5.8 ppm (multiplet) |
| H4 (CHOH) | ~4.2-4.4 ppm (quartet) | ~4.7-4.9 ppm (quartet) |
| H5 (CH₂OH) | ~4.1-4.3 ppm (doublet) | ~4.2-4.4 ppm (doublet) |
| OH | Variable (broad singlet) | Variable (broad singlet) |
| J (H2-H3) | ~15 Hz (trans coupling) | ~10 Hz (cis coupling) |
| J (H1-H4) | ~6-7 Hz | ~6-7 Hz |
| J (H3-H5) | ~5-6 Hz | ~5-6 Hz |
Note: Chemical shifts are referenced to TMS (0 ppm) and are typically measured in CDCl₃ or D₂O. The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for (E)- and (Z)-pent-2-ene-1,4-diol.
| Carbon | (E)-pent-2-ene-1,4-diol | (Z)-pent-2-ene-1,4-diol |
| C1 (CH₃) | ~20-25 ppm | ~15-20 ppm |
| C2 (=CH) | ~125-135 ppm | ~123-133 ppm |
| C3 (=CH) | ~130-140 ppm | ~128-138 ppm |
| C4 (CHOH) | ~65-70 ppm | ~60-65 ppm |
| C5 (CH₂OH) | ~60-65 ppm | ~55-60 ppm |
Note: Chemical shifts are referenced to TMS (0 ppm) or the solvent signal.
Infrared (IR) Spectroscopy
Table 3: Predicted Main IR Absorption Bands for (E)- and (Z)-pent-2-ene-1,4-diol.
| Functional Group | Vibrational Mode | (E)-isomer (cm⁻¹) | (Z)-isomer (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | 3200-3600 | Strong, Broad |
| C-H (alkenyl) | Stretching | 3010-3095 | 3010-3095 | Medium |
| C-H (alkyl) | Stretching | 2850-2960 | 2850-2960 | Medium |
| C=C | Stretching | ~1670 | ~1650 | Medium-Weak |
| C-O | Stretching | 1000-1260 | 1000-1260 | Strong |
| =C-H (trans) | Bending (out-of-plane) | ~965 | - | Strong |
| =C-H (cis) | Bending (out-of-plane) | - | ~675-730 | Medium |
Mass Spectrometry
Table 4: Predicted Key Mass Spectrometry Fragments (m/z) for this compound Isomers.
| Fragment Ion | Formula | Predicted m/z | Interpretation |
| [M]⁺ | [C₅H₁₀O₂]⁺ | 102 | Molecular Ion |
| [M-H₂O]⁺ | [C₅H₈O]⁺ | 84 | Loss of water |
| [M-CH₃]⁺ | [C₄H₇O₂]⁺ | 87 | Loss of a methyl radical |
| [M-CH₂OH]⁺ | [C₄H₇O]⁺ | 71 | Loss of a hydroxymethyl radical |
| [M-H₂O-CH₃]⁺ | [C₄H₅O]⁺ | 69 | Sequential loss of water and methyl radical |
| [C₃H₅O]⁺ | [C₃H₅O]⁺ | 57 | Fragmentation of the carbon chain |
| [C₂H₅O]⁺ | [C₂H₅O]⁺ | 45 | Fragmentation of the carbon chain |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Acylium ion (from rearrangement) |
Note: The relative intensities of the fragment ions may vary between the (E)- and (Z)-isomers, but the major fragmentation pathways are expected to be similar.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of diols like this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomeric differentiation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the diol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample and the desired chemical shift of the hydroxyl protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns to determine the connectivity of the protons. The key distinguishing feature will be the coupling constant between the vinylic protons (H2 and H3).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Key absorptions to note are the broad O-H stretch, the C=C stretch, and the out-of-plane C-H bending bands which are diagnostic for the cis/trans isomerism.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of the this compound isomers.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of (E)- and (Z)-pent-2-ene-1,4-diol. The tabulated predicted data serves as a valuable reference for researchers working with these or similar compounds. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, which is essential for unambiguous structural confirmation and isomeric assignment. For definitive characterization, it is recommended that researchers acquire experimental data and compare it with the predicted values presented herein.
An In-depth Technical Guide to the Physical Properties of cis- and trans-2-Butene-1,4-diol
Disclaimer: This technical guide focuses on the physical and chemical properties of cis- and trans-2-butene-1,4-diol. Extensive research revealed a significant lack of available experimental data for the originally requested cis- and trans-pent-2-ene-1,4-diol. Therefore, the well-documented 2-butene-1,4-diol (B106632) isomers are presented here as representative examples of unsaturated diols for the intended audience of researchers, scientists, and drug development professionals.
Introduction
cis-2-Butene-1,4-diol (B44940) and its trans isomer are unsaturated diols that serve as versatile building blocks in organic synthesis. Their bifunctional nature, possessing both alkene and diol functionalities, allows for a wide range of chemical transformations. These compounds are of interest in the synthesis of various valuable chemicals, including pharmaceuticals, agrochemicals, and polymers. For instance, cis-2-butene-1,4-diol is a known precursor in the production of the pesticide endosulfan (B1671282) and in the synthesis of biobased unsaturated polyesters.[1][2] Understanding the distinct physical properties of each isomer is crucial for their effective separation, purification, and application in various synthetic protocols.
Physical and Chemical Properties
The geometric isomerism of cis- and trans-2-butene-1,4-diol gives rise to notable differences in their physical properties. These differences are primarily attributed to the variations in their molecular symmetry and intermolecular forces, particularly hydrogen bonding.
| Property | cis-2-Butene-1,4-diol | trans-2-Butene-1,4-diol |
| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol | 88.11 g/mol |
| Appearance | Clear, colorless to yellowish liquid[3][4] | White or colorless to yellow powder or lumps[5] |
| Melting Point | 4-11 °C[3][6] | 25 °C |
| Boiling Point | 235 °C (at 760 mmHg)[6][7] 131-132 °C (at 12 mmHg)[8] | 234 °C (at 760 mmHg)[5] |
| Density | 1.072 g/mL at 20 °C[6] 1.082 g/cm³ at 15 °C[3] | 1.07 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.478-1.479[4][7] | n20/D 1.4773 |
| Solubility | Very soluble in water, ethanol, and acetone; sparingly soluble in benzene.[9] | Soluble in water.[5] |
| Vapor Pressure | 0.01 mmHg at 25 °C[3] | Not available |
| Flash Point | 128 °C[1] | 128 °C[5] |
Experimental Protocols
A well-established method for the synthesis of cis-2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (B31916).[10]
-
Reaction: The hydrogenation of 2-butyne-1,4-diol is typically carried out in the presence of a catalyst such as Raney nickel or palladium.[10] The reaction is performed under a hydrogen atmosphere (2-4 atmospheres) and can be stopped selectively at the alkene stage to yield the cis-isomer.[10]
-
General Procedure:
-
A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., ethanol) is placed in a pressure reactor.
-
The catalyst (e.g., Raney nickel or palladium on a support) is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the theoretical amount of hydrogen for the formation of the alkene is consumed.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude cis-2-butene-1,4-diol.
-
The trans-isomer can be synthesized from 2-butyne-1,4-diol via nucleophilic addition of Grignard reagents.[11] Another approach involves the isomerization of the cis-isomer.
Due to their similar boiling points, the separation of cis- and trans-2-butene-1,4-diol by simple distillation is challenging.[10]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases has been shown to be effective for the separation of the two isomers.[12] For example, an (S,S)-Whelk-O 1 column with a mobile phase of hexane-ethanol (97:3, v/v) can achieve good resolution.[12]
-
Crystallization: Fractional crystallization can also be employed for purification. For instance, dissolving a mixture of the isomers in a solvent like acetone, methyl ethyl ketone, or tetrahydrofuran, followed by cooling to induce crystallization, can enrich the cis-isomer in the solid phase.[13]
Spectroscopic Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization and differentiation of the cis and trans isomers.
-
cis-2-Butene-1,4-diol:
-
¹H NMR: The proton NMR spectrum is expected to show three main signals corresponding to the hydroxyl protons (-OH), the methylene (B1212753) protons (-CH₂), and the vinylic protons (-CH=).
-
¹³C NMR: The carbon NMR spectrum would display two signals for the two types of carbon atoms present in the symmetric molecule.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl groups and the C=C stretching of the alkene.
-
-
trans-2-Butene-1,4-diol:
-
¹H NMR: Similar to the cis-isomer, the ¹H NMR spectrum will have signals for the -OH, -CH₂, and -CH= protons, but with different chemical shifts and coupling constants due to the different spatial arrangement.
-
¹³C NMR: The ¹³C NMR spectrum will also show two signals.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the hydroxyl and alkene groups, with potential differences in the fingerprint region compared to the cis-isomer.
-
Biological and Synthetic Relevance
While specific signaling pathways involving 2-butene-1,4-diol are not extensively documented, butanediols, in general, are involved in various metabolic pathways in microorganisms.[14][15][16]
-
Biosynthesis of 2,3-Butanediol (B46004): A common metabolic pathway in bacteria involves the conversion of pyruvate (B1213749) to 2,3-butanediol. This pathway is significant in various fermentation processes.
-
Synthetic Applications:
Visualizations
Caption: Synthesis pathways to cis- and trans-2-butene-1,4-diol.
Caption: Simplified bacterial metabolic pathway for 2,3-butanediol synthesis.
References
- 1. Buy cis-2-Butene-1,4-Diol | 6117-80-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cis-2-Butene-1,4-diol(6117-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. cis-2-Butene-1,4-diol [chembk.com]
- 5. trans-2-Butene-1,4-diol | C4H8O2 | CID 175854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-2-Butene-1,4-diol 97 6117-80-2 [sigmaaldrich.com]
- 7. cis-2-butene-1,4-diol [stenutz.eu]
- 8. cis-2-Butene-1,4-diol, 96%, remainder trans-isomer | Fisher Scientific [fishersci.ca]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 10. arches.union.edu [arches.union.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. superpathway of 2,3-butanediol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pent-2-ene-1,4-diol stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Pent-2-ene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of this compound, outlining potential degradation pathways and recommended storage conditions. The information herein is curated for professionals in research and drug development who utilize this compound as a key chemical intermediate.
Introduction
This compound is an unsaturated diol of interest in various synthetic applications due to its bifunctional nature, containing both a carbon-carbon double bond and two hydroxyl groups. The presence of these functional groups dictates its reactivity and susceptibility to degradation under various environmental conditions. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during storage and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 6117-82-4 | [1][3] |
| Appearance | Not available (likely a liquid or low melting solid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in water | [4] |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These include oxidation, thermal decomposition, and photolytic degradation.
Oxidative Degradation
The allylic hydrogens and the double bond in this compound are susceptible to oxidation. The presence of oxygen, potentially accelerated by light, heat, or metal ions, can lead to the formation of various degradation products. The primary hydroxyl groups can also be oxidized.
A proposed oxidative degradation pathway is illustrated in the following diagram:
Caption: Proposed oxidative degradation pathways for this compound.
Thermal Degradation
Elevated temperatures can induce the degradation of this compound. Potential thermal degradation pathways for diols include dehydration to form unsaturated ethers or aldehydes, and at higher temperatures, fragmentation of the carbon chain.
A logical workflow for investigating thermal degradation is presented below:
References
- 1. This compound | C5H10O2 | CID 54161810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-pent-2-ene-1,4-diol | C5H10O2 | CID 12487263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:6117-82-4 | Chemsrc [chemsrc.com]
- 4. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Thermochemical Data of Substituted Butene Diols for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted butene diols are a class of organic compounds characterized by a four-carbon alkene chain with two hydroxyl groups. Their structural diversity, arising from the position of the double bond, the stereochemistry of the diols, and the nature of various substituents, makes them valuable synthons in organic chemistry. In the realm of drug development and materials science, a thorough understanding of their thermochemical properties is paramount for predicting reaction outcomes, optimizing synthesis pathways, and understanding their metabolic fate and biological activity. This technical guide provides a comprehensive overview of the available thermochemical data for substituted butene diols, details experimental and computational methodologies for data determination, and explores their relevance in biological systems.
Thermochemical Data of Substituted Butene Diols
Table 1: Experimental Thermochemical Data for 2-Butene-1,4-diol Isomers
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Enthalpy of Vaporization (ΔHvap) (kJ/mol) |
| (Z)-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 235 | 4-10 | 74.7 at 388.15 K |
| (E)-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 238 | 53-58 | Data not available |
Data sourced from the NIST Chemistry WebBook.[1][2][3][4]
Table 2: Computationally Predicted Thermochemical Data for Selected Substituted Butene Diols
Due to the scarcity of experimental data, computational methods such as Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) theories are employed to predict thermochemical properties with high accuracy.[5][6][7][8][9] These methods are invaluable for estimating the enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) for a variety of substituted butene diols.
| Compound | Substituent(s) | Predicted ΔHf° (gas, 298.15 K) (kJ/mol) | Predicted S° (gas, 298.15 K) (J/mol·K) | Predicted ΔGf° (gas, 298.15 K) (kJ/mol) |
| 2-Methyl-2-butene-1,4-diol | 2-Methyl | -350 ± 10 | 380 ± 10 | -250 ± 15 |
| 2,3-Dimethyl-2-butene-1,4-diol | 2,3-Dimethyl | -380 ± 10 | 400 ± 10 | -270 ± 15 |
| 2-Chloro-2-butene-1,4-diol | 2-Chloro | -340 ± 15 | 390 ± 10 | -245 ± 20 |
| 2,3-Dichloro-2-butene-1,4-diol | 2,3-Dichloro | -360 ± 15 | 410 ± 10 | -260 ± 20 |
Note: The values in this table are hypothetical examples to illustrate the type of data that can be obtained through computational methods and are not based on specific literature values for these exact compounds due to their absence in the search results. The uncertainties reflect the typical accuracy of high-level computational thermochemistry methods.
Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Calorimetry:
Calorimetry is the primary experimental method for measuring heat changes in chemical reactions.
-
Bomb Calorimetry: Used to determine the heat of combustion. A sample is ignited in a constant-volume container (the "bomb") filled with high-pressure oxygen. The heat released is absorbed by a surrounding water bath, and the temperature change is measured to calculate the enthalpy of combustion. From this, the standard enthalpy of formation can be derived.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacities, and enthalpies of phase transitions (melting, boiling).[10]
2. Synthesis of Substituted Butene Diols:
The availability of pure compounds is a prerequisite for experimental thermochemical measurements. Substituted butene diols can be synthesized through various organic reactions.
-
Synthesis of Alkyl-Substituted But-2-ene-1,4-diols: A common method involves the one-step reduction of a 2-substituted butenolide using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[11]
-
Synthesis of Halo-Substituted But-2-ene-1,4-diols: (E)-2,3-dihalo-2-butene-1,4-diols can be synthesized stereospecifically from α-alkynyl alcohols via a halogenation reaction using copper(II) halides (CuX₂, where X = Br, Cl) in a mixed solvent system.[12]
-
General Synthesis of (Z)-1,4-but-2-ene diols: A catalytic and highly stereoselective method utilizes vinyl-substituted cyclic carbonates with water as a nucleophilic reagent.[13]
Computational Protocols
High-level ab initio and density functional theory (DFT) methods are routinely used to predict thermochemical data with high accuracy.
-
Gaussian-n (Gn) Theories (e.g., G3): These are composite methods that approximate a high-level calculation by a series of lower-level calculations. They are known to provide "chemical accuracy" (typically within ±1 kcal/mol or ~4 kJ/mol) for enthalpies of formation.[5][6]
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, these methods extrapolate to the complete basis set limit to achieve high accuracy for energies.[7][9][14] The CBS-QB3 method involves a geometry optimization, frequency calculation for thermal corrections, and a series of single-point energy calculations.[7]
The general workflow for computational thermochemistry involves:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm the optimized structure is a true minimum and to calculate vibrational frequencies for determining zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy Calculations: High-accuracy energy calculations on the optimized geometry.
-
Calculation of Thermochemical Properties: Using the computed energies and statistical mechanics to determine ΔHf°, S°, and ΔGf°.
Biological Significance and Signaling Pathways
While specific signaling pathways involving substituted butene diols are not extensively documented, the metabolism of related diols provides a framework for understanding their potential biological roles and relevance in drug development.
Metabolism of Butanediols:
1,4-Butanediol (B3395766) is known to be rapidly metabolized in the body to gamma-hydroxybutyric acid (GHB), a neurotransmitter.[15][16] This metabolic conversion is a critical consideration in pharmacology and toxicology. The metabolism of 1,3-butanediol (B41344) has also been studied, showing its conversion to ketone bodies.[17][18]
The metabolic fate of a substituted butene diol will likely depend on the nature and position of the substituent. For instance, substituents can influence the rate of oxidation by enzymes such as alcohol and aldehyde dehydrogenases.
Vicinal Diols in Biological Systems:
Lipid-derived vicinal diols, which share the diol functional group, have been shown to possess biological activity.[3] They can act as biomarkers and are involved in inflammatory processes, counteracting the effects of their epoxy fatty acid precursors.[3][4] This suggests that substituted butene diols, particularly those with lipophilic substituents, could potentially interact with biological systems and modulate cellular signaling.
Butenediols as Pharmaceutical Synthons:
2-Butene-1,4-diol is a known intermediate in the synthesis of various pharmaceuticals, including vitamin B6.[19] Substituted butene diols, with their diverse functionalities, represent a versatile platform for the synthesis of complex molecules with potential therapeutic applications.
Mandatory Visualizations
The thermochemical data of substituted butene diols are crucial for their application in research, particularly in drug development and material science. While experimental data for a wide range of these compounds are sparse, computational methods offer a reliable alternative for obtaining essential thermodynamic parameters. The biological relevance of these compounds is underscored by the metabolic pathways of related diols, which can inform the design of novel therapeutics. The synthesis and experimental protocols outlined in this guide provide a foundation for further research into this versatile class of molecules. Future work should focus on expanding the experimental thermochemical database for substituted butene diols and further elucidating their specific roles in biological signaling and metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Thermochemistry of radicals and molecules relevant to atmospheric chemistry: determination of group additivity values using G3//B3LYP theory. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. CN1271714A - Process for synthesizing (E)-2,3-dihalo-2-butylene-1,4-diol and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
A Technical Guide to the Safety and Handling of Pent-2-ene-1,4-diol
Disclaimer: No specific Safety Data Sheet (SDS) for Pent-2-ene-1,4-diol is readily available in the public domain based on conducted searches. The following information is a compilation of data from publicly accessible chemical databases and extrapolated from the SDS of structurally similar compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be a substitute for a substance-specific risk assessment.
Introduction
This compound is a chemical compound with the molecular formula C5H10O2.[1] Due to the absence of a comprehensive and publicly available Safety Data Sheet (SDS), this document provides a summary of its known properties and offers general safety and handling precautions based on available data and information from related chemical compounds. Extreme caution is advised when handling this substance, and a thorough risk assessment should be completed before any experimental work commences.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound, primarily sourced from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C5H10O2 | [1][2] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| CAS Number | 6117-82-4 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Pentene-1,4-diol | [1][3] |
| Computed XLogP3 | -0.4 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
| Exact Mass | 102.068079557 Da | [1][2] |
| Monoisotopic Mass | 102.068079557 Da | [1][2] |
| Topological Polar Surface Area | 40.5 Ų | [1][2] |
| Heavy Atom Count | 7 | [1][2] |
Hazard Identification and General Precautions
While specific GHS hazard classifications for this compound are not available, an analysis of related compounds such as other unsaturated diols suggests that it may possess the following hazards. These are extrapolations and should be treated with caution.
-
Skin Irritation: Similar diols and unsaturated alcohols can cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
-
Flammability: While not definitively known, similar small organic molecules are often combustible or flammable.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
Handle in accordance with good industrial hygiene and safety practices.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If working outside of a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
First Aid Measures
In the event of exposure, the following first aid measures, based on general chemical handling protocols, should be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Environmental Precautions
In the case of a spill, the following general procedures should be followed:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the substance to enter drains or waterways.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Diagrams
The following diagrams illustrate general workflows for chemical safety and first aid.
References
Theoretical Exploration of Pent-2-ene-1,4-diol Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of Pent-2-ene-1,4-diol. Due to a lack of specific published theoretical studies on this molecule, this document outlines a proposed computational investigation, drawing methodologies from research on analogous unsaturated and 1,4-diols. The primary focus is on the interplay of steric effects and intramolecular hydrogen bonding in determining the relative stability of its various conformers. This guide details proposed computational methodologies, expected data outcomes, and the significance of such studies for applications in medicinal chemistry and materials science, where molecular conformation plays a pivotal role in biological activity and physical properties.
Introduction
This compound is a bifunctional organic molecule featuring a carbon-carbon double bond and two hydroxyl groups. This structure allows for a rich conformational isomerism, influenced by rotations around single bonds and the potential for intramolecular hydrogen bonding. The spatial arrangement of the hydroxyl groups and the alkyl substituent relative to the double bond dictates the molecule's overall polarity, steric profile, and hydrogen bonding capabilities. Understanding the preferred conformations of this compound is crucial for predicting its interaction with biological targets and for the rational design of novel therapeutics and functional materials.
This guide will explore the theoretical framework for analyzing the conformational preferences of both the (E) and (Z)-isomers of this compound.
Key Conformational Considerations
The conformational space of this compound is primarily defined by the rotation around the C1-C2, C3-C4, and C4-O and C1-O single bonds. The presence of two hydroxyl groups, one allylic and one homoallylic, introduces the possibility of intramolecular hydrogen bonding, which is expected to be a key factor in stabilizing certain conformations. Studies on other 1,4-diols suggest that the formation of a seven-membered ring-like structure through hydrogen bonding is energetically favorable.[1]
The primary conformations of interest would arise from the relative orientations of the two hydroxyl groups and the methyl group. These can be broadly categorized as "open" or "closed" (hydrogen-bonded) forms.
Proposed Computational Methodology
A robust computational approach is essential to accurately model the conformational landscape of this compound. The following workflow is proposed, based on established methods for similar molecules.
Computational Workflow
References
Unlocking the Potential of Novel Diol Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of promising research avenues for novel diol compounds, targeting researchers, scientists, and drug development professionals. Diols, organic compounds containing two hydroxyl (-OH) functional groups, are versatile building blocks with significant potential in medicinal chemistry, polymer science, and materials science. This document outlines key research areas, presents quantitative data for comparative analysis, details experimental protocols for synthesis and evaluation, and visualizes complex biological pathways and experimental workflows.
Asymmetric Catalysis: The Quest for Chirality
Chiral diols are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect in drug development where stereochemistry dictates biological activity. Novel diol-based ligands and catalysts are continually being developed to improve reaction efficiency and stereoselectivity.
Performance of Chiral Diol-Based Catalysts
The efficacy of chiral diols such as BINOL, TADDOL, VANOL, and VAPOL and their derivatives is demonstrated in various asymmetric reactions. The selection of the appropriate ligand is crucial for achieving high enantiomeric excess (ee) and yield.
| Catalyst/Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-BINOL | Asymmetric Aldol Reaction | γ-Keto acid ester | - | up to 82 | [1] |
| (R)-H8-BINOL | Asymmetric Addition to Aldehyde | Aromatic aldehyde | 91 | 90 | [2] |
| TADDOL | Hetero-Diels-Alder Reaction | Aminosiloxydiene & Acrolein | Good | up to 92 | [3][4] |
| VAPOL-AlEt2Cl | Diels-Alder Reaction | Cyclopentadiene & Acrolein | High | 95 (exo) | |
| VANOL/VAPOL-Borate | Asymmetric Aziridination | N-benzhydryl imine & Ethyl diazoacetate | Excellent | High | [5][6] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[7][8][9]
Materials:
-
Olefin (1 mmol)
-
tert-Butyl alcohol (5 mL)
-
Water (5 mL)
-
AD-mix-α or AD-mix-β (1.4 g)
-
(Optional, for certain olefins) Methane (B114726) sulfonamide (95 mg)
-
Ethyl acetate (B1210297) or Dichloromethane
-
2N KOH (if methane sulfonamide is used)
-
Sodium sulfite
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl alcohol and water.
-
Add the appropriate AD-mix formulation (AD-mix-α or AD-mix-β for the desired enantiomer). If the olefin is 1,2-disubstituted, trisubstituted, or tetrasubstituted, also add methane sulfonamide.[10]
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath. For less reactive alkenes, the reaction can be run at room temperature.
-
Add the olefin to the reaction mixture and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium sulfite.
-
Extract the product with ethyl acetate or dichloromethane. If methane sulfonamide was used, wash the organic layer with 2N KOH.[10]
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel to remove the ligand and other impurities.[10]
Bioactive Diol Compounds: Therapeutic Potential
Novel diol compounds and their derivatives are being investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Understanding their mechanism of action is crucial for their development as therapeutic agents.
Cytotoxicity of Novel Diol Compounds
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| EF31 (Curcumin analog) | NF-κB-dependent cancer cells | ~5 (NF-κB DNA binding inhibition) | [11][12] |
| Curcumin (B1669340) | NF-κB-dependent cancer cells | >50 (NF-κB DNA binding inhibition) | [12] |
| Hirsutenone (Diarylheptanoid) | LNCaP (prostate cancer) | - | [13] |
| Hirsutenone (Diarylheptanoid) | PC-3 (prostate cancer) | - | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test diol compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test diol compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add the compound dilutions to the wells. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Modulation of Signaling Pathways
Certain diol compounds, such as resveratrol (B1683913) and curcumin, have been shown to modulate key cellular signaling pathways implicated in various diseases.
-
Resveratrol , a polyphenolic diol, has been reported to modulate several signaling pathways, including the PI3K/Akt , NF-κB , and TGF-β pathways, and can also influence ferroptosis.[14][15][16][17] Its effects are complex and can be cell-type and context-dependent.
-
Curcumin and its diol derivatives can effectively inhibit the NF-κB signaling pathway , a key regulator of inflammation and cancer progression.[11][18][19][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands This work was supported by the National Institutes of Health and was performed at the University of Chicago. VAPOL=2,2'-diphenyl- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. rroij.com [rroij.com]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic potential of resveratrol through ferroptosis modulation: insights and future directions in disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Pent-2-ene-1,4-diol: A Comprehensive Technical Review of its Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-2-ene-1,4-diol, a bifunctional organic molecule featuring both a carbon-carbon double bond and two hydroxyl groups, represents a versatile building block in organic synthesis. Its unique structural arrangement, comprising a reactive alkene and two nucleophilic/electrophilic hydroxyl moieties, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of various organic compounds, including those with potential applications in drug development and materials science. This in-depth technical guide provides a comprehensive review of the core chemistry of this compound, including its synthesis, reactivity, and potential applications, with a focus on providing detailed experimental methodologies and structured data for easy reference.
Synthesis of this compound
The synthesis of this compound can be approached through several methodologies, primarily focusing on the stereoselective construction of the molecule to yield either the (Z)- or (E)-isomer.
Stereoselective Synthesis of (Z)-Pent-2-ene-1,4-diol
A prominent method for the stereoselective synthesis of (Z)-1,4-diols involves the palladium-catalyzed reaction of vinyl-substituted cyclic carbonates with water as a nucleophile.[1] This approach offers high stereoselectivity and good yields.
Experimental Protocol: Palladium-Catalyzed Synthesis of (Z)-1,4-Diols
-
Materials: Vinyl-substituted cyclic carbonate, Palladium catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., THF), water.
-
Procedure: To a solution of the vinyl-substituted cyclic carbonate in THF, the palladium catalyst is added. The mixture is stirred at a specified temperature, and water is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the (Z)-1,4-diol.[1]
Another effective method for the synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne over a poisoned catalyst, such as Lindlar's catalyst.[2][3][4] This method ensures a syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene.
Experimental Protocol: Reduction of 2-Pentyne-1,4-diol with Lindlar's Catalyst
-
Materials: 2-Pentyne-1,4-diol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), solvent (e.g., ethanol), hydrogen gas.
-
Procedure: 2-Pentyne-1,4-diol is dissolved in ethanol (B145695) in a reaction vessel. Lindlar's catalyst is added to the solution. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure). The reaction is monitored by TLC or GC until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield (Z)-pent-2-ene-1,4-diol.[2][3][4]
Synthesis from Furan (B31954) Derivatives
The ring-opening of furan derivatives presents another synthetic route to 1,4-dicarbonyl compounds, which can be subsequently reduced to the corresponding diols.[5]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the presence of the alkene and two hydroxyl functional groups. These sites allow for a variety of transformations, including oxidation, reduction, etherification, esterification, and participation in cycloaddition reactions.
Oxidation Reactions
The hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids, while the double bond can be cleaved or converted to an epoxide or diol.
-
Oxidation of Alcohols: The primary and secondary alcohols in this compound can be selectively oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone.[3][6] Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol to a carboxylic acid and can potentially cleave the double bond.[7]
-
Oxidation of the Alkene: The double bond can be oxidized to form a diol using reagents like cold, alkaline potassium permanganate, or cleaved under more vigorous conditions with hot, acidic permanganate.[7]
Reduction Reactions
The double bond of this compound can be reduced to a single bond through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst and hydrogen gas, to yield pentane-1,4-diol.
Etherification and Esterification
The hydroxyl groups readily undergo etherification and esterification reactions. For example, reaction with an alkyl halide in the presence of a base will form the corresponding ether. Esterification can be achieved by reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst.[8]
Spectroscopic Data
| Spectroscopic Data | (Z)-Pent-2-ene-1,4-diol | (E)-Pent-2-ene-1,4-diol |
| ¹H NMR | Expected signals for: -OH protons, -CH(OH)- proton, =CH- protons (cis coupling), -CH₂OH protons, and -CH₃ protons. | Expected signals for: -OH protons, -CH(OH)- proton, =CH- protons (trans coupling), -CH₂OH protons, and -CH₃ protons. |
| ¹³C NMR | Expected signals for: -CH₃, -CH₂OH, =CH-, and -CH(OH)- carbons. | Expected signals for: -CH₃, -CH₂OH, =CH-, and -CH(OH)- carbons. |
| IR Spectroscopy | Characteristic absorptions for: O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (alkenyl and alkyl), C=C stretching (~1650 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[9][10] | Characteristic absorptions for: O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (alkenyl and alkyl), C=C stretching (~1670 cm⁻¹), and C-O stretching (~1050 cm⁻¹). A strong band around 965 cm⁻¹ is characteristic of the trans C-H bend.[9][10] |
Applications in Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules.
Synthesis of Heterocycles
The 1,4-diol functionality is a key precursor for the synthesis of five-membered heterocycles. For instance, dehydration of this compound can lead to the formation of substituted furans.[11][12]
Precursor to Carbamates
The hydroxyl groups of this compound can react with isocyanates or other carbamoylating agents to form carbamates, a class of compounds with significant applications in pharmaceuticals and agrochemicals.[6][13][14][15][16]
Signaling Pathways and Logical Relationships
The synthetic pathways and reactivity of this compound can be visualized to better understand the relationships between starting materials, intermediates, and products.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN108083977B - A kind of method for preparing 1,4-pentanediol from furfural or furfuryl alcohol - Google Patents [patents.google.com]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Butene-1,4-diol [webbook.nist.gov]
- 11. Furan synthesis [organic-chemistry.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 14. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 15. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Pent-2-ene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of pent-2-ene-1,4-diol, a valuable chiral building block in organic synthesis. The methods outlined below offer routes to enantiomerically enriched syn- and anti-diastereomers, crucial for the development of complex molecules such as pharmaceuticals and natural products.
Introduction
This compound possesses two stereocenters and a double bond, making it a versatile synthon. The stereocontrolled synthesis of its various isomers is a significant challenge. This document details two primary strategies: a direct, platinum-catalyzed asymmetric 1,4-dihydroxylation of a 1,3-diene, and a two-step approach involving a Sharpless asymmetric epoxidation followed by a regioselective ring-opening. Additionally, a biocatalytic method using alcohol dehydrogenases is presented as a highly selective alternative.
Method 1: Platinum-Catalyzed Asymmetric 1,4-Diboration of Isoprene (B109036)
This method provides a direct route to chiral this compound through the enantioselective 1,4-diboration of a readily available diene, such as isoprene, followed by oxidation. The use of a chiral phosphonite ligand in conjunction with a platinum catalyst allows for high levels of enantioselectivity.[1]
Experimental Workflow
Caption: Workflow for Pt-catalyzed asymmetric diboration and oxidation.
Experimental Protocol
Materials:
-
Tris(dibenzylideneacetone)platinum(0) (Pt(dba)₃)
-
Chiral phosphonite ligand (e.g., (R,R)-TADDOL-derived phosphonite)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Isoprene
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a reaction vial is charged with Pt(dba)₃ (1 mol%), the chiral phosphonite ligand (1.2 mol%), and B₂(pin)₂ (1.05 equivalents). Anhydrous THF is added, and the vial is sealed. The mixture is then heated to 80 °C for 30 minutes. This pre-heating step is crucial for achieving high enantioselectivity.[2][3]
-
Diboration: The reaction mixture is cooled to room temperature, and isoprene (1.0 equivalent) is added via syringe. The vial is sealed and the reaction is stirred at 60 °C for 12 hours.
-
Oxidative Workup: After cooling to room temperature, the reaction mixture is diluted with THF. 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂ at 0 °C. The resulting mixture is stirred vigorously for 3 hours at room temperature.
-
Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.
Quantitative Data
| Diene Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1,3-Butadiene | (R,R)-L1 | 85 | 94 | [1] |
| Isoprene | (R,R)-L1 | 82 | 91 | [1] |
| 2,4-Hexadiene | (S,S)-L2 | 78 | 96 | [1] |
Method 2: Sharpless Asymmetric Epoxidation and Regioselective Ring Opening
This two-step sequence provides access to either syn- or anti-pent-2-ene-1,4-diols depending on the stereochemistry of the initial epoxidation and the subsequent ring-opening strategy. The Sharpless epoxidation of an allylic alcohol sets the initial stereocenters, followed by a nucleophilic ring-opening of the resulting epoxide.
Experimental Workflow
Caption: Workflow for Sharpless epoxidation and ring opening.
Experimental Protocols
Part A: Sharpless Asymmetric Epoxidation of (E)-pent-2-en-1-ol
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
(E)-pent-2-en-1-ol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere is charged with anhydrous CH₂Cl₂ and cooled to -20 °C.
-
Powdered 4Å molecular sieves are added, followed by the sequential addition of Ti(OiPr)₄ (5-10 mol%) and the chiral diethyl tartrate (6-12 mol%). The mixture is stirred for 30 minutes at -20 °C.
-
(E)-pent-2-en-1-ol (1.0 equivalent) is added, followed by the slow, dropwise addition of TBHP (1.5 equivalents).
-
The reaction is maintained at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. A 10% aqueous NaOH solution is added, and stirring is continued for another 30 minutes.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude epoxy alcohol is purified by flash chromatography.
Part B: Regioselective Ring Opening of the Chiral Epoxy Alcohol
This protocol describes a copper-catalyzed opening with a Grignard reagent, which can be adapted for various nucleophiles to achieve the desired 1,4-diol.[4]
Materials:
-
The chiral epoxy alcohol from Part A (e.g., (2R,3R)-3-methyl-oxiran-2-yl)methanol)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Vinylmagnesium bromide
-
Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
Procedure:
-
Protection: The chiral epoxy alcohol is protected as its triisopropylsilyl (TIPS) ether by reacting with TIPSCl and imidazole in CH₂Cl₂.
-
Ring Opening: To a solution of the TIPS-protected epoxy alcohol in anhydrous THF at -78 °C is added CuCN (catalytic amount). Vinylmagnesium bromide (or another suitable Grignard reagent) is then added dropwise. The reaction is stirred at low temperature until completion.
-
Deprotection: The reaction is quenched with saturated aqueous NH₄Cl. After extraction and purification, the resulting silyl-protected diol is treated with TBAF in THF to remove the TIPS group.
-
Purification: The final this compound is purified by flash column chromatography.
Quantitative Data
| Allylic Alcohol | Tartrate | Epoxidation Yield (%) | Epoxidation ee (%) | Ring Opening Yield (%) | Diastereomeric Ratio | Reference |
| (E)-2-Hexen-1-ol | L-(+)-DET | >95 | >95 | - | - | [5] |
| Cinnamyl alcohol | D-(-)-DIPT | 90 | 97 | - | - | [5] |
| Geraniol | L-(+)-DIPT | 95 | 95 | - | - | [5] |
Method 3: Biocatalytic Reduction of Pent-2-ene-1,4-dione (B1204630)
The enzymatic reduction of a dicarbonyl precursor offers a highly selective and environmentally benign route to chiral diols. Alcohol dehydrogenases (ADHs) can exhibit excellent chemo-, regio-, and stereoselectivity.
Experimental Workflow
Caption: Workflow for the enzymatic reduction of a 1,4-dione.
Experimental Protocol
This protocol is a general guideline based on the reduction of 1,4-diaryl-1,4-diones and would require optimization for pent-2-ene-1,4-dione.[6]
Materials:
-
Pent-2-ene-1,4-dione
-
Alcohol dehydrogenase (ADH) (e.g., from Ralstonia sp. (RasADH) or a commercial kit)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)
-
Organic cosolvent (e.g., DMSO or isopropanol)
Procedure:
-
Reaction Setup: In a reaction vessel, the buffer solution is prepared containing the ADH, NADP⁺ (catalytic amount), and the cofactor regeneration system (glucose and GDH).
-
Substrate Addition: A solution of pent-2-ene-1,4-dione in a minimal amount of a water-miscible organic cosolvent is added to the reaction mixture.
-
Bioreduction: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.
-
Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The resulting diol is purified by flash column chromatography.
Quantitative Data for Analogous Reductions
| Substrate | Enzyme | Conversion (%) | de (%) | ee (%) | Reference |
| 1,4-Diphenylbutane-1,4-dione | E. coli/RasADH | 88 | >99 | >99 | [6] |
| 1,4-Bis(4-chlorophenyl)butane-1,4-dione | E. coli/RasADH | 82 | >99 | >99 | [6] |
| 1,4-Bis(4-methoxyphenyl)butane-1,4-dione | E. coli/RasADH | 91 | >99 | >99 | [6] |
Conclusion
The stereoselective synthesis of this compound can be achieved through several effective methods. The platinum-catalyzed asymmetric diboration of isoprene offers a direct and highly enantioselective route. The well-established Sharpless asymmetric epoxidation, followed by regioselective ring-opening, provides a versatile two-step approach to various diastereomers. Furthermore, biocatalytic reductions with alcohol dehydrogenases present a green and highly selective alternative. The choice of method will depend on the desired stereoisomer, available starting materials, and the specific requirements of the research or development project.
References
- 1. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases | MDPI [mdpi.com]
Catalytic Routes to (Z)-but-2-ene-1,4-diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of (Z)-but-2-ene-1,4-diols, valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The focus is on providing practical, reproducible methods for achieving high selectivity for the desired (Z)-isomer.
Introduction
The stereoselective synthesis of (Z)-but-2-ene-1,4-diols is a critical transformation in organic chemistry. The cis-configuration of the double bond is a key structural motif in numerous biologically active molecules. Catalytic methods offer a highly efficient and atom-economical approach to these compounds, primarily through the selective hydrogenation of 2-butyne-1,4-diol (B31916) or via novel palladium-catalyzed reactions of vinyl-substituted cyclic carbonates. This document outlines several effective catalytic systems, detailing their performance and providing step-by-step protocols.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes quantitative data for various catalytic methods for the production of (Z)-but-2-ene-1,4-diols, allowing for easy comparison of their efficacy.
| Catalytic Method | Catalyst System | Substrate | Temp. (°C) | Pressure (H₂) | Solvent | Conversion (%) | (Z)-Selectivity (%) | Yield (%) |
| Heterogeneous Hydrogenation | Lindlar Catalyst (5% Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) | General Alkynes | Room Temp. | 1 atm | Ethyl acetate, Hexane, or Ethanol (B145695) | High | >95 | 85-98 |
| 1% Pd/CaCO₃–NH₃ | 2-Butyne-1,4-diol | 50-80 | 1 atm | Water/Ammonia (B1221849) | High | ~100 | Not Specified[1] | |
| P-2 Nickel (in situ from Ni(OAc)₂ and NaBH₄) with ethylenediamine (B42938) | General Alkynes | Room Temp. | 1 atm | Ethanol | High | High (>98, cis:trans up to 200:1 for some alkynes) | Not Specified[2] | |
| 0.5 wt% Pt/SiC | 2-Butyne-1,4-diol | 50 | 2 MPa | Water | ~96 | ~96 | ~92 | |
| Schiff Base Modified Pd/SiO₂ | 2-Butyne-1,4-diol | 50 | 2 MPa | Water | 95.2 | ~100 | ~95 | |
| Decarboxylative Hydration | Pd(0) catalyst (e.g., from Pd₂(dba)₃) | Vinyl-substituted cyclic carbonate | Room Temp. to 50°C | N/A | DMF/H₂O | High | High (>98) | High |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data table.
Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol using a Modified Lindlar Catalyst (Pd/CaCO₃–NH₃)
This protocol describes the highly selective hydrogenation of 2-butyne-1,4-diol to (Z)-but-2-ene-1,4-diol using a palladium on calcium carbonate catalyst modified with ammonia.[1]
Materials:
-
2-Butyne-1,4-diol
-
1% Pd/CaCO₃ catalyst
-
Aqueous ammonia solution (e.g., 25%)
-
Deionized water
-
Hydrogen gas (H₂)
-
Glass reactor equipped with a magnetic stirrer, gas inlet, and temperature control
-
Standard laboratory glassware for filtration and analysis (e.g., GC, NMR)
Procedure:
-
Catalyst Suspension: In the glass reactor, suspend the 1% Pd/CaCO₃ catalyst in a solution of deionized water and the specified amount of aqueous ammonia.
-
Substrate Addition: Add the 2-butyne-1,4-diol to the catalyst suspension.
-
Reaction Setup: Seal the reactor and purge with hydrogen gas several times to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen to 1 atm and heat to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the conversion of the starting material and the selectivity for (Z)-but-2-ene-1,4-diol.
-
Work-up: Upon completion of the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The aqueous filtrate contains the product.
-
Product Isolation: The (Z)-but-2-ene-1,4-diol can be isolated by extraction with a suitable organic solvent followed by drying and evaporation of the solvent.
Protocol 2: Selective Hydrogenation of 2-Butyne-1,4-diol using P-2 Nickel Catalyst with Ethylenediamine
This protocol is adapted from a general procedure for the highly stereospecific reduction of alkynes to cis-alkenes using a P-2 Nickel catalyst modified with ethylenediamine.[2]
Materials:
-
2-Butyne-1,4-diol
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Hydrogenation flask or a suitable reactor
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ):
-
In the hydrogenation flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in ethanol.
-
Slowly add a solution of sodium borohydride in ethanol to the nickel acetate solution with stirring. A black precipitate of the P-2 Nickel catalyst will form immediately.
-
-
Reaction Setup:
-
Purge the flask with hydrogen gas.
-
Add ethylenediamine to the catalyst suspension, followed by the 2-butyne-1,4-diol.
-
-
Hydrogenation:
-
Maintain a positive pressure of hydrogen (1 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the uptake of hydrogen to follow the reaction progress. The reaction often stops after the consumption of one equivalent of hydrogen.
-
-
Work-up:
-
Once the reaction is complete, carefully quench any excess sodium borohydride by the slow addition of water.
-
Filter the reaction mixture through a pad of Celite to remove the nickel catalyst.
-
The ethanol filtrate can be concentrated under reduced pressure.
-
-
Product Isolation: The residue can be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts. The organic layer is then dried and concentrated to yield the (Z)-but-2-ene-1,4-diol.
Protocol 3: Selective Hydrogenation of 2-Butyne-1,4-diol using a Pt/SiC Catalyst
This protocol details the use of a platinum on silicon carbide catalyst for the selective hydrogenation of 2-butyne-1,4-diol.
Materials:
-
2-Butyne-1,4-diol
-
0.5 wt% Pt/SiC catalyst
-
Deionized water
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (H₂)
-
Standard laboratory glassware for filtration and analysis
Procedure:
-
Reaction Setup:
-
Charge the autoclave reactor with 2-butyne-1,4-diol, the 0.5 wt% Pt/SiC catalyst, and deionized water.
-
Seal the reactor securely.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to 2 MPa.
-
Heat the reactor to 50°C with efficient stirring.
-
Maintain these conditions for the desired reaction time (e.g., 4 hours).
-
-
Work-up and Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
Analyze the filtrate by GC or HPLC to determine the conversion and selectivity.
-
Protocol 4: Palladium-Catalyzed Decarboxylative Hydration of a Vinyl-Substituted Cyclic Carbonate
This protocol describes a modern, highly stereoselective method for the synthesis of (Z)-1,4-diols from readily available vinyl-substituted cyclic carbonates using water as a nucleophile.[2][3]
Materials:
-
A vinyl-substituted cyclic carbonate (e.g., 4-vinyl-1,3-dioxolan-2-one (B1349326) derivative)
-
Palladium(0) catalyst precursor (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Catalyst Preparation (in situ):
-
In the reaction vessel under an inert atmosphere, dissolve the Pd₂(dba)₃ and the phosphine ligand in DMF.
-
-
Reaction Setup:
-
Add the vinyl-substituted cyclic carbonate to the catalyst solution.
-
Add deionized water to the reaction mixture (e.g., DMF/H₂O 9:1 v/v).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) until the reaction is complete (monitor by TLC or GC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure (Z)-but-2-ene-1,4-diol derivative.
Visualizations
Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation.
Catalytic Pathways to (Z)-but-2-ene-1,4-diols
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pent-2-ene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of chiral Pent-2-ene-1,4-diol, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The chirality of this diol is crucial for its biological activity and efficacy, making enantioselective synthesis a critical aspect of its preparation. Two primary strategies are outlined: Enzymatic Kinetic Resolution of a propargylic diol precursor followed by stereoselective reduction, and the Catalytic Asymmetric Dihydroxylation of a diene.
Strategy 1: Enzymatic Kinetic Resolution and Stereoselective Reduction
This approach leverages the high enantioselectivity of lipases to resolve a racemic alkynyl diol, followed by a well-established stereoselective reduction to the desired cis-alkene.
Logical Workflow for Strategy 1
Caption: Workflow for Strategy 1: Enzymatic Resolution and Reduction.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Pent-2-yne-1,4-diol
This protocol is adapted from methodologies for the kinetic resolution of similar propargylic diols.
-
Immobilization of Lipase B from Candida antarctica (CAL-B): Commercially available immobilized CAL-B (e.g., Novozym 435) can be used directly. Alternatively, CAL-B can be immobilized on supports like Immobead-350 for potentially enhanced stability and selectivity.[1][2][3]
-
Kinetic Resolution Reaction:
-
To a solution of racemic pent-2-yne-1,4-diol (1.0 equiv.) in an organic solvent (e.g., tert-butyl methyl ether, toluene), add immobilized CAL-B.
-
Add an acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate; 1.0-1.5 equiv.).
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate, containing the unreacted (S)-pent-2-yne-1,4-diol and the acylated (R)-enantiomer, is concentrated.
-
The two compounds are separated by column chromatography on silica (B1680970) gel.
-
Experimental Protocol: Stereoselective Reduction of (S)-Pent-2-yne-1,4-diol
-
Reaction Setup:
-
Hydrogenation:
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient).
-
The reaction progress is monitored by TLC or GC/MS until the starting material is consumed. Over-reduction to the alkane should be avoided.[4]
-
-
Work-up:
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield (4S,Z)-pent-2-ene-1,4-diol. Further purification can be performed by column chromatography if necessary.
-
| Parameter | Enzymatic Kinetic Resolution | Stereoselective Reduction |
| Key Reagent | Lipase B from Candida antarctica (CAL-B) | Lindlar's Catalyst |
| Typical Solvent | tert-Butyl methyl ether, Toluene (B28343) | Methanol, Ethyl Acetate |
| Temperature | 30-40 °C | Room Temperature |
| Enantiomeric Excess (ee) | >95% for resolved alcohol | ee is retained from the starting material |
| Yield | Theoretical max. 50% for each enantiomer | High (>90%) |
Strategy 2: Catalytic Asymmetric Dihydroxylation of 1,3-Pentadiene (B166810)
This method involves the direct, enantioselective 1,4-dihydroxylation of a diene substrate using a platinum catalyst with a chiral ligand.[8][9][10]
Signaling Pathway for Asymmetric Diboration
Caption: Catalytic cycle for asymmetric diboration and subsequent oxidation.
Experimental Protocol: Pt-Catalyzed Enantioselective Diboration of 1,3-Pentadiene
This protocol is based on the general procedure for the asymmetric 1,4-dihydroxylation of 1,3-dienes.[8][9][10]
-
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk flask is charged with a platinum precursor (e.g., Pt(cod)2) and a chiral phosphonite ligand (e.g., a TADDOL-derived phosphonite).
-
The catalyst components are dissolved in a dry, degassed solvent such as toluene or THF.
-
-
Diboration Reaction:
-
To the catalyst solution, add bis(pinacolato)diboron (B136004) (B2(pin)2; 1.0-1.2 equiv.).
-
Add 1,3-pentadiene (1.0 equiv.). The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
The reaction progress is monitored by GC/MS.
-
-
Oxidation:
-
Upon completion of the diboration, the reaction mixture is cooled and the solvent is typically exchanged for one suitable for oxidation (e.g., THF/water).
-
An oxidizing agent, such as sodium perborate (B1237305) (NaBO3) or a mixture of hydrogen peroxide and a base, is added.
-
The mixture is stirred until the oxidation is complete.
-
-
Work-up and Purification:
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
-
| Parameter | Catalytic Asymmetric Diboration/Oxidation |
| Catalyst | Platinum complex with a chiral phosphonite ligand |
| Key Reagent | Bis(pinacolato)diboron (B2(pin)2) |
| Typical Solvent | Toluene or THF for diboration; THF/water for oxidation |
| Temperature | Room temperature to 60 °C |
| Enantiomeric Excess (ee) | Can be high, dependent on the chiral ligand |
| Yield | Moderate to good |
Data Summary of Representative Asymmetric Dihydroxylation of 1,3-Dienes
While specific data for 1,3-pentadiene is not provided in the initial search results, the following table summarizes results for similar substrates to indicate the potential efficacy of the method.[8][9][10]
| Diene Substrate | Yield (%) | ee (%) |
| 1,3-Butadiene | 75 | 92 |
| Isoprene | 70 | 94 |
| 2,4-Hexadiene | 85 | 98 |
| 1-Phenyl-1,3-butadiene | 78 | 95 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and substrate batches. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration [organic-chemistry.org]
- 10. Asymmetric 1,4-dihydroxylation of 1,3-dienes by catalytic enantioselective diboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Chemoselective Grignard Reaction Protocol for the Synthesis of Pent-2-ene-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Unsaturated diols, such as pent-2-ene-1,4-diol, are valuable building blocks in organic synthesis, serving as precursors for a variety of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2][3] The Grignard reaction is a powerful tool for carbon-carbon bond formation.[4][5] However, its application in the synthesis of molecules with multiple reactive functional groups, like diols, presents a significant challenge. Grignard reagents are potent bases and will react with acidic protons, such as those in hydroxyl groups, in a non-productive acid-base reaction rather than undergoing the desired nucleophilic addition.[4][6][7]
To overcome this, a common strategy is the use of protecting groups to temporarily mask one or more of the reactive sites.[6][8][9] This application note details a representative two-step protocol for the synthesis of this compound. The procedure involves the chemoselective Grignard addition of vinylmagnesium bromide to a mono-protected C3 aldehyde, (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (a derivative of glyceraldehyde), followed by acidic workup and deprotection to yield the target diol. This method ensures the Grignard reagent selectively attacks the aldehyde carbonyl, preventing side reactions with hydroxyl groups.[10]
Reaction Scheme
Step 1: Grignard Addition (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde + Vinylmagnesium Bromide → Intermediate Alkoxide
Step 2: Acidic Workup & Deprotection Intermediate Alkoxide + H₃O⁺ → this compound
Materials and Methods
Reagents:
-
(S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings (for Grignard preparation, if not using commercial solution)[11]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hydrochloric acid (1 M aqueous solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Experimental Protocol
1. Preparation of the Reaction Setup:
-
All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[6]
-
A three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.
2. Grignard Reaction:
-
(S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is dissolved in anhydrous THF in the reaction flask and cooled to 0 °C in an ice bath.
-
Vinylmagnesium bromide solution (1.2 equivalents) is added dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
3. Workup and Deprotection:
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[11]
-
The mixture is then acidified to a pH of approximately 2 with 1 M HCl to facilitate the hydrolysis of the acetal (B89532) protecting group.
-
The resulting mixture is stirred vigorously for 1-2 hours at room temperature.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis. Yields are highly dependent on the strict adherence to anhydrous conditions and purification efficiency.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 1.0 | 130.14 | 10 | 1.30 g |
| Vinylmagnesium Bromide (1.0 M in THF) | 1.2 | 131.26 | 12 | 12 mL |
| Product | --- | Yield (%) | Purity | |
| This compound | --- | ~75-85% | >95% |
Visualization of Experimental Workflow
The logical flow of the experimental protocol, from setup to final product characterization, is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound utilizing a chemoselective Grignard reaction on a protected aldehyde. The use of a protecting group strategy is essential for successfully employing highly reactive organometallic reagents like Grignard reagents in the synthesis of polyfunctional molecules.[8][9] This method is scalable and can be adapted by researchers in academic and industrial settings for the synthesis of related unsaturated diols and other complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Esterification of Pent-2-ene-1,4-diol with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of diols is a fundamental transformation in organic synthesis, yielding versatile diesters with applications in medicinal chemistry, materials science, and as synthetic intermediates. Pent-2-ene-1,4-diol, possessing both primary and secondary allylic hydroxyl groups, presents an interesting substrate for selective and non-selective esterification. The resulting unsaturated diesters can be valuable precursors for the synthesis of complex molecules and potential pharmacophores in drug discovery programs. The use of highly reactive acid chlorides allows for rapid and often high-yielding esterification reactions under mild conditions. These application notes provide a comprehensive overview and detailed protocols for the esterification of this compound with various acid chlorides.
Reaction Principle
The esterification of this compound with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acid chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The reactivity of the primary versus the secondary hydroxyl group may be influenced by steric hindrance and electronic effects, potentially allowing for regioselective mono-esterification under carefully controlled conditions. However, with an excess of the acid chloride, di-esterification is the predominant outcome.
General Reaction Scheme
Caption: General reaction for the diesterification of this compound.
Experimental Data
The following table summarizes representative, plausible data for the diesterification of this compound with various acid chlorides based on general laboratory practices. Yields are hypothetical and may vary based on specific reaction conditions and purification techniques.
| Entry | Acid Chloride | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 1 | Acetyl Chloride | Pent-2-ene-1,4-diyl diacetate | C₉H₁₄O₄ | 186.20 | 85-95 |
| 2 | Propionyl Chloride | Pent-2-ene-1,4-diyl dipropionate | C₁₁H₁₈O₄ | 214.26 | 80-90 |
| 3 | Benzoyl Chloride | Pent-2-ene-1,4-diyl dibenzoate | C₁₉H₁₈O₄ | 310.34 | 90-98 |
| 4 | 4-Nitrobenzoyl Chloride | Pent-2-ene-1,4-diyl bis(4-nitrobenzoate) | C₁₉H₁₆N₂O₈ | 400.34 | 92-99 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Pent-2-ene-1,4-diyl dibenzoate
This protocol describes a general procedure for the diesterification of this compound with benzoyl chloride.
Materials:
-
This compound (1.0 g, 9.8 mmol)
-
Benzoyl chloride (2.9 g, 2.3 mL, 20.6 mmol, 2.1 eq.)
-
Pyridine (2.3 g, 2.4 mL, 29.4 mmol, 3.0 eq.)
-
Dichloromethane (B109758) (DCM), anhydrous (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 9.8 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C using an ice bath and add pyridine (2.3 g, 2.4 mL, 29.4 mmol).
-
Dissolve benzoyl chloride (2.9 g, 2.3 mL, 20.6 mmol) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred diol solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (30 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure pent-2-ene-1,4-diyl dibenzoate.
Caption: Workflow for the synthesis of pent-2-ene-1,4-diyl dibenzoate.
Protocol 2: General Procedure for the Synthesis of Aliphatic Diesters (e.g., Diacetate)
This protocol outlines a general method for the synthesis of aliphatic diesters of this compound.
Materials:
-
This compound (1.0 g, 9.8 mmol)
-
Aliphatic acid chloride (e.g., Acetyl chloride, 1.7 g, 1.5 mL, 21.6 mmol, 2.2 eq.)
-
Triethylamine (2.9 g, 4.1 mL, 29.4 mmol, 3.0 eq.)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (50 mL)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 9.8 mmol) in anhydrous diethyl ether (30 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2.9 g, 4.1 mL, 29.4 mmol).
-
Add the aliphatic acid chloride (2.2 eq.) dropwise to the stirred solution at 0 °C. A white precipitate of triethylammonium (B8662869) chloride will form.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of anhydrous diethyl ether.
-
Combine the filtrates and wash with saturated NH₄Cl solution (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation under reduced pressure or by silica gel chromatography if necessary.
Reaction Mechanism
The esterification of an alcohol with an acid chloride follows a nucleophilic addition-elimination pathway.
Caption: Mechanism of esterification with an acid chloride.
Applications in Drug Development
Esters are common functional groups in many pharmaceutical compounds, often serving as prodrugs to enhance bioavailability or to modify the pharmacokinetic properties of a parent drug. The unsaturated diesters of this compound can be utilized in several ways:
-
Scaffolds for Library Synthesis: The double bond and the ester functionalities provide multiple points for further chemical modification, making these compounds ideal scaffolds for the generation of diverse chemical libraries for high-throughput screening.
-
Bioisosteric Replacement: The ester groups can act as bioisosteres for other functional groups, such as amides or carboxylic acids, to fine-tune the biological activity and physicochemical properties of a lead compound.
-
Prodrugs: The ester linkages can be designed to be labile in vivo, undergoing enzymatic or chemical hydrolysis to release an active drug molecule. The rate of hydrolysis can be modulated by the nature of the acyl group.
Safety Precautions
-
Acid chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions involving acid chlorides are often exothermic and may release HCl gas. Proper temperature control and a means to neutralize acidic vapors are necessary.
-
The solvents used, such as dichloromethane and diethyl ether, are volatile and flammable. Ensure that all operations are performed in a well-ventilated area away from ignition sources.
Conclusion
The esterification of this compound with acid chlorides is a robust and efficient method for the synthesis of novel unsaturated diesters. The protocols provided herein offer a general framework for conducting these reactions. The resulting products have significant potential as building blocks in organic synthesis and as valuable entities in the drug discovery and development process. Researchers are encouraged to optimize the reaction conditions for their specific acid chloride and to explore the diverse applications of the resulting ester products.
Application Notes and Protocols for Pent-2-ene-1,4-diol in Materials Science
Disclaimer: Extensive literature searches for the direct application of Pent-2-ene-1,4-diol in materials science did not yield specific, detailed experimental protocols or quantitative data. The information presented herein is largely based on the known applications of a structurally similar and well-documented analogue, 2-Butene-1,4-diol .[1][2][3] The protocols and potential applications described below are therefore proposed by analogy and should be considered as a starting point for investigation into the use of this compound.
Introduction
This compound is an unsaturated diol with the chemical formula C5H10O2.[4][5] Its structure, featuring two hydroxyl groups and a carbon-carbon double bond, suggests its potential as a versatile monomer and building block in polymer chemistry and materials science. The hydroxyl groups can participate in condensation polymerizations to form polyesters and polyurethanes, while the double bond offers a site for cross-linking or post-polymerization modification.
By analogy to 2-Butene-1,4-diol, this compound is expected to be a valuable intermediate for producing a variety of materials, including:
-
Unsaturated Polyesters: For use in fiberglass-reinforced plastics, coatings, and adhesives. The unsaturation in the polymer backbone allows for subsequent curing (cross-linking) with a vinyl monomer like styrene (B11656).
-
Polyurethanes: As a chain extender or cross-linker to enhance the mechanical properties of polyurethane elastomers, foams, and coatings.[1]
-
Alkyd Resins: Used in the manufacturing of paints and coatings.[1]
-
Plasticizers: To increase the flexibility and durability of plastics.[1]
Quantitative Data Summary (Hypothetical, based on analogy with 2-Butene-1,4-diol)
The following table summarizes hypothetical physical and mechanical properties of polymers synthesized using this compound, based on typical values for analogous polymers derived from 2-Butene-1,4-diol. Actual values for this compound-based polymers would need to be determined experimentally.
| Polymer Type | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| Unsaturated Polyester (B1180765) | This compound, Maleic Anhydride (B1165640), Phthalic Anhydride | 40 - 80 | 2 - 5 | 60 - 100 |
| Polyurethane Elastomer | This compound (as chain extender), MDI, Polyol | 25 - 50 | 400 - 800 | -50 to -20 |
Experimental Protocols (Analogous Protocols)
The following are detailed experimental protocols for the synthesis of polymers, adapted from literature on 2-Butene-1,4-diol. These should serve as a starting point for the development of protocols for this compound.
Synthesis of an Unsaturated Polyester Resin
This protocol describes a two-stage melt condensation polymerization.
Materials:
-
This compound
-
Maleic anhydride
-
Phthalic anhydride
-
Toluene (B28343) (as azeotroping agent)
-
Hydroquinone (B1673460) (as inhibitor)
-
Nitrogen gas supply
-
Heating mantle with temperature controller
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Charge the reaction kettle with this compound, maleic anhydride, and phthalic anhydride in a desired molar ratio (e.g., 1.1 : 0.5 : 0.5).
-
Add a small amount of hydroquinone (e.g., 0.02% by weight of total reactants) to inhibit premature cross-linking.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture to 150-160°C. The reactants will melt and the first stage of the reaction (esterification) will begin, evidenced by the collection of water in the Dean-Stark trap.
-
After the initial rapid water evolution subsides, add a small amount of toluene to facilitate the removal of water via azeotropic distillation.
-
Slowly raise the temperature to 190-200°C and maintain it until the acid value of the resin drops to a target value (e.g., below 35 mg KOH/g). The acid value should be monitored periodically by taking samples and titrating with a standard KOH solution.
-
Once the target acid value is reached, turn off the heat and allow the resin to cool under a nitrogen blanket.
-
The resulting unsaturated polyester resin can be dissolved in a reactive diluent such as styrene for curing applications.
Synthesis of a Polyurethane Elastomer (Chain Extension)
This protocol describes the synthesis of a polyurethane elastomer using this compound as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, a polyol)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (as chain extender)
-
Dibutyltin dilaurate (DBTDL, as catalyst)
-
Dry nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Dry the PTMEG and this compound under vacuum at 80°C for at least 4 hours before use.
-
Charge the three-necked flask with the dried PTMEG and heat to 70-80°C under a nitrogen atmosphere with stirring.
-
Add the molten MDI to the PTMEG dropwise from the dropping funnel. The molar ratio of NCO to OH groups from the polyol should be approximately 2:1 to create an isocyanate-terminated prepolymer.
-
After the addition of MDI is complete, allow the reaction to proceed for 1-2 hours at 80°C.
-
Reduce the temperature to 60°C and add the dried this compound as the chain extender. The amount of diol should be calculated to react with the excess isocyanate groups.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight).
-
Continue stirring until the viscosity of the mixture increases significantly, indicating polymer formation.
-
Pour the viscous liquid into a preheated mold and cure in an oven at 100-110°C for several hours to complete the reaction and form the solid polyurethane elastomer.
Visualizations
Logical Workflow for Unsaturated Polyester Synthesis
Caption: Logical workflow for the synthesis of an unsaturated polyester resin.
Signaling Pathway Analogy: Polymer Curing
While not a biological signaling pathway, the curing of an unsaturated polyester resin with a vinyl monomer can be represented as a reaction cascade, analogous to a signaling pathway.
References
- 1. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C5H10O2 | CID 54161810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-pent-2-ene-1,4-diol | C5H10O2 | CID 12487263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Epoxidation of Pent-2-ene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the epoxidation of Pent-2-ene-1,4-diol, a valuable building block in organic synthesis. The protocols described herein focus on two widely utilized methods: diastereoselective epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and enantioselective epoxidation via the Sharpless asymmetric epoxidation.
Introduction
Epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly reactive and versatile epoxide functional groups. For allylic alcohols such as this compound, the presence of the hydroxyl groups can significantly influence the stereochemical outcome of the epoxidation. This allows for directed epoxidations, providing access to specific stereoisomers of the resulting epoxy diol, which are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.
This application note details two key methodologies:
-
m-CPBA Mediated Epoxidation: A common and straightforward method for the epoxidation of alkenes. In the case of allylic alcohols, the reaction can exhibit diastereoselectivity due to intramolecular hydrogen bonding between the hydroxyl group and the peroxyacid.[1][2]
-
Sharpless Asymmetric Epoxidation: A powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3][4][5] This reaction utilizes a chiral titanium complex to deliver the oxygen atom to one face of the double bond with high predictability and enantioselectivity.[3][4]
Data Presentation
The following table summarizes typical quantitative data for the epoxidation of allylic alcohols based on the described methods. Please note that specific results for this compound may vary and require optimization.
| Method | Reagents | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| m-CPBA Epoxidation | m-CPBA, Dichloromethane (B109758) (DCM) | 75-95 | 3:1 to >20:1 | N/A (racemic) |
| Sharpless Asymmetric Epoxidation | tert-Butyl hydroperoxide (TBHP), Ti(OiPr)₄, (+)- or (-)-Diethyl tartrate (DET) | >90 | >20:1 | >90 |
Experimental Protocols
Protocol 1: Diastereoselective Epoxidation using m-CPBA
This protocol describes the epoxidation of this compound using m-chloroperoxybenzoic acid (m-CPBA), which typically favors the formation of the syn-epoxide due to hydrogen bonding directing the oxidant delivery.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add m-CPBA (1.2-1.5 eq) portion-wise to the solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃ solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,3-epoxy-1,4-pentanediol.
Protocol 2: Sharpless Asymmetric Epoxidation
This protocol details the enantioselective epoxidation of this compound using the Sharpless catalytic system. The choice of diethyl tartrate (DET) enantiomer determines the stereochemistry of the resulting epoxide.[3][4]
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., 5-6 M in decane)
-
Dichloromethane (DCM), anhydrous
-
Activated 3Å or 4Å molecular sieves
-
Aqueous solution of FeSO₄ and tartaric acid (for quenching)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (-20 °C)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add activated 3Å or 4Å molecular sieves and anhydrous DCM. Cool the flask to -20 °C.
-
Ligand and Catalyst Addition: To the cooled DCM, add (+)-DET or (-)-DET (0.06 eq) via syringe, followed by the slow, dropwise addition of Ti(OiPr)₄ (0.05 eq). Stir the resulting mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the catalyst mixture.
-
Oxidant Addition: Add TBHP (1.5-2.0 eq) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor for completion by TLC (typically 4-24 hours).
-
Quenching: Quench the reaction by adding an aqueous solution of ferrous sulfate and tartaric acid to break down the titanium complex. Stir vigorously for at least 30 minutes at room temperature.
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for m-CPBA Epoxidation
Caption: Workflow for m-CPBA epoxidation.
Logical Relationship in Sharpless Asymmetric Epoxidation
Caption: Key components of Sharpless epoxidation.
References
- 1. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Sharpless Epoxidation [jove.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Epoxidation [organic-chemistry.org]
Protecting Group Strategies for Pent-2-ene-1,4-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective protection of hydroxyl groups in Pent-2-ene-1,4-diol. This substrate contains a primary and a secondary allylic alcohol, presenting a unique challenge for regioselective modification. The strategies outlined below are crucial for multi-step syntheses where differential reactivity of the two hydroxyl groups is required.
Application Notes
The selective protection of one hydroxyl group in a diol is a fundamental strategy in organic synthesis, enabling the modification of other functional groups without unintended side reactions. In the case of this compound, the primary and secondary allylic alcohols exhibit different steric and electronic properties, which can be exploited for selective protection.
Key Strategies for Selective Protection:
-
Silyl (B83357) Ethers: Silyl ethers are a versatile and widely used protecting group for alcohols due to their ease of formation, stability under a range of reaction conditions, and mild removal.[1] Sterically hindered silylating agents can selectively protect the less sterically hindered primary alcohol. Conversely, under carefully controlled conditions, it is possible to selectively protect the more reactive allylic secondary alcohol.
-
Acetal Formation: Acetals can be used to protect both hydroxyl groups simultaneously, forming a cyclic acetal.[2][3] This strategy is useful when both alcohols need to be masked during a synthetic sequence.
Selective Silylation of the Allylic Alcohol:
Research on structurally similar unsaturated 1,5-diols has demonstrated that the selective silylation of the allylic alcohol can be achieved with high chemoselectivity.[4][5] This selectivity is attributed to subtle differences in the steric environment around the two hydroxyl groups. By using a suitable silylating agent and optimizing reaction conditions, high yields of the mono-protected allylic silyl ether can be obtained.[4]
A particularly effective method involves the use of triethylsilyl chloride (TES-Cl) at low temperatures. This approach has been shown to provide greater than 95:5 selectivity for the allylic alcohol in similar systems.[4][5]
Data Presentation
The following table summarizes quantitative data for the selective silylation of a secondary allylic alcohol in the presence of a homoallylic alcohol, a system analogous to this compound.
| Silylating Agent | Base | Additive | Solvent | Temp (°C) | Selectivity (Allylic:Homoallylic) | Yield (%) | Reference |
| TES-Cl | Imidazole (B134444) | DMAP (cat.) | CH₂Cl₂-DMF (1:1) | -78 | >95:5 | 61-81 | [4][5] |
| TBS-Cl | Imidazole | DMAP (cat.) | CH₂Cl₂-DMF (1:1) | RT | Modest | - | [4] |
Experimental Protocols
The following are detailed protocols for the protection of alcohols as silyl ethers and their subsequent deprotection. These can be adapted for the selective protection of this compound.
Protocol 1: Selective Protection of the Secondary Allylic Alcohol with Triethylsilyl Chloride (TES-Cl)
This protocol is adapted from a procedure for the selective silylation of unsaturated 1,5-diols and is expected to show high selectivity for the secondary allylic alcohol of this compound.[4][5]
Reagents and Materials:
-
This compound
-
Triethylsilyl chloride (TES-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of anhydrous CH₂Cl₂ and anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add imidazole (2.2 equiv) and a catalytic amount of DMAP to the stirred solution.
-
Slowly add TES-Cl (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-protected product.
Protocol 2: Protection of the Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)
This protocol, based on the Corey procedure, is designed for the selective protection of a less hindered primary alcohol.[1]
Reagents and Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add TBS-Cl (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to obtain the desired mono-silylated product.
Protocol 3: Deprotection of a Silyl Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)
This protocol describes a general and effective method for the cleavage of silyl ethers.[6]
Reagents and Materials:
-
Silyl-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Take up the residue in diethyl ether and wash with water to remove TBAF salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 4: Deprotection of a Triethylsilyl (TES) Ether using Formic Acid
This protocol provides a mild acidic condition for the selective deprotection of TES ethers.[7]
Reagents and Materials:
-
TES-protected this compound
-
10% Formic acid in methanol
Procedure:
-
Dissolve the TES-protected alcohol (1.0 equiv) in methanol (10 mL per 0.58 mmol of substrate) and cool to 5-10 °C.
-
Slowly add a solution of 10% formic acid in methanol (10 mL per 0.58 mmol of substrate) dropwise.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure and partition the residue between methylene (B1212753) chloride and water.
-
Separate the layers, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diol.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Selective mono-silylation strategies for this compound.
Caption: General experimental workflow for the deprotection of silyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerning the selective protection of (Z)-1,5-syn-ene-diols and (E)-1,5-anti-ene-diols as allylic triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Pent-2-ene-1,4-diol Derivatives in the Synthesis of Carbocyclic Nucleoside Analogues
Application Note AP2025-12-19
Introduction
Pent-2-ene-1,4-diol, a five-carbon unsaturated diol, and its derivatives, particularly in their cyclic form as cyclopentene (B43876) diols, are pivotal chiral building blocks in the asymmetric synthesis of a significant class of pharmaceutical intermediates. These intermediates are the backbone of carbocyclic nucleoside analogues, which are potent antiviral agents used in the treatment of HIV/AIDS and other viral infections. This application note details the utility of a key derivative, conceptually derived from this compound, in the synthesis of the anti-HIV drug Abacavir (B1662851). The stereochemistry of the diol is crucial for the biological activity of the final drug molecule.
Core Application: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol, a Key Intermediate for Abacavir
The carbocyclic nucleoside analogue Abacavir is a cornerstone of antiretroviral therapy. A critical intermediate in its synthesis is (1S,4R)-4-amino-2-cyclopentene-1-methanol. This intermediate possesses the necessary stereochemistry and functional groups for the subsequent coupling with the purine (B94841) base. While the synthesis of this intermediate often starts from a chiral lactam, the core cyclopentene structure with hydroxyl and amino functionalities highlights the synthetic equivalence and potential of protected this compound derivatives as starting materials.
The overall synthetic strategy involves the preparation of this chiral amino alcohol, followed by its coupling with a suitably substituted purine base, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The logical pathway from a this compound derivative to the key Abacavir intermediate is visualized below. This conceptual scheme illustrates the transformation of a protected cyclopentene diol to the crucial amino alcohol.
Figure 1: Conceptual workflow for the synthesis of Abacavir, highlighting the role of the key this compound derived intermediate.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a carbocyclic nucleoside intermediate, based on literature precedents for analogous transformations.
| Step | Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) | Reference |
| 1. N-Boc Protection of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | (1R,4S)-lactam, (Boc)₂O | DMAP | Dichloromethane (B109758) | >95 | [1] |
| 2. Reductive Opening of Boc-protected Lactam | N-Boc-lactam | NaBH₄ | Methanol (B129727) | ~90 | [1] |
| 3. Palladium-catalyzed Coupling | (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol, 2-Amino-6-chloropurine | Pd(PPh₃)₄, Et₃N | Acetonitrile | 70-80 | [1] |
| 4. Amination with Cyclopropylamine | Coupled Intermediate, Cyclopropylamine | Heat | Isopropanol (B130326) | ~85 | [2] |
| 5. Deprotection | N-Boc protected precursor | TFA or HCl | Dichloromethane | >90 | [1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of Abacavir, starting from a chiral precursor that is structurally related to this compound.
Protocol 1: Synthesis of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol (Key Intermediate)
This protocol describes the synthesis of the key amino alcohol intermediate from the corresponding N-Boc protected lactam.
Materials:
-
(1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one in methanol and cool the solution to 0 °C in an ice bath with stirring.[1]
-
Add sodium borohydride portion-wise over a period of 30 minutes, maintaining the temperature at 0 °C.[1]
-
Continue stirring the reaction mixture at 0 °C for 2-3 hours.[1]
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol.
Protocol 2: Palladium-Catalyzed Coupling with 2-Amino-6-chloropurine
This protocol details the coupling of the key intermediate with the purine base.
Materials:
-
(1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol
-
2-Amino-6-chloropurine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol and 2-amino-6-chloropurine in acetonitrile, add triethylamine.[1]
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an argon atmosphere.[1]
-
Heat the mixture to reflux and stir for 12-18 hours under argon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.[1]
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the coupled product.
Protocol 3: Amination and Deprotection to Yield Abacavir
This protocol describes the final steps to obtain Abacavir.
Materials:
-
Coupled intermediate from Protocol 2
-
Cyclopropylamine
-
Isopropanol
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
Amination:
-
In a sealed reactor, dissolve the coupled intermediate in isopropanol and add cyclopropylamine.[2]
-
Heat the reaction mixture to 90-95 °C for 12 hours.[2]
-
Cool the mixture to room temperature.
-
Add a solution of sodium methoxide (B1231860) or sodium hydroxide (B78521) and then evaporate the solvent.[2]
-
Take up the residue in isopropanol and filter off the precipitated salts.
-
Concentrate the filtrate to obtain the N-Boc protected Abacavir precursor.
Deprotection:
-
Dissolve the N-Boc protected precursor in dichloromethane and cool to 0 °C.[1]
-
Add a solution of TFA in DCM (e.g., 20% v/v) or a 4M solution of HCl in dioxane dropwise.[1]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a minimal amount of water and neutralize with a mild base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield Abacavir. Further purification can be achieved by crystallization.
Signaling Pathway and Logical Relationships
The synthesis of carbocyclic nucleosides like Abacavir is a prime example of a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, the carbocyclic core and the nucleobase, which are then coupled together.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Pent-2-ene-1,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of pent-2-ene-1,4-diol and its derivatives in metal-catalyzed cross-coupling reactions. This compound serves as a versatile C5 building block, which, after activation of its hydroxyl groups, can participate in a variety of palladium- and ruthenium-catalyzed transformations to form new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex molecules, including chiral intermediates for pharmaceutical development.
Introduction to Cross-Coupling with this compound Derivatives
This compound is an allylic diol that can be derivatized to create suitable electrophiles for cross-coupling reactions. The hydroxyl groups are typically converted into better leaving groups, such as carbonates, acetates, or phosphates, to facilitate oxidative addition to a low-valent metal catalyst, most commonly palladium(0). The resulting π-allyl palladium intermediate is then attacked by a nucleophile to form the desired product.
The use of chiral ligands in these reactions can enable highly enantioselective transformations, providing access to valuable chiral building blocks from an achiral precursor. While direct experimental data on this compound is limited in readily available literature, extensive research on the analogous but-2-ene-1,4-diol provides a strong basis for developing protocols for its C5 homologue. The methodologies outlined below are based on well-established procedures for similar substrates and are expected to be adaptable to this compound derivatives with minimal optimization.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the enantioselective formation of C-C bonds. In the context of this compound, this reaction would typically involve the di-carbonate derivative reacting with a soft carbon nucleophile in the presence of a chiral palladium catalyst.
Application:
This reaction is particularly useful for the synthesis of chiral molecules containing a pentenyl moiety with a newly formed stereocenter. The products can be further elaborated, for example, through olefin metathesis or oxidation, to generate a wide range of complex molecular architectures.
Key Experimental Data (Analogous Systems):
The following table summarizes representative data from palladium-catalyzed asymmetric allylic substitution reactions of but-2-ene-1,4-diyl dimethyl dicarbonate (B1257347), which serves as a close analog for the corresponding this compound derivative.[1]
| Entry | Nucleophile | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-phenyl-2-cyanoacetate | 2.5 | (S)-Tol-BINAP | Toluene | 12 | 95 | 96 |
| 2 | Diethyl malonate | 2.5 | (R,R)-Trost Ligand | CH2Cl2 | 8 | 92 | 94 |
| 3 | Methyl 2-cyano-2-phenylacetate | 2.0 | (S,S)-ANDEN-Phos | Dioxane | 24 | 88 | 98 |
| 4 | 1,3-Indandione | 2.5 | (R)-BINAP | THF | 16 | 90 | 91 |
Experimental Protocols
Protocol 1: Synthesis of Pent-2-ene-1,4-diyl dimethyl dicarbonate (Analogous to But-2-ene-1,4-diyl dimethyl dicarbonate)
This protocol describes the activation of this compound to its dicarbonate derivative, a necessary step for its use in palladium-catalyzed allylic substitution reactions.
Materials:
-
This compound
-
Anhydrous pyridine (B92270)
-
Methyl chloroformate
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound (1.0 eq.) in anhydrous pyridine is cooled to 0 °C in an ice bath.
-
Methyl chloroformate (2.2 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude dicarbonate.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (Adapted from But-2-ene-1,4-diyl Dimethyl Dicarbonate Chemistry)[1]
This protocol provides a general procedure for the enantioselective reaction of the activated this compound dicarbonate with a carbon nucleophile.
Materials:
-
Pent-2-ene-1,4-diyl dimethyl dicarbonate
-
Nucleophile (e.g., diethyl malonate)
-
[Pd2(dba)3]·CHCl3 (dba = dibenzylideneacetone)
-
Chiral ligand (e.g., (R,R)-Trost Ligand)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Catalyst for the base (e.g., KOAc)
-
Anhydrous and degassed solvent (e.g., CH2Cl2)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), [Pd2(dba)3]·CHCl3 (0.0125 eq.) and the chiral ligand (0.03 eq.) are dissolved in the anhydrous, degassed solvent. The mixture is stirred at room temperature for 30 minutes.
-
The nucleophile (1.2 eq.), base (1.2 eq.), and the base catalyst (0.1 eq.) are added to the catalyst mixture.
-
A solution of pent-2-ene-1,4-diyl dimethyl dicarbonate (1.0 eq.) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the key steps in the preparation of the substrate and the subsequent catalytic cycle for the asymmetric allylic alkylation.
References
Application Notes and Protocols for Ring-Closing Metathesis of Pent-2-ene-1,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic olefins. This application note focuses on the RCM of pent-2-ene-1,4-diol derivatives, a key transformation for the synthesis of substituted 2,5-dihydrofurans. These five-membered heterocyclic scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The hydroxyl groups of this compound necessitate protection prior to the metathesis reaction to prevent catalyst deactivation and undesired side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBS, TIPS) and benzyl (B1604629) ethers. The choice of catalyst, typically a ruthenium-based complex such as Grubbs or Hoveyda-Grubbs catalysts, along with reaction conditions, plays a crucial role in the efficiency and stereoselectivity of the cyclization.
Data Presentation
The following table summarizes quantitative data from representative ring-closing metathesis reactions of this compound derivatives. This data is essential for reaction optimization and comparison of different catalytic systems.
| Entry | Substrate (Derivative of this compound) | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Bis(allyloxy)pent-2-ene | Grubbs II (5) | CH₂Cl₂ | 0.05 | 40 | 12 | 85 | Fictional Example |
| 2 | 1-Allyloxy-4-(tert-butyldimethylsilyloxy)pent-2-ene | Hoveyda-Grubbs II (3) | Toluene (B28343) | 0.02 | 80 | 8 | 92 | Fictional Example |
| 3 | 1,4-Bis(tert-butyldimethylsilyloxy)pent-2-ene | Grubbs I (10) | CH₂Cl₂ | 0.1 | 25 | 24 | 78 | Fictual Example |
| 4 | 1-Benzyloxy-4-(triisopropylsilyloxy)pent-2-ene | Grubbs II (5) | Benzene | 0.05 | 60 | 16 | 88 | Fictional Example |
Experimental Protocols
General Protocol for the Ring-Closing Metathesis of a Silyl-Protected this compound Derivative
This protocol provides a general procedure for the synthesis of a 2,5-dihydrofuran (B41785) derivative via RCM of a silyl-protected this compound.
Materials:
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Silyl-protected this compound derivative (e.g., 1-Allyloxy-4-(tert-butyldimethylsilyloxy)pent-2-ene)
-
Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs Catalyst® 2nd Generation)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).
-
Dissolution of the Substrate: The silyl-protected this compound derivative (1.0 equiv) is dissolved in anhydrous dichloromethane or toluene to the desired concentration (e.g., 0.05 M).
-
Degassing: The solution is degassed by bubbling the inert gas through it for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Addition of the Catalyst: The Grubbs or Hoveyda-Grubbs catalyst (e.g., 5 mol%) is added to the stirred solution under a positive pressure of the inert gas. The flask is then sealed.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., 40 °C for CH₂Cl₂ or 80 °C for toluene). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
Quenching the Reaction: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,5-dihydrofuran derivative.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Diagram of the Ring-Closing Metathesis Workflow
The following diagram illustrates the general workflow for the ring-closing metathesis of a protected this compound derivative.
Signaling Pathway Representation of the Catalytic Cycle
This diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, which is the underlying catalytic cycle for the RCM reaction.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Pent-2-ene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Pent-2-ene-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. For instance, if prepared by the reduction of a corresponding acetylenic diol, you might find unreacted starting material (Pent-2-yne-1,4-diol) or over-reduced product (Pentane-1,4-diol). Other potential impurities include solvents from the reaction or initial extraction, and by-products from side reactions.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods for a polar compound like this compound are:
-
Fractional Distillation under Reduced Pressure: Ideal for removing non-volatile impurities or solvents with significantly different boiling points.
-
Column Chromatography: Highly effective for separating impurities with similar polarities to the desired product.
-
Recrystallization: A good option if a suitable solvent is found and the crude product is solid at room temperature or below.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Formula | C5H10O2 | [1][2] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Boiling Point | Not readily available, but expected to be high at atmospheric pressure. Vacuum distillation is recommended. | |
| Solubility | Expected to be soluble in polar solvents like water, ethanol, and acetone (B3395972).[3] |
Troubleshooting Guides
Fractional Distillation
Issue 1: The product is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough, or there are leaks in the system.
-
Solution: Check all joints and seals for leaks. Ensure your vacuum pump is functioning correctly and pulling a sufficient vacuum. For a diol of this molecular weight, a vacuum in the range of 1-10 mmHg is a good starting point.
Issue 2: The product appears to be decomposing in the distillation flask (turning dark).
-
Possible Cause: this compound, being an allylic diol, may be sensitive to high temperatures.
-
Solution: Use a lower distillation temperature by applying a higher vacuum. Ensure the heating mantle is not set too high and that the distillation is performed as quickly as possible. Adding a radical inhibitor like hydroquinone (B1673460) to the distillation pot can sometimes prevent polymerization or decomposition.
Column Chromatography
Issue 3: I am getting poor separation of my product from an impurity.
-
Possible Cause 1: The solvent system (eluent) is not optimal.
-
Solution 1: Systematically vary the polarity of your eluent. For a polar compound like this compound, a good starting point for normal-phase silica (B1680970) gel chromatography is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297).[4] You can screen different solvent ratios using Thin Layer Chromatography (TLC) to find the optimal separation where the desired product has an Rf value of approximately 0.25-0.35.[5]
-
Possible Cause 2: The column is overloaded.
-
Solution 2: Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of at least 30:1 by weight.[3]
-
Possible Cause 3: The compound is unstable on silica gel.
-
Solution 3: If you observe streaking or decomposition on the TLC plate, your compound may be acid-sensitive. In this case, you can try using deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[6]
Recommended Starting Solvent Systems for TLC and Column Chromatography:
| Solvent System (v/v) | Polarity | Expected Rf Range for this compound |
| 70:30 Hexane:Ethyl Acetate | Low | 0.1 - 0.2 |
| 50:50 Hexane:Ethyl Acetate | Medium | 0.3 - 0.5 |
| 30:70 Hexane:Ethyl Acetate | High | 0.6 - 0.8 |
| 95:5 Dichloromethane:Methanol (B129727) | High | 0.4 - 0.6 |
Issue 4: My compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you started with 50:50 hexane:ethyl acetate, you can switch to 30:70 hexane:ethyl acetate or even add a small percentage of methanol (e.g., 1-5%) to the eluent.[4]
Recrystallization
Issue 5: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution 1: Choose a lower-boiling solvent.
-
Possible Cause 2: The solution is cooling too quickly.
-
Solution 2: Allow the flask to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.[3]
-
Possible Cause 3: High concentration of impurities.
-
Solution 3: The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.[3]
Issue 6: I am getting a very low yield of crystals.
-
Possible Cause 1: The compound is too soluble in the cold recrystallization solvent.
-
Solution 1: Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
-
Possible Cause 2: Too much solvent was used for dissolution.
-
Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] If too much solvent has been added, you can carefully evaporate some of it to re-saturate the solution.
Potential Recrystallization Solvents for this compound:
| Solvent / Solvent System | Rationale |
| Acetone / Hexane | This compound is likely soluble in hot acetone and less soluble in cold acetone. Hexane can be added as an anti-solvent to induce crystallization.[3] |
| Ethyl Acetate / Heptane | Similar to the acetone/hexane system, with ethyl acetate as the solvent and heptane as the anti-solvent. |
| Tetrahydrofuran (THF) / Pentane | THF is a good solvent for many diols. Pentane can act as the anti-solvent. |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
-
TLC Analysis: Prepare TLC plates with your crude material and test various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a glass column with a silica gel slurry in the chosen eluent. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. (Z)-pent-2-ene-1,4-diol | C5H10O2 | CID 12487263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H10O2 | CID 54161810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. aroonchande.com [aroonchande.com]
- 6. Purification [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of Pent-2-ene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pent-2-ene-1,4-diol. The following sections address common issues encountered during synthesis, focusing on the identification and mitigation of byproducts.
Troubleshooting and FAQs
Q1: My synthesis of a pentenediol via the reduction of a furan (B31954) derivative is showing low yield and multiple unexpected peaks in my analytical data (GC-MS, NMR). What are the likely byproducts?
A1: When synthesizing diols through the reduction of furan derivatives, such as 2-methylfuran (B129897), several byproducts can arise from incomplete or over-reduction of the starting material. Based on studies of similar hydrogenolysis reactions, the primary byproducts to anticipate are:
-
2-Methyltetrahydrofuran (B130290) (2-MeTHF): This results from the complete hydrogenation of the furan ring without the desired ring opening.[1][2]
-
5-Hydroxy-2-pentanone (5H2PeO): This intermediate is formed during the hydrolysis and hydrogenation of the furan ring. Its presence may indicate that the reaction has not gone to completion.[1][2]
-
Over-reduction Products: Depending on the catalyst and reaction conditions, the double bond in this compound can be further reduced to yield the saturated 1,4-pentanediol (B150768).
-
Polymerization Products: Furan derivatives are known to be sensitive to acidic conditions, which can lead to polymerization, a common source of complex byproduct mixtures.
Q2: I am attempting a Grignard synthesis to produce this compound, but the reaction is inefficient. What side reactions should I be aware of?
A2: Grignard reactions are a powerful tool for C-C bond formation but are susceptible to several side reactions that can lower the yield of the desired diol. Key considerations include:
-
Wurtz-type Coupling: A significant side reaction is the coupling of two of the organohalide molecules, which is more likely at higher concentrations of the halide. This can be minimized by the slow addition of the halide to the magnesium suspension.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and atmospheric oxygen. The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Rearrangement of the Grignard Reagent: Propargylic Grignard reagents can undergo rearrangement. While not directly applicable to all alkenyl Grignards, it highlights the potential for isomerization, which could lead to a mixture of diol isomers.
Q3: How can I minimize byproduct formation in my this compound synthesis?
A3: Optimizing reaction conditions is crucial for minimizing byproduct formation and maximizing the yield of the desired product.
-
For Furan Reduction:
-
Catalyst Selection: The choice of catalyst is critical. Bimetallic catalysts, such as Ni-Sn, have been shown to be effective in the selective conversion of 2-methylfuran to 1,4-pentanediol.[2]
-
Reaction Time and Temperature: Byproduct formation can be time-dependent. For instance, in the reduction of 2-methylfuran, the yield of the intermediate 5-hydroxy-2-pentanone decreases with longer reaction times as it is converted to the desired diol.[2] Careful optimization of reaction time and temperature is necessary to favor the formation of the desired product.
-
-
For Grignard Synthesis:
-
Slow Addition: The slow, dropwise addition of the organohalide to the magnesium turnings helps to maintain a low concentration of the halide, which can suppress Wurtz-type coupling reactions.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents, along with oven-dried glassware and an inert atmosphere, is essential to prevent the quenching of the Grignard reagent.[3]
-
Q4: My final product is a mixture of cis and trans isomers of this compound. How can I improve the stereoselectivity or purify the desired isomer?
A4: Achieving high stereoselectivity can be challenging.
-
Synthesis Strategy: Certain synthetic routes may offer better stereocontrol. For example, palladium-catalyzed decarboxylative reactions have been used for the highly stereoselective formation of (Z)-1,4-but-2-ene diols.[4] Similar strategies could potentially be adapted for this compound.
-
Purification: If a mixture of isomers is obtained, purification can be attempted. For analogous compounds like 2-butene-1,4-diol, purification methods involving crystallization from solvents like acetone, methyl ethyl ketone, or THF have been developed to separate cis and trans isomers.
Data Presentation
The following table summarizes the product distribution from the catalytic conversion of 2-methylfuran to 1,4-pentanediol, a saturated analog of the target molecule. This data illustrates how reaction time can influence the prevalence of byproducts.
| Reaction Time (h) | 2-MeF Conversion (%) | 1,4-PeD Yield (%) | 2-MeTHF Yield (%) | 5H2PeO Yield (%) |
| 1.5 | Not specified | 4 | 30 | 31 |
| 8 | Not specified | 62 | 36 | Not specified |
Data from a study on the synthesis of 1,4-pentanediol (1,4-PeD) from 2-methylfuran (2-MeF). Byproducts include 2-methyltetrahydrofuran (2-MeTHF) and 5-hydroxy-2-pentanone (5H2PeO).[1][2]
Experimental Protocols
Synthesis of 1,4-Pentanediol from 2-Methylfuran [2]
-
Materials:
-
2-methylfuran (2-MeF)
-
Ethanol/Water mixture (1.5:2.0 volume ratio)
-
Ni-Sn/AlOH catalyst
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Place 50 mg of the Ni-Sn/AlOH catalyst into an autoclave reactor.
-
Add a solution of 1.2 mmol of 2-methylfuran dissolved in 3.5 mL of the ethanol/water mixture.
-
Seal the reactor and introduce hydrogen gas to an initial pressure of 3.0 MPa at room temperature.
-
Raise the reactor temperature to 433 K.
-
Maintain the reaction for the desired time (e.g., 1.5 to 12 hours).
-
After the reaction, cool the reactor, vent the hydrogen, and analyze the product mixture using appropriate analytical techniques (e.g., GC-MS, NMR).
-
Visualizations
Logical Relationship of Furan Reduction Byproducts
The following diagram illustrates the reaction pathways leading to the desired diol and common byproducts during the reduction of a furan derivative.
Caption: Byproduct formation pathways in furan reduction.
Experimental Workflow for this compound Synthesis Troubleshooting
This diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis.
References
Technical Support Center: Optimizing Pent-2-ene-1,4-diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pent-2-ene-1,4-diol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound can be synthesized through several primary routes, including:
-
Reduction of Furan (B31954) Derivatives: The catalytic hydrogenation of furan or its derivatives, such as 2-methylfuran (B129897), can yield pentanediols.[1] Controlling the reaction conditions is crucial to achieve the desired unsaturated diol and prevent over-reduction to the saturated 1,4-pentanediol (B150768).
-
Grignard Reaction: The reaction of a suitable Grignard reagent, such as propenyl magnesium bromide, with an appropriate electrophile like glyoxal (B1671930) can be a direct method for forming the carbon skeleton of this compound.
-
Sharpless Asymmetric Dihydroxylation: For stereoselective synthesis, the Sharpless asymmetric dihydroxylation of a suitable diene, such as penta-1,3-diene, can be employed to introduce the two hydroxyl groups with a specific stereochemistry.[2][3][4][5]
-
Allylic Oxidation: The oxidation of a precursor like pent-2-en-1-ol at the allylic position can introduce the second hydroxyl group.
Q2: I am observing low yields in my synthesis. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route:
-
Over-reduction: In hydrogenation reactions of furan derivatives, the double bond in this compound can be further reduced to yield the saturated 1,4-pentanediol. Careful selection of catalyst and control of reaction time and hydrogen pressure are critical.
-
Side Reactions with Grignard Reagents: Grignard reagents are highly reactive and can participate in side reactions if the reaction conditions are not strictly anhydrous. The presence of moisture will quench the Grignard reagent, reducing the yield.
-
Formation of Byproducts: In allylic oxidation reactions, the formation of enones or other oxidation byproducts can compete with the desired diol formation.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Product Degradation: The product, an unsaturated diol, may be sensitive to the reaction or workup conditions, leading to degradation.
Q3: How can I control the stereochemistry of the diol?
A3: To achieve a specific stereoisomer of this compound, stereoselective synthesis methods are necessary. The Sharpless asymmetric dihydroxylation is a powerful technique for this purpose.[2][3][4][5] By choosing the appropriate chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL), you can selectively synthesize one enantiomer of the diol over the other.[2][3][4][5]
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound can be challenging due to its polarity and potential for thermal instability. Common purification techniques include:
-
Vacuum Distillation: To avoid decomposition at high temperatures, distillation under reduced pressure is recommended.
-
Column Chromatography: For small-scale purifications and separation from closely related impurities, silica (B1680970) gel column chromatography can be effective. A polar eluent system, such as ethyl acetate/hexanes, is typically used.
-
Crystallization: If the diol is a solid or can be derivatized to a crystalline compound, recrystallization can be a highly effective purification method.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Furan Derivative Reduction | Over-reduction to 1,4-pentanediol. | - Use a less active catalyst (e.g., Lindlar's catalyst).- Reduce hydrogen pressure.- Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the catalyst is active. | |
| Catalyst poisoning. | - Purify starting materials to remove potential catalyst poisons (e.g., sulfur compounds). | |
| Low Yield in Grignard Reaction | Presence of moisture. | - Thoroughly dry all glassware before use.- Use anhydrous solvents.- Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of Grignard reagent. | - Prepare the Grignard reagent fresh before use.- Titrate the Grignard reagent to determine its exact concentration. | |
| Side reactions. | - Control the reaction temperature, as Grignard reactions are often exothermic. Add the electrophile slowly to the Grignard reagent at a low temperature. | |
| Formation of Multiple Products in Sharpless Dihydroxylation | Reaction with multiple double bonds in the substrate. | - The Sharpless dihydroxylation is generally selective for the most electron-rich double bond.[2] If multiple reactive double bonds are present, consider using a protecting group strategy. |
| Low enantioselectivity. | - Ensure the purity of the chiral ligand.- Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities during chromatography. | - Try a different solvent system for column chromatography.- Consider derivatizing the diol to change its polarity for easier separation, followed by deprotection. |
| Thermal decomposition during distillation. | - Use a high-vacuum pump to lower the boiling point.- Employ a short-path distillation apparatus. | |
| Presence of isomeric diols. | - For cis/trans isomers, preparative HPLC may be necessary for separation. |
Experimental Protocols
Synthesis of 1,4-Pentanediol from 2-Methylfuran (Reference Protocol for a Related Compound)
This protocol describes the synthesis of the saturated diol, 1,4-pentanediol, from 2-methylfuran and can be adapted as a starting point for developing a selective synthesis of the unsaturated analog.
Materials:
-
2-Methylfuran
-
Nickel-Tin (Ni-Sn) alloy catalyst on an aluminum hydroxide (B78521) support
-
Ethanol/Water mixture (e.g., 1.5:2.0 volume ratio)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with 2-methylfuran, the Ni-Sn/AlOH catalyst, and the ethanol/water solvent mixture.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 3.0 MPa).
-
Heat the reactor to the target temperature (e.g., 433 K) and maintain for the desired reaction time (e.g., 12 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the product can be analyzed by GC-MS and purified by distillation under reduced pressure.
Note: To favor the formation of the unsaturated this compound, milder reaction conditions, such as lower hydrogen pressure, lower temperature, and a less active catalyst, should be investigated.
Data Presentation
Table 1: Influence of Reaction Conditions on 1,4-Pentanediol Yield from 2-Methylfuran
| Catalyst | Temperature (K) | H2 Pressure (MPa) | Time (h) | 2-MeF Conversion (%) | 1,4-PeD Yield (%) | Reference |
| Ni-Sn (bulk) | 433 | 3.0 | 12 | 94 | 49 | [6] |
| Ni-Sn/AlOH | 433 | 3.0 | 12 | ~95 | up to 64 | [6] |
Note: This data is for the saturated 1,4-pentanediol (1,4-PeD) and serves as a reference for optimizing the synthesis of the unsaturated analog.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound from 2-Methylfuran.
Caption: Proposed signaling pathway for the Grignard synthesis of this compound.
References
Technical Support Center: Preventing Polymerization of Diols During Storage
Welcome to the Technical Support Center for the storage and handling of diols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage of diols, with a focus on preventing unwanted polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diol polymerization during storage?
A1: Diol polymerization during storage is primarily initiated by the presence of contaminants and improper storage conditions. Key factors include:
-
Moisture: Diols are often hygroscopic, meaning they readily absorb moisture from the atmosphere. Water can initiate or catalyze polymerization reactions, especially at elevated temperatures.
-
Acidic or Basic Contaminants: The presence of acids or bases can catalyze etherification reactions between diol molecules, leading to the formation of oligomers and polymers.
-
Exposure to Oxygen: In the presence of oxygen, diols can undergo oxidation, particularly at higher temperatures, forming aldehydes, ketones, and acids. These degradation products can then promote further polymerization.
-
Elevated Temperatures: Higher temperatures accelerate the rates of oxidation and polymerization reactions.
-
Light Exposure: UV light can provide the energy to initiate radical polymerization reactions in some diols.
-
Metal Contamination: Certain metals can act as catalysts for oxidation and polymerization reactions.
Q2: What are the visible signs that my diol may have started to polymerize?
A2: Several visual cues can indicate that a diol has begun to degrade or polymerize:
-
Increased Viscosity: The formation of oligomers and polymers will lead to a noticeable increase in the viscosity of the diol.
-
Discoloration: Pure diols are typically clear and colorless. A yellow or brownish tint can be a sign of oxidative degradation and the formation of polymeric impurities.
-
Formation of Solids or Precipitates: In advanced stages of polymerization, solid particles or a gel-like substance may become visible in the diol.
-
Odor Change: The formation of oxidation byproducts like aldehydes can lead to the development of a sharp or unpleasant odor.
Q3: How can I prevent moisture from contaminating my diol during storage?
A3: Preventing moisture contamination is critical for maintaining diol stability. Follow these best practices:
-
Use Dry, Tightly Sealed Containers: Store diols in containers that have been thoroughly dried and can be sealed to prevent the ingress of atmospheric moisture.
-
Inert Gas Blanket: For long-term storage or for particularly sensitive diols, blanketing the container with a dry, inert gas such as nitrogen or argon is highly effective at displacing moist air.
-
Controlled Environment: Store containers in a dry environment, such as a desiccator or a humidity-controlled storage cabinet. Aim to keep the relative humidity below 60%.[1]
-
Minimize Headspace: When possible, use containers that are appropriately sized for the volume of diol to minimize the amount of air (and therefore moisture) in the headspace.
Q4: What are the ideal temperature conditions for storing diols?
A4: The ideal storage temperature for most diols is at ambient temperature, typically between 15°C and 25°C (59°F and 77°F).[1] Storing at elevated temperatures should be avoided as it can accelerate degradation.[2][3] For example, it is recommended to heat propylene (B89431) glycol to no more than 40°C to prevent accelerated oxidative degradation.[2] Some diols may crystallize at lower temperatures, which is generally not a sign of degradation, but they will need to be gently warmed and mixed to ensure homogeneity before use.
Q5: Should I add a stabilizer or inhibitor to my diol for long-term storage?
A5: For long-term storage, especially if the diol will be exposed to air or slightly elevated temperatures, the addition of an antioxidant can be beneficial. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to prevent oxidation in a variety of organic compounds, including polymers and polyols.[4][5][6][7] These antioxidants work by scavenging free radicals that can initiate polymerization. A typical concentration for BHT is in the range of 0.01% to 0.1% by weight. Synergistic blends of antioxidants, such as a combination of a phenolic antioxidant and a phosphite, can also offer enhanced protection.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diol has a yellow or brown tint | Oxidation due to exposure to air or light. | 1. Check the seal on the storage container for leaks.2. Store the diol in an opaque container or in a dark location to protect it from light.3. Consider blanketing the diol with an inert gas (nitrogen or argon) before sealing.4. If the diol is frequently opened, consider aliquoting it into smaller, single-use containers. |
| Increased viscosity of the diol | Onset of polymerization. | 1. Verify the storage temperature has not exceeded recommended limits.2. Test the water content of the diol using Karl Fischer titration (see Experimental Protocols).3. Test for acidic or basic impurities using a pH meter or titration.4. If purity is critical, consider re-purifying the diol by distillation. |
| Presence of solid particles or gel | Advanced polymerization. | 1. The diol is likely unsuitable for most applications. Proper disposal is recommended.2. Review storage procedures to prevent future occurrences. |
| Unusual or sharp odor | Formation of oxidation byproducts such as aldehydes. | 1. This indicates significant degradation. The diol should be tested for purity before use.2. Improve storage conditions to minimize exposure to oxygen and heat. |
Quantitative Data on Diol Stability
The stability of diols is highly dependent on the specific diol, storage conditions, and the presence of impurities. The following table provides a summary of available stability data for some common diols.
| Diol | Storage Condition | Observation | Shelf Life | Reference |
| Propylene Glycol (USP/EP) | Ambient temperature, in closed containers, away from sunlight/UV light. | Stable. With increasing storage time, water content, color, odor, and acidity can increase. | At least 2 years | [2] |
| Propylene Glycol | 0°C - 32°C (32°F - 90°F), airtight containers, protected from sunlight. | Can degrade if exposed to heat, light, or impurities. Signs of degradation include discoloration, unusual odor, and pH changes. | 2 - 5 years | [9] |
| 1,4-Butanediol | ~20°C, in unopened, original containers. | Hygroscopic and will absorb moisture when opened to the atmosphere. | 2 years | [10] |
| 1,4-Butanediol | Indefinite storage is possible. For longer periods, steel or aluminum tanks are recommended with a dry nitrogen cover to avoid iron contamination. | Non-corrosive. | Indefinite | [11] |
| Ethylene Glycol | Temperatures approaching 200°C (392°F). | Begins to break down. | Not Applicable | [8] |
| Polyethylene (B3416737) Glycol (PEG 2000) | UV irradiation (313 nm). | Increased gloss loss rate, carbonyl index, and crystallinity with increasing aging time. | Not Applicable | [12][13] |
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a diol sample, as moisture can initiate polymerization. This protocol is based on the principles outlined in ASTM D6304.[6][14][15]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagents (anode and cathode solutions for coulometric, or titrant and solvent for volumetric)
-
Dry syringes and needles
-
Diol sample
-
Methanol (anhydrous)
Procedure (Volumetric Method):
-
System Preparation: Add the Karl Fischer solvent to the titration vessel and precondition the system by titrating to a stable, dry endpoint.
-
Sample Preparation: No special preparation is typically needed for liquid diols.
-
Titration: Using a dry syringe, accurately weigh and inject a known amount of the diol sample into the titration vessel. The amount of sample should be chosen based on the expected water content to give a reasonable titrant volume.
-
Analysis: The titrator will automatically dispense the Karl Fischer titrant until the endpoint is reached.
-
Calculation: The water content is calculated by the instrument based on the volume of titrant used, the titer of the titrant, and the mass of the sample.
Purity Analysis and Detection of Oligomers by Gas Chromatography (GC)
Objective: To assess the purity of the diol and detect the presence of higher molecular weight oligomers, which are indicative of polymerization.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (a polar column, such as one with a modified polyethylene glycol phase, is often a good choice for diols)[16]
-
Helium or other suitable carrier gas
-
Diol sample
-
High-purity solvent for dilution (e.g., methanol, isopropanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the diol sample in a suitable solvent (e.g., 1% solution in methanol).
-
GC Method Setup:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This will separate the monomeric diol from any higher boiling point oligomers.
-
Detector Temperature: Set higher than the final oven temperature (e.g., 280°C).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation:
-
The major peak in the chromatogram will correspond to the pure diol.
-
The presence of peaks at later retention times (higher temperatures) indicates the presence of higher molecular weight species, such as dimers, trimers, and other oligomers.
-
The purity of the diol can be estimated by calculating the area percentage of the main diol peak relative to the total area of all peaks.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a diol sample and quantify any non-volatile impurities or degradation products.
Materials:
-
HPLC system with a Refractive Index (RI) or UV detector (if impurities have a chromophore)
-
Appropriate HPLC column (e.g., a Diol column or a C18 column for reversed-phase analysis)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water)
-
Diol sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water. The exact composition will depend on the column and the specific diol being analyzed. The mobile phase should be filtered and degassed.
-
Sample Preparation: Dissolve a known concentration of the diol sample in the mobile phase.
-
HPLC Method Setup:
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
Detector: Set the detector parameters.
-
-
Analysis: Inject a known volume of the sample onto the column.
-
Data Interpretation: The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities.
Troubleshooting Workflow for Diol Storage
The following diagram outlines a logical workflow for troubleshooting common issues related to diol storage and preventing polymerization.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. ingredi.com [ingredi.com]
- 4. mdpi.com [mdpi.com]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. ppapco.ir [ppapco.ir]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 [frontiersin.org]
- 10. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. ASTM D6304 | Moisture in CBD Oils [ayalytical.com]
- 15. petrolube.com [petrolube.com]
- 16. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]
Troubleshooting low yields in stereoselective diol synthesis
Welcome to the technical support center for stereoselective diol synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chiral diols, with a focus on asymmetric dihydroxylation and related techniques.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield of the Desired Diol
Q1: My overall yield of the chiral diol is poor. What are the common causes?
A1: Low yields in stereoselective diol synthesis can stem from several factors, including incomplete reactions, product degradation, or competing side reactions.
-
Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it proceeds to completion. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature, while being mindful of potential impacts on enantioselectivity.[1]
-
Product Degradation During Workup: Some diols are sensitive to acidic or basic conditions during the workup process. Ensure that your workup protocol is suitable for the specific diol you are synthesizing to prevent degradation.[1]
-
Inefficient Co-oxidant: In Sharpless asymmetric dihydroxylation, the choice of co-oxidant is crucial. Historically, co-oxidants like hydrogen peroxide (H₂O₂) and sodium or potassium chlorate (B79027) (NaClO₃ or KClO₃) have been associated with lower diol yields.[2] The use of potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) is generally preferred.[3][4]
-
Substrate Reactivity: Electron-deficient olefins can react slowly with the electrophilic osmium tetroxide catalyst, leading to lower yields.[2]
-
Over-oxidation: A significant side reaction is the over-oxidation of the diol product, which can lead to the formation of aldehydes, ketones, or carboxylic acids through C-C bond cleavage. This is particularly an issue with stronger oxidizing agents.[5] Using milder and more selective reagents like osmium tetroxide can minimize this issue compared to reagents like potassium permanganate.[5][6]
Issue 2: Low Enantioselectivity (ee)
Q2: The enantiomeric excess (ee) of my chiral diol is lower than expected in a Sharpless Asymmetric Dihydroxylation. What could be the problem?
A2: Low enantioselectivity in Sharpless asymmetric dihydroxylation is a common issue that can often be traced back to a competing non-enantioselective secondary catalytic cycle or issues with the reagents and substrate.
-
Secondary Catalytic Cycle: A key problem is the potential for a secondary, non-enantioselective catalytic cycle.[2] This occurs when the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral influence, leading to a racemic or low ee product.[2][4]
-
High Substrate Concentration: High concentrations of the alkene substrate can promote this non-selective secondary pathway.[2][3]
-
Insufficient Ligand Concentration: An inadequate concentration of the chiral ligand relative to the osmium catalyst can lead to the formation of an achiral osmium tetroxide species that participates in a non-asymmetric dihydroxylation.[2]
-
-
Incorrect AD-mix or Ligand Degradation: Ensure you are using the correct AD-mix (α or β) for the desired enantiomer.[1] AD-mix-α contains the (DHQ)₂PHAL ligand, while AD-mix-β contains the (DHQD)₂PHAL ligand.[2][7] Also, verify that the chiral ligand has not degraded.
-
Substrate Purity: Impurities in the alkene substrate can interfere with the catalyst and reduce enantioselectivity. It is recommended to purify the substrate before use.[1]
-
Challenging Substrate Structure: Certain alkene substitution patterns, such as cis-disubstituted alkenes, are known to be challenging substrates and may inherently give lower enantioselectivity.[1][8]
Issue 3: Reaction Optimization
Q3: How can I optimize the reaction conditions to improve both yield and enantioselectivity?
A3: Optimizing reaction parameters is key to achieving high yield and enantioselectivity. A systematic approach to adjusting concentration, temperature, and reagent stoichiometry is recommended.
-
Increase Ligand Concentration: Using a higher molar concentration of the chiral ligand can suppress the secondary catalytic pathway by ensuring the osmium catalyst remains complexed with the chiral auxiliary, thus improving enantioselectivity.[2]
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the non-enantioselective secondary cycle.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity, but it may also decrease the reaction rate and potentially the overall yield if the reaction does not go to completion.[2] The optimal temperature is substrate-dependent and often requires empirical optimization.
-
pH Control: The reaction is typically faster under slightly basic conditions, and a stable pH is important. Buffering the solution is common practice.[3] For some electron-deficient olefins, a slightly acidic pH can accelerate the reaction rate.[4]
Data Presentation: Impact of Reaction Parameters on Sharpless Asymmetric Dihydroxylation
| Parameter | Effect on Enantiomeric Excess (ee) | Effect on Yield | Notes |
| Ligand Concentration | Increasing concentration generally increases ee.[2] | Can improve yield by minimizing side reactions.[2] | Crucial for suppressing the non-enantioselective secondary catalytic cycle.[2] |
| Substrate Concentration | High concentration can decrease ee.[2] | May have a minor effect. | Slow addition of the substrate is recommended to keep the instantaneous concentration low.[2] |
| Temperature | Lowering temperature often improves ee.[2] | Can decrease yield if the reaction does not go to completion.[2] | The optimal temperature is substrate-dependent and requires empirical optimization.[2] |
| Co-oxidant | Choice of co-oxidant can impact side reactions. | Inefficient co-oxidants can lead to low yields.[2] | K₃Fe(CN)₆ and NMO are commonly used and effective co-oxidants.[3] |
| pH | Can influence the rate and ee for certain substrates.[4] | Reaction is generally faster under slightly basic conditions.[3] | Buffering the reaction mixture is important for maintaining a stable pH.[3] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a stirred solution of the alkene (1 mmol) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water, 10 mL) at room temperature, add the appropriate AD-mix (AD-mix-β for the (DHQD)₂PHAL ligand or AD-mix-α for the (DHQ)₂PHAL ligand, approximately 1.4 g per 1 mmol of alkene).[2]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (or a pre-determined optimal temperature) and monitor the progress by TLC or GC.
-
Quenching: Upon completion, quench the reaction by adding a solid sulfite (B76179) salt (e.g., Na₂SO₃, 1.5 g per 1 mmol of alkene) and continue stirring for 30-60 minutes.[2]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Workup: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification and Analysis: Purify the crude diol product by chromatography if necessary. Determine the enantiomeric excess of the product by chiral HPLC or by ¹H NMR analysis of a derivatized sample (e.g., bis-Mosher ester).[1]
Visualizations
Troubleshooting Workflow for Low Yield in Stereoselective Diol Synthesis
Caption: A troubleshooting workflow for diagnosing the cause of low yields in diol synthesis.
Catalytic Cycles in Sharpless Asymmetric Dihydroxylation
Caption: The competing catalytic cycles in Sharpless Asymmetric Dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Residue Removal in Pent-2-ene-1,4-diol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing common catalyst residues from reactions involving the synthesis or modification of Pent-2-ene-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I might encounter in this compound synthesis?
A1: Given the structure of this compound, synthesis routes often involve olefin metathesis or palladium-catalyzed cross-coupling reactions. Therefore, the most common metallic residues are Ruthenium (Ru) from Grubbs-type metathesis catalysts and Palladium (Pd) from catalysts used in reactions like Suzuki, Heck, or Sonogashira couplings.[1][2]
Q2: Why is it critical to remove these metal residues from my final product?
A2: Residual metal catalysts can be toxic and are strictly regulated in active pharmaceutical ingredients (APIs) by guidelines such as the ICH Q3D for elemental impurities.[3] Furthermore, they can negatively impact downstream chemistry by poisoning other catalysts or catalyzing unwanted side reactions, such as the isomerization of double bonds.[4][5]
Q3: My reaction mixture has a persistent color after completion. What does this indicate and how can I fix it?
A3: A persistent color (often brown, black, or dark green) in the crude product is a common indicator of residual ruthenium byproducts from metathesis reactions.[4] These can be challenging to remove by standard chromatography alone. Effective removal can be achieved by treating the crude product with a scavenger or an oxidizing agent before filtration through silica (B1680970) gel.[4][6]
Q4: What is the most effective general method for removing trace palladium residues to meet pharmaceutical standards (<10 ppm)?
A4: Metal scavengers are generally the most effective and selective method for reducing palladium levels to the low parts-per-million (ppm) range required for pharmaceutical applications.[3][7] These are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or trimercaptotriazine (TMT).[7][8]
Q5: I'm experiencing significant product loss when using activated carbon for purification. What are the alternatives?
A5: Product loss on activated carbon is common due to its non-specific adsorptive nature.[9] To minimize this, you can use a smaller amount of carbon or switch to a more selective method. Highly effective alternatives include specialized metal scavengers (e.g., thiol-functionalized silica) which bind selectively to the metal, leading to lower product loss.[9] Another strategy is to wash the carbon pad thoroughly with a fresh solvent after filtration to recover adsorbed product.[3]
Troubleshooting Guide
This section addresses common problems encountered during the removal of catalyst residues and provides step-by-step solutions.
Problem 1: Low Efficiency of Ruthenium Removal
-
Symptoms: Final product remains colored; residual Ruthenium levels are high after purification.
-
Possible Causes & Solutions:
-
Ineffective Quenching: The catalyst may still be active. Before purification, quench the reaction by adding a reagent that deactivates the catalyst and aids in its removal, such as triphenylphosphine (B44618) oxide, dimethyl sulfoxide (B87167) (DMSO), or a polar isocyanide.[4][10]
-
Insufficient Scavenger Contact Time: Some scavenging methods require several hours to be effective. For example, treatment with triphenylphosphine oxide or DMSO is optimally run for at least 8-12 hours to ensure complete complexation with the ruthenium byproducts.[4]
-
Choice of Scavenger: The effectiveness of a scavenger can be substrate-dependent. If one method fails, consider an alternative. For example, water-soluble Lewis bases like cysteine or 2-mercaptonicotinic acid (MNA) can be used in an extractive workup to remove ruthenium.[11]
-
Oxidative Workup: An alternative to scavenging is an oxidative workup. Washing the reaction mixture with aqueous hydrogen peroxide can convert ruthenium complexes into highly insoluble ruthenium dioxide, which is easily removed by filtration.[6]
-
Problem 2: High Palladium Levels After Filtration
-
Symptoms: Palladium content remains above the acceptable limit even after passing the product through a Celite® or silica pad.
-
Possible Causes & Solutions:
-
Soluble Palladium Species: Simple filtration is only effective for heterogeneous (insoluble) catalysts. Homogeneous catalysts can form soluble palladium species that will pass through the filter.[8] In this case, a scavenger is necessary to bind the soluble palladium, rendering it a filterable solid.[7][12]
-
Colloidal Palladium: Fine, colloidal palladium particles may pass through standard filters. Using a finer porosity filter medium (e.g., a 0.45 µm PTFE membrane) or adding a flocculating agent to aggregate the particles before filtration can resolve this.[8]
-
Incorrect Scavenger Selection: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger efficiency. Thiol-based scavengers are generally very effective for various palladium species. It may be necessary to screen a small panel of scavengers to find the most effective one for your specific system.[8]
-
Data on Catalyst Removal Efficiency
The following tables summarize quantitative data from literature sources on the efficiency of various catalyst removal methods.
Table 1: Ruthenium Removal Efficiency
| Method/Reagent | Catalyst Type | Initial Ru Level | Final Ru Level | Reference |
| Triphenylphosphine Oxide + Silica Gel | Grubbs I & II | High (Visible Color) | Low (Colorless) | [4] |
| Carboxylate-Functionalized Isocyanide | Grubbs I & II | Not specified | < 1 µg per 5 mg product | [10] |
| Aqueous Hydrogen Peroxide (15%) | Grubbs Metathesis | Not specified | < 2 ppm | [6] |
| Cysteine (Aqueous Extraction) | Grubbs II | 427 ppm | 148 ppm (after crystallization) | [13] |
Table 2: Palladium Removal Efficiency
| Method/Reagent | Catalyst Type | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Biotage® MP-TMT Scavenger | Pd(OAc)₂ | 33,000 | < 200 | [7] |
| Biotage® MP-TMT Scavenger | Pd Catalyst (0.5 wt%) | 500 - 800 | < 10 | [7] |
| PhosphonicS SPM32 Scavenger Resin | Pd(OAc)₂ | ~2100 | < 11 (after 20h) | [12] |
| Polystyrene-bound TMT | Not specified | 1500 - 1600 | < 10 | [9] |
Experimental Protocols & Methodologies
Protocol 1: Ruthenium Removal Using Triphenylphosphine Oxide (Ph₃P=O)
This method is effective for removing colored ruthenium byproducts from olefin metathesis reactions.[4]
-
Reaction Completion: Once the metathesis reaction is complete (as determined by TLC, GC, or NMR), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Scavenger Addition: Re-dissolve the crude residue in a minimal amount of an appropriate solvent (e.g., dichloromethane (B109758) or toluene). Add triphenylphosphine oxide (Ph₃P=O) (50 equivalents relative to the amount of catalyst used).
-
Stirring: Stir the mixture at room temperature for a minimum of 8 hours, with optimal results often observed after 12 hours.
-
Purification: Concentrate the mixture and directly load it onto a silica gel column. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to separate the purified product from the ruthenium-phosphine oxide complex and excess Ph₃P=O. The product should be obtained as a colorless oil or white solid.
Protocol 2: Rapid Ruthenium Removal Using a Polar Isocyanide
This method offers a much faster workup compared to traditional oxidative or phosphine-based methods.[10]
-
Quenching: Upon reaction completion, add a carboxylate-functionalized isocyanide scavenger (50 equivalents relative to the catalyst) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30 minutes. During this time, the scavenger will react with the ruthenium carbene, quenching its activity and forming a polar complex.
-
Filtration: Pass the reaction mixture through a short plug of silica gel, eluting with the reaction solvent. The polar ruthenium complex will be retained on the silica.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the purified product with significantly reduced ruthenium levels.
Protocol 3: Palladium Removal Using a Thiol-Based Scavenger
This is a highly effective method for reducing palladium to levels below 10 ppm.[3][9]
-
Dissolution: After the initial workup of your reaction, dissolve the crude product containing palladium residues in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Scavenger Addition: Add a thiol-functionalized silica or polymer scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-Thiol). A typical loading is 5-10 wt% relative to the mass of the crude product, or 3-5 equivalents relative to the initial palladium catalyst.
-
Stirring: Stir the suspension at room temperature for 4-16 hours. Gentle heating (e.g., 40-50 °C) can sometimes increase the rate of scavenging.
-
Filtration: Remove the solid scavenger by filtering the mixture through a pad of Celite® or a fritted funnel.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spinchem.com [spinchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Side reactions of Pent-2-ene-1,4-diol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pent-2-ene-1,4-diol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major side reactions when this compound is subjected to acidic conditions?
Under acidic conditions, this compound is susceptible to several side reactions, primarily driven by the protonation of the hydroxyl groups and the presence of the double bond. The main competing reaction pathways include:
-
Cyclization/Dehydration: Intramolecular attack of one hydroxyl group onto the protonated second hydroxyl group or the activated double bond can lead to the formation of cyclic ethers, such as substituted tetrahydrofurans or dihydrofurans.
-
Rearrangement Reactions: Carbocation intermediates formed during the reaction can undergo rearrangements, analogous to the Pinacol rearrangement, to yield more stable carbocations, ultimately leading to the formation of ketones or aldehydes.
-
Dienone Formation: Dehydration involving both hydroxyl groups can lead to the formation of a conjugated diene, which may be further oxidized or rearranged.
-
Polymerization: Under strongly acidic conditions and at higher temperatures, intermolecular reactions can lead to the formation of polymeric byproducts.
Q2: How can I control the selectivity between cyclization and rearrangement?
Controlling the selectivity between these pathways is a significant challenge. Generally, reaction conditions play a crucial role:
-
Temperature: Lower temperatures tend to favor kinetic products, which may include cyclization products. Higher temperatures can promote rearrangement and dehydration pathways, which often have higher activation energies.
-
Acid Strength and Concentration: The choice of acid and its concentration can influence the reaction pathway. Brønsted acids are commonly used to catalyze cyclization.[1] The use of milder acidic conditions may favor cyclization over rearrangement and polymerization.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.
Q3: What are the likely structures of the cyclic ether byproducts?
The primary cyclization product expected from this compound is a substituted 2,5-dihydrofuran, specifically 2-methyl-2,5-dihydrofuran-2-methanol, arising from the intramolecular attack of the C4-hydroxyl group onto the protonated and activated C1-hydroxyl group, followed by dehydration. Further reactions could lead to other isomeric furan (B31954) derivatives.
Q4: Can I expect the formation of a cyclopentenone derivative?
Yes, the formation of a cyclopentenone derivative is a plausible side reaction. This would likely proceed through a carbocation rearrangement followed by an intramolecular aldol-type condensation and subsequent dehydration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, significant amount of a complex mixture of byproducts. | Reaction conditions are too harsh, leading to multiple side reactions and polymerization. | - Lower the reaction temperature. - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid). - Decrease the concentration of the acid catalyst. - Reduce the reaction time and monitor the progress closely using techniques like TLC or GC-MS. |
| Predominant formation of a ketone or aldehyde instead of the expected cyclic ether. | The reaction conditions favor a rearrangement pathway. This is more likely with stronger acids and higher temperatures, which promote the formation and rearrangement of carbocation intermediates. | - Employ milder reaction conditions as described above. - Consider using a Lewis acid catalyst, which might favor cyclization over rearrangement in some cases. |
| Formation of a significant amount of dark, insoluble material (polymer). | High acid concentration and/or elevated temperatures are promoting intermolecular reactions and polymerization. | - Significantly reduce the acid concentration. - Lower the reaction temperature. - Use a higher dilution of the substrate in the solvent. |
| Incomplete reaction, recovery of starting material. | The reaction conditions are too mild, or the reaction time is insufficient. | - Gradually increase the reaction temperature. - Increase the concentration of the acid catalyst incrementally. - Extend the reaction time. |
| Difficulty in isolating and purifying the desired product. | The polarity of the side products may be similar to the desired product, making chromatographic separation challenging. | - Optimize the reaction conditions to minimize the formation of closely related byproducts. - Employ different chromatographic techniques (e.g., different stationary or mobile phases). - Consider derivatization of the product mixture to facilitate separation. |
Data Presentation
The following table summarizes hypothetical quantitative data for the side reactions of this compound under different acidic conditions, based on the known reactivity of analogous unsaturated diols. This data is for illustrative purposes to guide experimental design.
| Acid Catalyst | Concentration (M) | Temperature (°C) | Major Product | Yield (%) | Key Side Products | Side Product Yields (%) |
| H₂SO₄ | 1.0 | 100 | Polymer/Decomposition | < 10 | Dienes, Rearrangement Products | > 90 |
| H₂SO₄ | 0.1 | 50 | Rearrangement Product (Ketone) | 65 | Cyclic Ether, Dienes | 25 (Cyclic Ether), 10 (Dienes) |
| p-TsOH | 0.1 | 80 | Cyclic Ether | 70 | Rearrangement Product, Dienes | 20 (Rearrangement), 10 (Dienes) |
| p-TsOH | 0.05 | 25 | Starting Material | > 90 | Minor Cyclization | < 10 |
| Formic Acid | 0.5 | 100 | Furan Derivative | 55 | Rearrangement Products | 45 |
Experimental Protocols
General Protocol for Acid-Catalyzed Cyclization of this compound (Illustrative)
This protocol is a general guideline and should be optimized for specific experimental goals.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux). Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
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Characterization: Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Mandatory Visualizations
Caption: Major reaction pathways of this compound under acidic conditions.
References
Technical Support Center: Improving the Selectivity of Pent-2-ene-1,4-diol Hydrogenation
Welcome to the Technical Support Center for the selective hydrogenation of pent-2-ene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of selective hydrogenation of this compound?
The primary objective is to selectively hydrogenate the carbon-carbon double bond of this compound to produce pentane-1,4-diol, while avoiding the hydrogenolysis of the carbon-hydroxyl (C-OH) bonds which leads to the formation of unwanted byproducts.
Q2: Which catalysts are commonly used for the selective hydrogenation of unsaturated diols like this compound?
Commonly used catalysts for the selective hydrogenation of unsaturated diols include palladium (Pd) and platinum (Pt) based catalysts. For instance, Pd supported on calcium carbonate (CaCO₃) or carbon (C) and Pt on carbon are frequently employed. To enhance selectivity, "poisoned" or modified catalysts, such as the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), are often utilized to prevent over-hydrogenation.[1]
Q3: What are the typical side reactions and byproducts observed during the hydrogenation of this compound?
Based on analogous reactions like the hydrogenation of 2-butyne-1,4-diol (B31916), potential side reactions and byproducts for this compound hydrogenation may include:
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Over-hydrogenation: Hydrogenation of the C=C bond followed by hydrogenolysis of one or both C-OH groups to form pentanols and pentane.
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Isomerization: Migration of the double bond to other positions in the carbon chain.[2][3][4]
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Cyclization: Intramolecular cyclization to form substituted tetrahydrofurans.
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Hydrogenolysis: Cleavage of the C-OH bonds, leading to the formation of alcohols and alkanes.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of this compound | 1. Catalyst deactivation: Poisoning by impurities in the substrate, solvent, or hydrogen gas. 2. Insufficient catalyst loading: Not enough active sites for the reaction scale. 3. Poor mass transfer: Inefficient stirring or hydrogen dispersion. 4. Low hydrogen pressure or temperature: Reaction conditions are not optimal. | 1. Purify reactants: Use high-purity substrate, freshly distilled solvent, and high-purity hydrogen. Consider using a guard bed to remove impurities. 2. Increase catalyst loading: Incrementally increase the amount of catalyst. 3. Improve agitation: Increase the stirring speed to ensure good contact between reactants, catalyst, and hydrogen. 4. Optimize conditions: Gradually increase the hydrogen pressure and/or temperature. |
| Poor selectivity towards pentane-1,4-diol (high levels of byproducts) | 1. Over-active catalyst: The catalyst is too active, promoting over-hydrogenation and hydrogenolysis. 2. High reaction temperature or pressure: Harsh conditions can favor side reactions. 3. Prolonged reaction time: Leaving the reaction for too long after the starting material is consumed. | 1. Use a selective catalyst: Employ a "poisoned" catalyst like the Lindlar catalyst or a bimetallic catalyst. Modifying the catalyst support can also influence selectivity. 2. Optimize reaction conditions: Lower the reaction temperature and/or hydrogen pressure.[5][6] 3. Monitor reaction progress: Track the reaction using techniques like TLC, GC, or NMR and stop it once the this compound is consumed. |
| Inconsistent results between batches | 1. Variability in catalyst activity: Different batches of catalyst may have different activities. 2. Inconsistent reactant purity: Impurities can vary between batches of starting material or solvent. 3. Changes in reaction setup: Minor changes in the reactor, stirring, or heating can affect the outcome. | 1. Test each new catalyst batch: Run a small-scale standard reaction to assess the activity of a new batch of catalyst. 2. Ensure consistent purity: Standardize the purification procedures for all reactants. 3. Maintain consistent setup: Use the same reaction setup and parameters for all experiments. |
Data Presentation
The following table summarizes the performance of various catalysts in the selective hydrogenation of 2-butyne-1,4-diol, a close structural analog of this compound. These data can serve as a valuable starting point for catalyst selection and optimization for your experiments.
| Catalyst | Support | Conversion of 2-Butyne-1,4-diol (%) | Selectivity for 2-Butene-1,4-diol (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |
| 0.5 wt% Pt | SiC | 96 | ~96 | Not Specified | Not Specified | Not Specified |
| 1% Pd | C | High | Low (major product is butane-1,4-diol) | Not Specified | Not Specified | Not Specified |
| 1% Pd | CaCO₃ (with NH₃) | High | Almost complete | 50-80 | Not Specified | Not Specified |
| Pd nanoparticles | SiO₂-Schiff base | 95.2 | ~100 | 50 | 2 | 4 |
Data adapted from studies on 2-butyne-1,4-diol hydrogenation, which is expected to show similar catalytic behavior to this compound hydrogenation.[3]
Experimental Protocols
General Protocol for the Selective Hydrogenation of an Unsaturated Diol (Adapted from analogous procedures)
This protocol is a general guideline and may require optimization for the specific substrate and desired product.
Materials:
-
This compound
-
Selected catalyst (e.g., 5% Pd/CaCO₃, Lindlar catalyst)
-
Solvent (e.g., ethanol, ethyl acetate, isopropanol)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., Parr hydrogenator, autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
Catalyst Preparation: Add the catalyst to the reaction vessel under an inert atmosphere.
-
Solvent and Substrate Addition: Add the solvent to the vessel, followed by the this compound.
-
Inerting the System: Seal the reaction vessel and purge with an inert gas several times to remove any residual oxygen.
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Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure.
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst on the filter paper should be kept wet with solvent to prevent ignition upon contact with air.
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Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as distillation or column chromatography, to isolate the desired pentane-1,4-diol.
Mandatory Visualizations
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: General experimental workflow for selective hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Decomposition of Unsaturated Diols
Welcome to the Technical Support Center for managing the thermal decomposition of unsaturated diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving these compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the thermal processing of unsaturated diols.
Issue 1: Low Yield of Desired Product and Formation of Colored Impurities
Question: I am observing a significantly lower yield of my target product than expected, and the reaction mixture is turning brown at elevated temperatures. What could be the cause and how can I mitigate this?
Answer: This is a common indication of thermal decomposition and potential polymerization of your unsaturated diol. The double bond in the diol makes it susceptible to various side reactions at high temperatures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Temperature | Carefully review the thermal stability of your specific unsaturated diol. If data is unavailable, consider running a preliminary thermogravimetric analysis (TGA) to determine the onset of decomposition. Reduce the reaction temperature to the lowest effective level. |
| Prolonged Reaction Time | Minimize the time the diol is exposed to high temperatures. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC, and stop the reaction as soon as the desired conversion is achieved. |
| Presence of Oxygen | Oxidative degradation can lead to colored byproducts. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Catalyst-Induced Decomposition | Certain catalysts, particularly strong acids or bases, can promote decomposition pathways like dehydration or isomerization.[1] Consider using milder catalysts or reducing the catalyst loading. Screen for alternative catalysts that are less likely to induce side reactions. |
| Polymerization | The double bonds in unsaturated diols can undergo radical or thermally induced polymerization. Consider adding a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture, especially if radical initiators are present or high temperatures are used. |
Issue 2: Unexpected Peaks in GC/MS Analysis
Question: My GC/MS analysis of the product mixture shows several unexpected peaks. How can I identify these byproducts and prevent their formation?
Answer: The presence of unexpected peaks suggests the formation of various decomposition products. Identifying these is key to understanding the degradation pathways and optimizing your reaction conditions.
Common Decomposition Products and Prevention Strategies:
| Potential Byproduct | Formation Mechanism | Prevention Strategy |
| Carbonyl Compounds (Aldehydes, Ketones) | Oxidation of the hydroxyl groups. This is more prevalent in the presence of oxygen or oxidizing agents. | Purge the reaction vessel with an inert gas. Use freshly distilled, degassed solvents. Avoid incompatible reagents that may act as oxidants. |
| Dienes | Dehydration of the diol, where both hydroxyl groups are eliminated as water. This is often catalyzed by acidic conditions. | Maintain a neutral or slightly basic pH if the reaction allows. Choose catalysts that do not promote dehydration. |
| Cyclic Ethers | Intramolecular cyclization (dehydration) of the diol. This is more common for diols where the chain length is favorable for ring formation (e.g., 1,4- and 1,5-diols). | Use a protecting group for one or both hydroxyl groups if intramolecular reactions are a concern. Optimize the temperature and catalyst to favor the desired intermolecular reaction. |
| Isomers of the Starting Diol | Double bond migration or cis/trans isomerization can occur at high temperatures or in the presence of certain catalysts. | Use the lowest possible reaction temperature. Screen for catalysts that do not promote isomerization. |
| Lower Molecular Weight Alcohols and Alkenes | Carbon-carbon bond cleavage (fragmentation) at very high temperatures. | Operate at temperatures well below the onset of significant thermal cracking. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the thermal decomposition of unsaturated diols?
A1: The primary thermal decomposition pathways for unsaturated diols include:
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Dehydration: The elimination of one or two molecules of water to form unsaturated alcohols, dienes, or cyclic ethers. This is often catalyzed by acidic or basic conditions.
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Oxidation: In the presence of air, the alcohol groups can be oxidized to aldehydes or ketones, and the double bond can also be susceptible to oxidation.
-
Polymerization: The carbon-carbon double bonds can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.
-
Isomerization: The position of the double bond can shift, or cis/trans isomerization can occur.
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Fragmentation: At very high temperatures, C-C bond cleavage can occur, leading to smaller molecules.
Q2: How can I assess the thermal stability of a novel unsaturated diol?
A2: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.
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TGA will show the temperature at which your compound starts to lose mass, indicating the onset of decomposition or evaporation.
-
DSC can reveal phase transitions, such as melting and boiling points, as well as exothermic or endothermic events associated with decomposition.
Q3: Are there any general handling and storage precautions I should take with unsaturated diols?
A3: Yes, proper handling and storage are crucial:
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Storage: Store in a cool, dark place under an inert atmosphere to minimize degradation from heat, light, and oxygen.
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Handling: When heating unsaturated diols, always use an inert atmosphere and monitor the temperature carefully.[2] Avoid contact with strong oxidizing agents, acids, and bases unless they are part of the intended reaction.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
Q4: Can catalysts influence the thermal decomposition of my unsaturated diol?
A4: Absolutely. Catalysts can significantly alter the rate and mechanism of decomposition.
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Acid catalysts can promote dehydration reactions.
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Base catalysts can also facilitate dehydration and other rearrangements.
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Metal catalysts can have various effects, including promoting oxidation or isomerization. It is essential to screen catalysts and reaction conditions to find a system that favors your desired transformation while minimizing decomposition.[1]
Data Presentation
The following tables summarize typical thermal decomposition data for some common classes of unsaturated diols. Please note that these are illustrative values and the actual decomposition temperatures can vary depending on the specific isomer, purity, and experimental conditions (e.g., heating rate, atmosphere).
Table 1: Onset of Thermal Decomposition of Selected Unsaturated Diols (Illustrative)
| Unsaturated Diol | Chain Length | Position of Unsaturation | Typical Decomposition Onset (TGA, Inert Atmosphere) | Major Decomposition Products (Illustrative) |
| Butenediol | C4 | 2-Butene-1,4-diol | 180 - 220 °C | Dihydrofuran, Butadiene, Water |
| Pentenediol | C5 | 2-Pentene-1,5-diol | 200 - 240 °C | Tetrahydropyran derivatives, Piperylene, Water |
| Hexenediol | C6 | 3-Hexene-1,6-diol | 220 - 260 °C | Oxepane derivatives, Hexadiene isomers, Water |
Table 2: Effect of Experimental Conditions on Thermal Decomposition (Illustrative)
| Parameter | Condition 1 | Condition 2 | Observed Effect on Decomposition |
| Atmosphere | Inert (Nitrogen) | Air | Onset of decomposition is typically lower in air due to oxidative pathways. A wider range of oxygenated byproducts (aldehydes, ketones) is observed. |
| Heating Rate (TGA) | 10 °C/min | 20 °C/min | Higher heating rates can shift the observed decomposition temperature to higher values. |
| Presence of Acid Catalyst | None | 1 mol% H₂SO₄ | Significantly lowers the temperature for dehydration reactions, leading to the formation of dienes and cyclic ethers at lower temperatures. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of an unsaturated diol.
Methodology:
-
Ensure the TGA instrument is calibrated and the balance is tared.
-
Place a small, representative sample (typically 5-10 mg) of the unsaturated diol into a clean TGA pan (e.g., alumina (B75360) or platinum).
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Place the pan into the TGA furnace.
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Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Set the temperature program to heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 30 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).
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Record the mass of the sample as a function of temperature.
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The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Protocol 2: Analysis of Thermal Decomposition Products using TGA-GC/MS
Objective: To identify the volatile products generated during the thermal decomposition of an unsaturated diol.
Methodology:
-
Set up the TGA instrument as described in Protocol 1, with the outlet connected to the injection port of a Gas Chromatograph-Mass Spectrometer (GC/MS).
-
Heat the sample in the TGA according to a defined temperature program.
-
At specific temperatures of interest (e.g., at the onset of mass loss and at the peak rate of mass loss), transfer the evolved gases from the TGA furnace to the GC column.
-
The GC will separate the different components of the evolved gas mixture.
-
The Mass Spectrometer will analyze each separated component, providing a mass spectrum that can be used to identify the chemical structure of the decomposition products by comparison to spectral libraries.
Visualizations
Caption: Experimental workflow for TGA-GC/MS analysis.
Caption: Common thermal decomposition pathways.
References
Technical Support Center: Column Chromatography for Diol Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of diol isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary column chromatography methods for separating diol isomers?
A1: The primary methods for separating diol isomers include normal-phase chromatography, reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), and chiral chromatography. The choice of method depends on the specific properties of the diol isomers, such as polarity and stereochemistry. For separating diastereomers, achiral methods like normal-phase or reversed-phase can be effective. For enantiomers, chiral chromatography with a chiral stationary phase (CSP) is typically required.[1][2][3][4]
Q2: Which stationary phases are most effective for diol isomer separations?
A2: The selection of the stationary phase is critical for successful separation.
-
Silica (B1680970) Gel: Commonly used in normal-phase chromatography for separating less polar diol diastereomers.[2][5]
-
Alumina (B75360): Can be an alternative to silica gel, particularly for certain adamantane (B196018) derivatives.[5]
-
Diol-Functionalized Silica: Used in HILIC mode, these columns are effective for separating polar and hydrophilic compounds, including polar diol isomers.[6][7] They offer different selectivity compared to bare silica.[7]
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C18 and other Reversed-Phase Packings: Suitable for separating non-polar to moderately polar diol isomers in reversed-phase mode.[5]
-
Chiral Stationary Phases (CSPs): Essential for separating enantiomeric diols. Polysaccharide-based (e.g., cellulose, amylose), cyclodextrin-based, and macrocyclic antibiotic-based CSPs are common choices.[1][8][9]
Q3: How do I select an appropriate mobile phase for separating diol isomers?
A3: Mobile phase selection is crucial for achieving optimal separation.[10][11]
-
Normal-Phase: Typically involves a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate, isopropanol, or ethanol (B145695).[7][8] Gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial.[5]
-
Reversed-Phase: A polar mobile phase, usually a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol, is used.[6][10]
-
HILIC: Uses a high concentration of a water-miscible organic solvent, such as acetonitrile, with a small amount of aqueous solvent.[6][12]
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Chiral Chromatography: The mobile phase depends on the CSP and can range from non-polar solvents for normal-phase chiral separations to polar organic or reversed-phase solvents.[13] Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape and resolution.[13]
Troubleshooting Guides
Issue 1: Poor or No Separation of Diol Isomers
| Possible Cause | Troubleshooting Tip |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Systematically screen a range of solvent systems with varying polarities. Use Thin Layer Chromatography (TLC) to quickly assess separation efficiency before running a column. For challenging separations, consider a gradient elution.[5] |
| Incorrect Stationary Phase | The chosen stationary phase may not provide sufficient selectivity. For diastereomers, if silica gel fails, consider alumina or a diol-functionalized phase.[5][7] For enantiomers, screen different types of chiral stationary phases (e.g., polysaccharide vs. cyclodextrin).[1][13] |
| Column Overloading | Applying too much sample can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. A high ratio of stationary phase to sample is often necessary for difficult separations.[5] |
| Compound Instability | The diol may be degrading on the stationary phase (e.g., acidic silica gel). Test for compound stability on silica using 2D TLC. If instability is confirmed, consider deactivating the silica gel or using a different stationary phase like florisil (B1214189) or alumina.[14] |
Issue 2: Peak Tailing or Asymmetric Peaks
| Possible Cause | Troubleshooting Tip |
| Strong Analyte-Stationary Phase Interactions | Undesirable interactions can cause tailing. For normal-phase on silica, adding a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the mobile phase can improve peak shape. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[15] |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[16][17] If solubility is an issue, consider dry loading the sample.[17] |
Experimental Protocols & Data
Example Protocol: Chiral Separation of 2-butene-1,4-diol (B106632) Isomers
This protocol is based on a published method for the separation of cis and trans isomers of 2-butene-1,4-diol.[8]
-
Column: (S,S)-Whelk-O 1 Chiral Column
-
Mobile Phase: Hexane-ethanol (97:3, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV or Refractive Index Detector (RID) if no chromophore is present.[13]
-
Sample Preparation: Dissolve an adequate amount of the diol mixture in ethanol and filter through a 0.2 µm membrane filter before injection.[18]
Quantitative Data for Diol Isomer Separations
| Diol Isomers | Column | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| cis/trans-2-butene-1,4-diol | (S,S)-Whelk-O 1 | Hexane-ethanol (97:3, v/v) | 2.61 | - | [8] |
| Lafutidine (B194869) Isomers | ChiraSpher | Hexane-ethanol-THF-diethylamine (92:3:5:0.1, v/v/v/v) | 1.89 | - | [8] |
| Disubstituted Piracetam Diastereomers (Compound IV) | Silica C | Ethanol/Hexane | 7.47 | 1.38 | [2] |
Visualizations
Caption: A generalized experimental workflow for separating diol isomers using column chromatography.
Caption: A logical diagram for troubleshooting poor separation of diol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 7. silicycle.com [silicycle.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. An efficient hydrophilic interaction liquid chromatography separation of 7 phospholipid classes based on a diol column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. diol column problem - Chromatography Forum [chromforum.org]
- 16. lcms.cz [lcms.cz]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Water Removal in Pent-2-ene-1,4-diol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pent-2-ene-1,4-diol and facing challenges with water removal during their reactions.
Frequently Asked Questions (FAQs)
Q1: Why is water removal critical in reactions involving this compound?
A1: Water can act as a competing nucleophile or reactant in many reactions involving the hydroxyl groups of this compound. In acid-catalyzed reactions, such as dehydration to form dienes or other desired products, the presence of water can shift the reaction equilibrium, leading to lower yields and the formation of undesired byproducts. For reactions sensitive to water, meticulous drying of reagents, solvents, and glassware is crucial.[1]
Q2: What are the primary methods for removing water from a reaction involving this compound?
A2: The two primary methods for water removal are azeotropic distillation and the use of drying agents. Azeotropic distillation, often employing a Dean-Stark apparatus, is effective for removing water as it is formed during a reaction.[2][3] Drying agents, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, are typically used during the workup phase to remove residual water from the organic product solution.[4]
Q3: How do I choose between azeotropic distillation and using a drying agent?
A3: Azeotropic distillation is ideal for driving a reaction to completion by continuously removing a byproduct, in this case, water. It is performed during the reaction. Drying agents are used after the reaction is complete to dry the organic extract containing the product before solvent evaporation.
Q4: What are common side reactions or byproducts I might encounter if water is not effectively removed during the dehydration of this compound?
A4: In acid-catalyzed dehydration reactions, incomplete water removal can lead to a mixture of products. Besides the desired alkene, you might observe the formation of ethers, aldehydes, or ketones.[5][6] Rearrangement reactions, such as the pinacol (B44631) rearrangement, are also possible in diol systems under acidic conditions.[7]
Troubleshooting Guides
Issue 1: Low Yield in Dehydration Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete water removal shifting equilibrium. | If using azeotropic distillation, ensure the solvent forms an azeotrope with water (e.g., toluene (B28343), benzene). Check that the Dean-Stark trap is filling correctly and that two phases (water and the immiscible solvent) are visible.[2] |
| Reaction temperature is too low. | Dehydration of alcohols is an endothermic process and requires sufficient heat to proceed.[5] Increase the reaction temperature and monitor for product formation. |
| Insufficient acid catalyst. | Ensure the correct stoichiometry of the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used. |
| Substrate decomposition. | This compound may be sensitive to high temperatures and strong acids. Consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time. |
Issue 2: Product is Contaminated with Water After Workup
| Possible Cause | Troubleshooting Step |
| Inefficient drying agent. | Magnesium sulfate is a fast and efficient drying agent but can be slightly acidic.[4][8] Sodium sulfate has a high capacity but is slower.[4][9] Ensure you are using a sufficient amount of the drying agent and allowing enough time for it to work. |
| "Wet" organic solvent used for extraction. | Ensure the organic solvent used for extraction has low water miscibility. Washing the organic layer with brine (saturated NaCl solution) before adding the drying agent can help remove the bulk of the water.[9] |
| Hygroscopic product. | Diols and other polar organic molecules can be hygroscopic. Minimize exposure of the final product to the atmosphere. Store under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Quantitative Data Summary
The efficiency of drying agents can vary depending on the solvent. Below is a summary of the final water content in common organic solvents after treatment with different drying agents. While this data is not specific to this compound solutions, it provides a useful comparison of drying agent effectiveness.
| Drying Agent | Solvent | Final Water Content (ppm) |
| Activated 3Å Molecular Sieves | Acetonitrile | < 10 |
| Toluene | < 10 | |
| Neutral Alumina | Acetonitrile | < 10 |
| Toluene | < 10 | |
| **Calcium Hydride (CaH₂) ** | Dichloromethane | ~13 |
| Phosphorus Pentoxide (P₄O₁₀) | Acetonitrile | 9 |
Data adapted from studies on solvent drying and may vary based on experimental conditions.[10]
Experimental Protocols
Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus
This protocol describes a general procedure for the acid-catalyzed dehydration of a diol, which can be adapted for this compound.
Materials:
-
This compound
-
Toluene (or another suitable water-immiscible solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, and magnetic stirrer.[11]
Procedure:
-
Set up the glassware: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.[11]
-
Charge the flask: To the round-bottom flask, add this compound, toluene, and the acid catalyst.
-
Fill the trap: Add fresh toluene to the Dean-Stark trap until it begins to flow back into the reaction flask.[12]
-
Heat the reaction: Begin heating the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Collect water: The condensed azeotrope will collect in the Dean-Stark trap. As the liquids cool, they will separate into two layers, with the denser water settling at the bottom.[2]
-
Monitor progress: The reaction is complete when water no longer collects in the trap.
-
Workup: Allow the reaction to cool. The toluene solution containing the product can then be washed, dried with a drying agent, and concentrated.
Protocol 2: Drying an Organic Solution of this compound Product with Anhydrous Magnesium Sulfate
Materials:
-
Organic solution of the product (e.g., in ethyl acetate (B1210297) or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Transfer the organic solution to a dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate to the solution and swirl. The MgSO₄ will clump together as it absorbs water.[4]
-
Continue adding small portions of MgSO₄ with swirling until some of the powder remains free-flowing, indicating that all the water has been absorbed.[4]
-
Allow the mixture to sit for 10-15 minutes to ensure complete drying.
-
Gravity filter the solution through a fluted filter paper into a clean, dry round-bottom flask to remove the hydrated MgSO₄.
-
Rinse the Erlenmeyer flask and the filter paper with a small amount of fresh, dry solvent to recover any residual product.
-
The dried organic solution is now ready for solvent removal.
Visualizations
References
- 1. WO2008106428A1 - Method for removing water from an alkylation process system - Google Patents [patents.google.com]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
Common impurities found in commercial Pent-2-ene-1,4-diol
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in commercial Pent-2-ene-1,4-diol.
Troubleshooting Guide
Issue: Unexpected side products or low yield in my reaction.
If you are experiencing unexpected results when using commercial this compound, it is possible that impurities in the starting material are interfering with your reaction. This guide provides a systematic approach to identifying and mitigating these issues.
Step 1: Identify the Potential Impurity
Consult the table below to understand the common impurities that may be present in your commercial lot of this compound, their potential origins, and how they might affect your experiment.
Table 1: Common Potential Impurities in Commercial this compound
| Impurity Name | Potential Origin | Potential Impact on Experiments | Identification Methods |
| Pentane-1,4-diol | Over-reduction of the double bond during synthesis. | May alter the polarity of the reaction mixture and lead to the formation of saturated byproducts. | GC-MS, ¹H NMR |
| Pent-2-ene-1-ol | Incomplete di-hydroxylation or a side reaction during synthesis. | Can compete in reactions targeting the diol functionality, leading to a mixture of mono- and di-substituted products. | GC-MS, ¹H NMR |
| Isomers (e.g., cis-Pent-2-ene-1,4-diol) | Incomplete stereocontrol during synthesis. | May lead to the formation of diastereomeric products, complicating purification and characterization. | Chiral HPLC, ¹H NMR |
| Unreacted Starting Materials (e.g., Furfural, Furfuryl alcohol) | Incomplete conversion during synthesis from bio-based feedstocks. | Can introduce aromatic or furan-containing side products. | GC-MS, UV-Vis |
| Solvents (e.g., Diethyl ether, THF) | Residual solvents from the synthesis or purification process. | May affect reaction kinetics or solubility. Can be reactive under certain conditions. | GC-MS (headspace), ¹H NMR |
| Oxidation/Degradation Products (e.g., Aldehydes, Ketones) | Exposure to air or heat, especially in the presence of metal catalysts. | Can lead to the formation of unwanted condensation products or act as catalyst poisons. | GC-MS, ¹H NMR, IR Spectroscopy |
Step 2: Analytical Confirmation
To confirm the presence of a suspected impurity, we recommend performing an analytical characterization of your this compound sample. A detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided in the "Experimental Protocols" section. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.
Step 3: Purification
If a detrimental impurity is identified, purification of the this compound may be necessary. Common purification techniques include:
-
Distillation: Effective for removing impurities with significantly different boiling points.
-
Column Chromatography: Useful for separating isomers and impurities with different polarities.
-
Recrystallization: Can be effective if the diol is a solid at room temperature and a suitable solvent system is found.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a mixture of cis and trans isomers. What could be the cause?
A1: Commercial this compound can sometimes be a mixture of geometric isomers (cis and trans). The specific isomeric ratio can vary between suppliers and batches. If your reaction is stereospecific, it is crucial to either start with an isomerically pure diol or separate the desired product isomer after the reaction. We recommend analyzing the starting material by chiral HPLC or high-resolution ¹H NMR to determine the isomeric purity.
Q2: I observe a peak in my GC-MS analysis that I cannot identify. What are the likely possibilities?
A2: An unidentified peak could be a byproduct from the synthesis of this compound or a degradation product. Common synthetic routes can sometimes lead to the formation of regioisomers or incompletely reacted intermediates. Degradation can occur through oxidation or polymerization, especially if the material has been stored improperly. Comparing the mass spectrum of the unknown peak to spectral libraries can help in its identification.
Q3: How should I properly store commercial this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. Exposure to air, light, and heat can promote oxidation and polymerization.
Experimental Protocols
Protocol: Identification and Quantification of Impurities in this compound by GC-MS
This protocol provides a general method for the analysis of commercial this compound.[1][2] Instrument parameters may need to be optimized for your specific system.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean GC vial.
-
If derivatization is required to improve volatility and peak shape, a common method for alcohols is silylation. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the vial.
-
Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector, 250 °C, split ratio 50:1.
-
Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Speed: 2 scans/second.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound (or its derivative).
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity peak relative to the total peak area.
-
Use the mass spectrum of each impurity peak to aid in its identification by comparing it to a spectral library (e.g., NIST, Wiley).
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards of the expected impurities.
-
Mandatory Visualization
Caption: Troubleshooting workflow for impurity issues.
References
Technical Support Center: Enhancing Catalyst Lifetime in Diol Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing catalyst lifetime during diol synthesis.
Troubleshooting Guide
Catalyst deactivation is a critical issue in diol synthesis, leading to reduced efficiency, selectivity, and overall process viability. The primary mechanisms of deactivation are poisoning, fouling (coking), and thermal degradation (sintering). This guide provides a structured approach to identifying and mitigating these issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic workflow for diagnosing and addressing catalyst deactivation.
Frequently Asked Questions (FAQs)
Catalyst Poisoning
Q1: My catalyst's activity dropped sharply after introducing a new batch of feedstock. What is the likely cause?
A rapid decrease in activity upon changing feedstock often points to catalyst poisoning.[1] Poisons are substances that strongly adsorb to the catalyst's active sites, rendering them inactive.[2]
Troubleshooting Steps:
-
Analyze Feedstock: Test the new feedstock for common poisons such as sulfur, nitrogen compounds, halides, and heavy metals.[1][2]
-
Guard Beds: If impurities are identified, consider installing a guard bed to remove them before the feedstock reaches the catalytic reactor.
-
Catalyst Selection: If feedstock purity is a persistent issue, explore catalysts known for their resistance to specific poisons.
Q2: What are some common poisons for catalysts used in diol synthesis?
For metal catalysts (e.g., Pt, Pd, Ru) commonly used in hydrogenation and oxidation reactions for diol synthesis, typical poisons include:
| Poison Category | Examples | Mechanism of Action | Severity | Mitigation Strategies |
| Sulfur Compounds | H₂S, thiols, sulfates | Strong chemisorption on metal surfaces, blocking active sites.[1][2] | High | Rigorous feedstock purification; use of sulfur-resistant catalysts. |
| Nitrogen Compounds | Amines, ammonia, nitriles | Adsorption on acidic or metallic sites.[3] | Moderate | Feedstock purification; pH adjustment of the reaction medium. |
| Carbon Monoxide (CO) | Impurity in H₂ feed | Strong and often irreversible adsorption on metal sites, particularly for Pt-group metals.[2] | High | CO removal from gas streams (e.g., via methanation or preferential oxidation). |
| Heavy Metals | Lead, mercury, arsenic | Formation of stable alloys or compounds with the active metal.[4] | High | Stringent purification of reactants and use of inert reactor materials. |
| Halogen Compounds | Chlorides, fluorides | Can lead to leaching of active metals or modification of the support's acidity.[4] | Moderate | Use of halogen-free precursors and solvents. |
Fouling and Coking
Q3: I'm observing a gradual loss of catalyst activity and an increase in pressure drop across my packed-bed reactor. What could be the issue?
This combination of symptoms is a strong indicator of catalyst fouling, most commonly by coke formation.[5] Coke is a carbonaceous deposit that can block catalyst pores and active sites.
Troubleshooting Steps:
-
Analyze Coke: Perform Temperature Programmed Oxidation (TPO) on a sample of the deactivated catalyst to quantify the amount and determine the nature of the coke.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Feed Composition: High concentrations of unsaturated precursors or products can accelerate coking.
-
-
Catalyst Regeneration: Implement a regeneration procedure to remove coke deposits.
Q4: How can I regenerate a coked catalyst?
A common method for regenerating coked catalysts is controlled oxidation (calcination).
Thermal Degradation (Sintering)
Q5: My catalyst's performance has been slowly but irreversibly declining over several high-temperature runs. What is the likely cause?
This pattern suggests thermal degradation, specifically sintering. Sintering is the agglomeration of small metal particles into larger ones at high temperatures, which reduces the active surface area of the catalyst.
Troubleshooting Steps:
-
Characterize the Catalyst: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to compare the metal particle size of the fresh and used catalyst. A significant increase in particle size confirms sintering.
-
Optimize Operating Temperature: Operate at the lowest possible temperature that still provides an acceptable reaction rate.
-
Select a Stable Support: The choice of catalyst support can influence its thermal stability. For example, supports with strong metal-support interactions can inhibit sintering.
-
Consider Catalyst Redispersion: In some cases, the active metal can be redispersed through chemical treatments, although this is a more complex procedure.
Experimental Protocols
Protocol 1: Preparation of a Supported Pt/C Catalyst by Incipient Wetness Impregnation
This protocol describes a common method for preparing a supported platinum on carbon catalyst.
Materials:
-
Activated carbon support (high surface area)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Deionized water
-
Reducing agent (e.g., sodium borohydride (B1222165) solution or hydrogen gas)
Procedure:
-
Support Preparation: Dry the activated carbon support in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Calculate the required amount of H₂PtCl₆·6H₂O to achieve the desired platinum loading (e.g., 5 wt%). Dissolve the precursor in a volume of deionized water equal to the pore volume of the carbon support.
-
Impregnation: Add the precursor solution dropwise to the dried carbon support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 120°C overnight.
-
Reduction:
-
Liquid Phase Reduction: Suspend the dried catalyst in water and slowly add a solution of sodium borohydride while stirring.
-
Gas Phase Reduction: Place the dried catalyst in a tube furnace and heat under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 300-400°C) for several hours.
-
-
Washing and Drying: After reduction, wash the catalyst with deionized water to remove any residual ions and dry it under vacuum.
Protocol 2: Catalyst Regeneration via Calcination
This protocol provides a general procedure for regenerating a coked catalyst.
Safety Note: This procedure should be performed in a well-ventilated area, as the oxidation of coke can be exothermic.
Equipment:
-
Tube furnace with temperature control
-
Quartz reactor tube
-
Gas flow controllers for inert gas (N₂) and a dilute oxidant (e.g., 1-5% O₂ in N₂)
Procedure:
-
Loading: Load the deactivated catalyst into the quartz reactor tube.
-
Inert Purge: Heat the catalyst to the reaction temperature under a flow of nitrogen to remove any physically adsorbed species.
-
Oxidation:
-
Slowly introduce the dilute oxidant stream into the reactor.
-
Gradually ramp the temperature to the target calcination temperature (typically 400-600°C). The ramp rate should be slow to control the exothermic reaction.
-
Hold at the target temperature until the concentration of CO and CO₂ in the effluent gas returns to baseline, indicating complete coke removal.
-
-
Cooling: Cool the catalyst to room temperature under a flow of nitrogen.
-
Reduction (if applicable): For metal catalysts, a reduction step (as described in Protocol 1) is necessary to restore the active metallic phase.
Quantitative Data on Catalyst Performance
The following table summarizes representative data on catalyst performance in diol synthesis, compiled from various literature sources. Note that direct comparison can be challenging due to variations in reaction conditions.
| Catalyst | Diol Synthesis Reaction | Turnover Frequency (TOF) (s⁻¹) | Catalyst Lifetime/Recyclability | Key Deactivation Observations |
| Pt/C | 1,6-Hexanediol Oxidation | 0.20 - 0.54[6][7] | Significant deactivation observed over time.[6] | Deactivation attributed to strongly adsorbed product species, not over-oxidation of Pt.[6][7] |
| Au-Pt/C | 1,6-Hexanediol Oxidation | ~0.68[6] | - | Bimetallic catalyst shows higher initial activity than monometallic Pt/C.[6] |
| Ru/C | Levulinic Acid Hydrogenation to γ-Valerolactone | - | Sensitive to sulfur-containing impurities.[1] | Deactivation due to irreversible bonding of sulfur to Ru active sites.[1] |
| Ni-based catalysts | Glycerol Hydrogenolysis | - | Prone to coke formation.[8][9] | Coke formation can block active sites and pores.[8] |
Disclaimer: This information is intended for educational and informational purposes only. All laboratory procedures should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
References
- 1. Influence of Sulfuric Acid on the Performance of Ruthenium‐based Catalysts in the Liquid‐Phase Hydrogenation of Levulinic Acid to γ‐Valerolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of active sites on supported metal catalysts with carbon nanotube hydrogen highways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Minimizing ether formation during Pent-2-ene-1,4-diol synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing ether formation during the synthesis of Pent-2-ene-1,4-diol. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered in this synthetic process.
Troubleshooting Guide: Minimizing Ether Formation
Ether formation is a common side reaction during the synthesis of diols, including this compound. This typically occurs through intermolecular dehydration (reaction between two diol molecules) or intramolecular cyclization, and is often promoted by acidic conditions and elevated temperatures.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a significant non-polar byproduct. | Intermolecular Ether Formation: Two molecules of the diol react to form a larger ether molecule. This is favored by high concentrations of the diol and acidic catalysts at elevated temperatures. | - Control Temperature: Maintain the lowest effective reaction temperature. - Optimize Catalyst: Use the minimum effective amount of acid catalyst. Consider using a milder acid or a heterogeneous acid catalyst that can be easily removed. - Control Concentration: Perform the reaction at a lower concentration to reduce the probability of intermolecular reactions. |
| Identification of a cyclic ether byproduct (e.g., a substituted tetrahydrofuran). | Intramolecular Ether Formation (Cyclization): The hydroxyl groups of a single diol molecule react to form a cyclic ether. This is particularly favorable if a five- or six-membered ring can be formed. | - Choice of Acid: Use a non-coordinating acid to minimize stabilization of a carbocation intermediate that could facilitate cyclization. - Protecting Groups: Consider using a protecting group strategy for one of the hydroxyl groups if the starting material allows, followed by deprotection. |
| Reaction mixture becomes viscous and difficult to stir, with poor product recovery. | Polymerization: Extensive intermolecular etherification can lead to the formation of polyethers. | - Strict Temperature Control: Avoid overheating, which can accelerate polymerization. - Reaction Time: Monitor the reaction progress and quench it as soon as the starting material is consumed to prevent over-reaction. |
| Formation of elimination byproducts (alkenes). | Dehydration: Under strong acidic conditions and heat, diols can undergo dehydration to form alkenes.[1] | - Mild Reaction Conditions: Employ milder acids and lower temperatures. - Aqueous Conditions: In some cases, the presence of water can suppress dehydration by favoring hydration of any formed carbocation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound where ether formation is a concern?
A1: Common routes include the reduction of corresponding dicarbonyl compounds (e.g., pent-2-ene-1,4-dione) or the dihydroxylation of a suitable diene. Acid-catalyzed hydration of an alkyne or ring-opening of an epoxide can also be employed. Ether formation is a potential side reaction in any of these routes that involve acidic conditions or elevated temperatures.
Q2: How can I detect the presence of ether byproducts in my reaction mixture?
A2: Ether byproducts can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Ethers are generally less polar than diols, so they will have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show peaks corresponding to the different molecular weights of the diol and any ether byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the C-O bonds in the ether, which will differ from the C-OH signals of the diol.
Q3: Are there any specific catalysts that can help minimize ether formation?
A3: While specific data for this compound is limited, general strategies for diol synthesis suggest that using enzymatic catalysts or catalysts that operate under neutral or basic conditions can significantly reduce acid-catalyzed ether formation. For reactions requiring acidic conditions, using a solid acid catalyst can sometimes offer better control and easier removal, potentially reducing side reactions.
Q4: Can the choice of solvent influence the rate of ether formation?
A4: Yes, the solvent can play a crucial role. Protic solvents, especially under acidic conditions, can participate in proton transfer and stabilize carbocation intermediates, which may lead to ether formation. Aprotic, non-polar solvents may be a better choice to suppress these side reactions. However, the solubility of the reactants and reagents must be taken into consideration.
Experimental Workflow for Minimizing Ether Formation
Below is a generalized workflow for the synthesis of this compound, incorporating steps to minimize ether byproducts.
Logical Relationship of Factors Leading to Ether Formation
The following diagram illustrates the key factors that can lead to the undesirable formation of ether byproducts during the synthesis of this compound.
References
Scalability challenges in the production of Pent-2-ene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pent-2-ene-1,4-diol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: While specific literature on the large-scale synthesis of this compound is limited, common methods for analogous unsaturated diols suggest two primary routes:
-
Selective Hydrogenation of an Alkynediol: A plausible precursor, 2-pentyne-1,4-diol, can be selectively hydrogenated to yield this compound. This method offers good control over the stereochemistry of the double bond (cis or trans) depending on the catalyst and reaction conditions used.
-
Conversion of Furan (B31954) Derivatives: Biomass-derived furfural (B47365) can be converted to various pentanediols through catalytic hydrogenation and hydrogenolysis. This "green" approach is gaining interest for producing C5 chemicals.
Q2: What are the expected physical properties of this compound?
A2: Based on available data, the properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6117-82-4 |
Q3: What are the main safety concerns when working with this compound and its precursors?
A3: Similar to other unsaturated diols and their precursors, safety is paramount. Key concerns include:
-
Flammability: Alcohols and unsaturated compounds can be flammable. Work should be conducted in a well-ventilated area, away from ignition sources.
-
Irritation: Diols can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Toxicity: Precursors like alkynediols may have specific toxicity profiles. Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guides
Issue 1: Low Yield of this compound during Synthesis
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity or Poisoning | - Ensure the catalyst is fresh and properly handled. - Pretreat the catalyst according to the manufacturer's instructions. - Purify starting materials and solvents to remove potential catalyst poisons (e.g., sulfur compounds). |
| Suboptimal Reaction Conditions | - Optimize reaction temperature, pressure, and time. - Screen different solvents to improve substrate solubility and catalyst performance. |
| Incomplete Conversion of Starting Material | - Increase reaction time or catalyst loading. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. |
| Formation of Side Products | - See Troubleshooting Issue 2. |
Issue 2: Formation of Impurities and Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Pentan-1,4-diol (Over-reduction) | Over-hydrogenation of the double bond. | - Use a more selective catalyst (e.g., Lindlar's catalyst for cis-alkene). - Reduce hydrogen pressure and reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Isomerization of the Double Bond | Presence of acidic or basic sites on the catalyst support or in the reaction medium. | - Use a neutral catalyst support. - Ensure the reaction medium is neutral. |
| Polymerization | High reaction temperatures or presence of radical initiators. | - Lower the reaction temperature. - Add a radical inhibitor if necessary. |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Suggested Solution |
| Co-elution with Starting Material or Side Products | Similar polarities of the desired product and impurities. | - Optimize the mobile phase for column chromatography. - Consider derivatization to alter the polarity of the components. |
| Product Instability during Purification | Decomposition on silica (B1680970) gel or at high temperatures. | - Use a less acidic stationary phase (e.g., alumina). - Employ low-temperature purification techniques. |
| Azeotrope Formation during Distillation | Formation of an azeotrope with the solvent or impurities. | - Use a different solvent for extraction and purification. - Consider azeotropic distillation with a suitable entrainer. |
Experimental Protocols (Illustrative)
Protocol 1: Selective Hydrogenation of 2-Pentyne-1,4-diol to cis-Pent-2-ene-1,4-diol
This protocol is based on the well-established selective hydrogenation of alkynes to cis-alkenes using a poisoned catalyst.
-
Catalyst Preparation: Prepare a 5% Pd on CaCO3 catalyst poisoned with lead acetate (B1210297) (Lindlar's catalyst).
-
Reaction Setup: In a high-pressure reactor, add 2-pentyne-1,4-diol (1 equivalent) and the Lindlar's catalyst (5 mol%).
-
Solvent Addition: Add a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 1-5 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the uptake of hydrogen. The reaction is typically complete when one equivalent of hydrogen has been consumed.
-
Work-up: Filter the catalyst and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure cis-Pent-2-ene-1,4-diol.
Protocol 2: Synthesis from Furfural Derivative (Conceptual)
This conceptual workflow is based on the multi-step conversion of biomass-derived furfural.
-
Furfural Reduction: Reduce furfural to furfuryl alcohol using a suitable reducing agent (e.g., NaBH4 or catalytic hydrogenation).
-
Ring Opening and Hydrogenolysis: Subject furfuryl alcohol to catalytic hydrogenolysis in the presence of a suitable catalyst (e.g., a bimetallic catalyst) to cleave the furan ring and form a mixture of pentanediols and pentenediols.
-
Separation and Purification: The desired this compound would then be separated from the product mixture, likely through fractional distillation or chromatography. This step is a significant challenge due to the similar boiling points of the various diol isomers.
Visualizations
Caption: Experimental workflow for the selective hydrogenation of 2-pentyne-1,4-diol.
Caption: Troubleshooting logic for addressing low product yield.
Validation & Comparative
Spectroscopic Characterization of Pent-2-ene-1,4-diol: A Comparative Guide to NMR and IR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural characterization of pent-2-ene-1,4-diol. Both cis (Z) and trans (E) isomers are considered, with comparative data provided for the related compound, but-2-ene-1,4-diol, to highlight key structural differences. This document includes predicted spectroscopic data based on established principles, detailed experimental protocols, and visual diagrams to aid in the interpretation of results.
Introduction
This compound is an unsaturated diol with applications in organic synthesis and materials science. Accurate structural elucidation is critical for its application and is typically achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and stereochemistry, while IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for the E and Z isomers of this compound. These predictions are based on typical chemical shifts and absorption frequencies for similar structural motifs.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound and But-2-ene-1,4-diol in CDCl₃.
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| (E)-Pent-2-ene-1,4-diol | H1 | ~4.1 | d | J ≈ 5 |
| H2 | ~5.7 | dt | J ≈ 15, 5 | |
| H3 | ~5.8 | dq | J ≈ 15, 7 | |
| H4 | ~4.3 | p | J ≈ 7 | |
| H5 | ~1.2 | d | J ≈ 7 | |
| OH | 2-4 | br s | - | |
| (Z)-Pent-2-ene-1,4-diol | H1 | ~4.2 | d | J ≈ 6 |
| H2 | ~5.6 | dt | J ≈ 11, 6 | |
| H3 | ~5.7 | dq | J ≈ 11, 7 | |
| H4 | ~4.5 | p | J ≈ 7 | |
| H5 | ~1.2 | d | J ≈ 7 | |
| OH | 2-4 | br s | - | |
| (E)-But-2-ene-1,4-diol | H1, H4 | ~4.1 | d | J ≈ 5 |
| H2, H3 | ~5.8 | t | J ≈ 5 | |
| OH | 2-4 | br s | - | |
| (Z)-But-2-ene-1,4-diol | H1, H4 | ~4.2 | d | J ≈ 6 |
| H2, H3 | ~5.7 | t | J ≈ 6 | |
| OH | 2-4 | br s | - |
Note: Chemical shifts of hydroxyl protons are concentration and solvent dependent and often appear as broad singlets.
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and But-2-ene-1,4-diol in CDCl₃.
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| (E)-Pent-2-ene-1,4-diol | C1 | ~63 |
| C2 | ~128 | |
| C3 | ~135 | |
| C4 | ~68 | |
| C5 | ~23 | |
| (Z)-Pent-2-ene-1,4-diol | C1 | ~58 |
| C2 | ~127 | |
| C3 | ~134 | |
| C4 | ~65 | |
| C5 | ~21 | |
| (E)-But-2-ene-1,4-diol | C1, C4 | ~63 |
| C2, C3 | ~129 | |
| (Z)-But-2-ene-1,4-diol | C1, C4 | ~58 |
| C2, C3 | ~128 |
IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound.
| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600[1][2] | Strong, Broad |
| C-H (sp²) | Stretching | 3020-3080[2] | Medium |
| C-H (sp³) | Stretching | 2850-2960 | Medium |
| C=C | Stretching | 1660-1680[1][2] | Weak to Medium |
| C-O | Stretching | 1000-1200 | Strong |
| =C-H (trans) | Bending | 960-980[3] | Strong |
| =C-H (cis) | Bending | 665-730[3] | Strong |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the diol sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
IR Spectroscopy
1. Sample Preparation:
-
Liquid Film (Neat): Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.
Visualization of Molecular Structure and Spectroscopic Workflow
The following diagrams illustrate the molecular structure with expected NMR correlations and a general workflow for spectroscopic analysis.
Caption: Molecular structures and key predicted ¹H-¹H COSY correlations for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mass Spectrometry Analysis of Pent-2-ene-1,4-diol and its Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the analysis of Pent-2-ene-1,4-diol, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, details experimental protocols, and compares its performance with alternative analytical techniques, supported by experimental data from related compounds.
Mass Spectrometry Analysis of this compound
While a publicly available, experimentally determined mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be reliably predicted based on the principles of electron ionization (EI) mass spectrometry and the known behavior of unsaturated alcohols.
Predicted Fragmentation Pattern:
The molecular ion peak ([M]⁺) for this compound (C₅H₁₀O₂) is expected at a mass-to-charge ratio (m/z) of 102.13.[1][2][3][4] Key fragmentation pathways for unsaturated alcohols include α-cleavage and dehydration.
-
α-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this can occur at two positions, leading to the formation of resonance-stabilized cations.
-
Dehydration: The loss of a water molecule (H₂O, 18 amu) is a common fragmentation pathway for alcohols.
-
Allylic Cleavage: The presence of a double bond allows for cleavage at the allylic position, which can lead to the formation of stable carbocations.
Based on these principles, the following table summarizes the predicted major fragments for this compound.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion |
| 87 | [C₄H₇O₂]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |
| 84 | [C₅H₈O]⁺ | Loss of water (H₂O) |
| 71 | [C₄H₇O]⁺ | Subsequent fragmentation following dehydration or other rearrangements |
| 57 | [C₃H₅O]⁺ | α-cleavage at the other hydroxyl group |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Further fragmentation |
Experimental Protocol for GC-MS Analysis
The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for similar diols.
1. Sample Preparation and Derivatization:
Due to the polar nature of the hydroxyl groups, derivatization is often recommended to improve peak shape and thermal stability during GC analysis.
-
Sample Dissolution: Dissolve a known quantity of the sample in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Derivatization (Silylation): To a dried aliquot of the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine. Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector: Splitless injection is recommended for trace analysis. Injector temperature: 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Below is a Graphviz diagram illustrating the general workflow for GC-MS analysis.
The following diagram illustrates the predicted major fragmentation pathways of this compound in an EI mass spectrometer.
References
- 1. This compound | C5H10O2 | CID 54161810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:6117-82-4 | Chemsrc [chemsrc.com]
- 3. (2E)-2-Pentene-1,4-diol | C5H10O2 | CID 11788269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-pent-2-ene-1,4-diol | C5H10O2 | CID 12487263 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Pent-2-ene-1,4-diol Derivatives: X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for the structural characterization of pent-2-ene-1,4-diol and its derivatives. While X-ray crystallography offers unparalleled detail of the solid-state conformation, NMR and MS provide crucial information about the molecule's structure and connectivity in solution and the gas phase, respectively.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ions) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms (1D & 2D NMR), stereochemistry, dynamic processes, quantification | Molecular weight, elemental composition, fragmentation patterns, identification of functional groups |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous determination of absolute structure | Non-destructive, provides detailed information about structure in solution | High sensitivity, provides molecular weight and formula |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Lower resolution than X-ray crystallography, complex spectra for large molecules | Provides indirect structural information, fragmentation can be complex |
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography is a powerful technique that provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A pertinent example is the crystallographic analysis of meso-1,4-dibenzyloxy-2,3-difluorobutane, a derivative of (Z)-but-2-enediol. In this study, colorless crystals suitable for X-ray diffraction were obtained. The analysis revealed that the molecule crystallizes in the monoclinic P21/c space group and possesses crystallographic inversion symmetry.[1] This level of detail, including conformational information and intermolecular interactions within the crystal lattice, is unique to X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the this compound derivative. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a focused X-ray beam and rotated. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods and refined to best fit the experimental data.
References
A Comparative Guide to Catalysts for 2-Butene-1,4-diol Synthesis
A Note on Scope: While the initial topic of interest was the synthesis of pent-2-ene-1,4-diol, a comprehensive literature search revealed a scarcity of comparative catalytic data for this specific compound. However, a wealth of information is available for the structurally similar and industrially significant C4 analogue, 2-butene-1,4-diol (B106632). Therefore, this guide provides a detailed comparative study of catalysts for the synthesis of 2-butene-1,4-diol to offer valuable insights for researchers, scientists, and drug development professionals in this area.
The selective synthesis of 2-butene-1,4-diol, a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers, is predominantly achieved through the catalytic hydrogenation of 2-butyne-1,4-diol (B31916). The choice of catalyst is critical in maximizing the yield of the desired cis- or trans-isomer and minimizing over-hydrogenation to butane-1,4-diol. This guide presents a comparative overview of various catalytic systems, supported by experimental data, to facilitate catalyst selection for this important transformation.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of 2-butene-1,4-diol, primarily via the hydrogenation of 2-butyne-1,4-diol.
| Catalyst | Support | Precursor | Conversion of 2-butyne-1,4-diol (%) | Selectivity for 2-butene-1,4-diol (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Reference |
| 0.5 wt% Pt | SiC | 2-butyne-1,4-diol | 96 | ~96 | 100 | 1 | 10 | [1] |
| Pd Nanoparticles | SiO₂-Schiff base | 2-butyne-1,4-diol | 95.2 | ~100 | 50 | 2 | 4 | [2] |
| Bio-Pd (A. oxidans) | Bacterial Biomass | 2-butyne-1,4-diol | 75 | 98 | Not Specified | Not Specified | Not Specified | [3] |
| Bio-Pd (R. capsulatus) | Bacterial Biomass | 2-butyne-1,4-diol | 62.6 | 100 | Not Specified | Not Specified | Not Specified | [3] |
| 1% Pd | CaCO₃ (with NH₃) | 2-butyne-1,4-diol | High | Almost complete | 50-80 | Not Specified | Not Specified | [4] |
| 1% Pd | C | 2-butyne-1,4-diol | High | Low (major product is butane-1,4-diol) | Not Specified | Not Specified | Not Specified | [4] |
| 0.2% Pd⁰ | ZnO/SMF | 2-butyne-1,4-diol | Not Specified | 99 (Yield) | 30-75 | 0.1-2 | Not Specified | [5] |
| Metal Iodide & Zeolite | - | 1,2-epoxy-3-butene | 93 (28 h) | 65 (28 h) | 75 | Not Specified | 28 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Hydrogenation using a Schiff Base Modified Palladium Catalyst
This protocol is based on the use of a Schiff base modified palladium catalyst on a silica (B1680970) support, which has demonstrated excellent activity and selectivity.
Materials:
-
2-butyne-1,4-diol
-
Schiff base modified Pd/SiO₂ catalyst
-
Aqueous solvent
-
High-pressure autoclave reactor with magnetic stirrer and temperature control
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Catalyst Preparation: The Schiff-base modified Pd nanoparticles on silica are synthesized via a one-pot aldimine condensation followed by impregnation-reduction of a palladium precursor.
-
Reaction Setup:
-
The autoclave reactor is charged with 2-butyne-1,4-diol and the aqueous solvent.
-
The Pd/SiO₂-Schiff catalyst is added to the solution.
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen to remove any air.
-
-
Reaction Execution:
-
Work-up and Analysis:
-
After the reaction, the reactor is cooled to room temperature, and the hydrogen gas is carefully vented.
-
The reaction mixture is filtered to separate the catalyst.
-
The filtrate is analyzed by GC or HPLC to determine the conversion of 2-butyne-1,4-diol and the selectivity for 2-butene-1,4-diol.
-
Protocol 2: Hydrogenation using a Platinum on Silicon Carbide Catalyst
This protocol utilizes a low concentration of platinum on a silicon carbide support, which provides high conversion and selectivity.[1]
Materials:
-
2-butyne-1,4-diol
-
0.5 wt% Pt/SiC catalyst
-
Solvent (e.g., water or alcohol)
-
Hydrogenation reactor
-
Hydrogen gas (H₂)
-
Analytical equipment (GC, HPLC)
Procedure:
-
Catalyst Preparation: The 0.5 wt% Pt/SiC catalyst is prepared by an incipient wetness impregnation method. A solution of a platinum precursor is added to the SiC support, followed by drying and calcination. The active species are metallic Pt nanoparticles (2–3 nm) formed in situ during the hydrogenation process.[1]
-
Reaction Setup:
-
The reactor is charged with 2-butyne-1,4-diol and the chosen solvent.
-
The Pt/SiC catalyst is added to the reactor.
-
The reactor is sealed and purged with hydrogen.
-
-
Reaction Execution:
-
Work-up and Analysis:
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The catalyst is separated from the reaction mixture by filtration.
-
The conversion of 2-butyne-1,4-diol and selectivity to 2-butene-1,4-diol are quantified by GC or HPLC analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for catalyst screening in 2-butene-1,4-diol synthesis.
This guide provides a comparative analysis of various catalysts for the synthesis of 2-butene-1,4-diol, offering valuable data and protocols to aid researchers in selecting the most appropriate catalytic system for their specific needs. The choice of catalyst, support, and reaction conditions plays a crucial role in achieving high selectivity and conversion, ultimately impacting the efficiency and sustainability of the synthesis process.
References
- 1. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5959163A - Process for the preparation of 1,4-butenediol from epoxybutene - Google Patents [patents.google.com]
A Comparative Guide to Polyesters: Pent-2-ene-1,4-diol vs. Butane-1,4-diol in Polymer Properties
For researchers, scientists, and drug development professionals, the choice of diol in polyester (B1180765) synthesis is a critical determinant of the final polymer's characteristics. This guide provides an objective comparison of polymers derived from pent-2-ene-1,4-diol and the well-established butane-1,4-diol, offering insights into how the introduction of unsaturation and a methyl group in the diol backbone influences key polymer properties.
This comparison synthesizes data from multiple studies to highlight the performance differences in terms of thermal and mechanical properties. While a direct head-to-head comparison under identical experimental conditions is not extensively available in published literature, this guide collates available data to provide a clear and structured overview.
Introduction to the Diols
Butane-1,4-diol (BDO) is a linear, saturated diol that is a fundamental building block in the production of a wide range of polymers, including polyesters, polyurethanes, and copolyester ethers.[1] Its simple, flexible aliphatic chain contributes to the good thermal stability and mechanical properties of the resulting polymers.[2] BDO is a key component in the synthesis of commercially significant biodegradable polyesters like poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT).[3][4]
This compound introduces two key structural modifications compared to BDO: a carbon-carbon double bond (unsaturation) within the polymer backbone and a methyl side group. This unsaturation provides a site for post-polymerization modification or cross-linking, opening avenues for creating thermosets or functionalized materials. The presence of the methyl group can influence chain packing and crystallinity.
Comparative Data on Polymer Properties
The following tables summarize the key thermal and mechanical properties of polyesters synthesized from this compound and butane-1,4-diol with various dicarboxylic acids. It is important to note that the data is compiled from different sources, and direct comparisons should be made with consideration of the varying experimental conditions.
Thermal Properties
| Polymer | Diol | Diacid | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td5) (°C) | Source(s) |
| Poly(butylene succinate) (PBS) | Butane-1,4-diol | Succinic Acid | 114-115 | -33 | - | [5] |
| Poly(1,4-pentylene succinate) | 1,4-Pentanediol (B150768) | Succinic Acid | - | -29 | 275 | [5] |
| Poly(butylene adipate) (PBA) | Butane-1,4-diol | Adipic Acid | 54-60 | -68 / -60 | 260 | [5] |
| Poly(1,4-pentylene adipate) | 1,4-Pentanediol | Adipic Acid | - | -52 | 265 | [5] |
| Poly(butylene furanoate) (PBF) | Butane-1,4-diol | Furan-2,5-dicarboxylic acid | 170-177 | 36-38 | - | [5] |
| Poly(1,4-pentylene furanoate) | 1,4-Pentanediol* | Furan-2,5-dicarboxylic acid | - | 47 | - | [5] |
*Note: The source refers to 1,4-pentanediol. It is plausible this is used interchangeably with this compound in some contexts, or it could be a different isomer. The data is presented here for comparative purposes.
Mechanical Properties
| Polymer | Diol | Diacid | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Source(s) |
| Poly(butylene succinate-co-adipate) (PBSA) | Butane-1,4-diol | Succinic Acid, Adipic Acid | 21.5 | 766.2 | - | [6] |
| Poly(cis-butene dicarboxylate)s | cis-2-butene-1,4-diol (B44940) | Various diacids | Not specified, but noted to outperform BDO-based polyesters | - | - | [7] |
From the available data, a clear trend emerges: the introduction of a methyl group and unsaturation in the diol backbone generally leads to a decrease in crystallinity, which is reflected in the absence of a melting temperature for the polyesters derived from 1,4-pentanediol in the cited study.[5] This is accompanied by an increase in the glass transition temperature, suggesting a more amorphous polymer with reduced chain mobility. One study explicitly states that polyesters derived from cis-2-butene-1,4-diol exhibit enhanced mechanical properties compared to their butane-1,4-diol counterparts.[7]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters from these diols, based on common methodologies found in the literature.
Two-Stage Melt Polycondensation for Poly(butylene succinate) (PBS)
This is a widely used method for synthesizing high molecular weight polyesters.[3]
-
Esterification: Succinic acid and a slight excess of butane-1,4-diol (e.g., 1:1.1 molar ratio) are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A catalyst, such as titanium isopropoxide (TTIP), is added. The mixture is heated to approximately 140-200°C under a nitrogen atmosphere to facilitate the esterification reaction, during which water is distilled off.[6][8]
-
Polycondensation: Once the theoretical amount of water has been collected, the pressure in the reactor is gradually reduced to a high vacuum (<3 mmHg).[6][8] The temperature is then raised to 225-230°C to promote the polycondensation reaction, where the low molecular weight prepolymers couple to form high molecular weight polyester, and the excess diol is removed.[2][6] The reaction is continued until the desired melt viscosity is achieved. The resulting polymer is then extruded and pelletized.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polyesters.[2]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm).[9]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Tensile Testing: The mechanical properties, such as tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine on dog-bone-shaped specimens prepared from the polymer films.[6]
Polymerization and Cross-linking Pathways
The synthesis of polyesters from both diols proceeds via a step-growth polycondensation reaction. The presence of a double bond in this compound offers a potential for subsequent cross-linking, which is not available in polymers made from the saturated butane-1,4-diol.
Figure 1. Comparative polymerization pathways.
Conclusion
The choice between this compound and butane-1,4-diol in polyester synthesis presents a trade-off between established performance and novel functionality. Polymers derived from butane-1,4-diol are well-characterized, often semi-crystalline materials with a good balance of mechanical and thermal properties. In contrast, the incorporation of this compound introduces unsaturation and a methyl group, which tends to disrupt chain packing, leading to more amorphous polymers with higher glass transition temperatures. This structural difference can be advantageous for applications requiring materials with tunable properties and the potential for post-polymerization modification. The enhanced mechanical properties reported for some unsaturated polyesters suggest that this compound is a promising monomer for developing high-performance biodegradable and functional polymers. Further research directly comparing these two diols under identical conditions would be invaluable for fully elucidating their structure-property relationships.
References
- 1. bdmaee.net [bdmaee.net]
- 2. Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release [mdpi.com]
- 3. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Pent-2-ene-1,4-diol
For researchers, scientists, and drug development professionals, the precise characterization and purity validation of synthesized compounds are fundamental to ensuring experimental reproducibility, efficacy, and safety. Pent-2-ene-1,4-diol, a key building block in various synthetic pathways, demands rigorous purity assessment to prevent downstream complications from unreacted starting materials, byproducts, or residual solvents.
This guide provides an objective comparison of principal analytical techniques for validating the purity of synthesized this compound. We present detailed experimental protocols, comparative performance data, and logical workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Potential Impurities in Synthesized this compound
The nature and quantity of impurities are largely dependent on the synthetic route employed. A common method for its synthesis could involve the reduction of a corresponding ester, such as a dialkyl pent-2-ene-1,4-dioate. Potential impurities may therefore include:
-
Unreacted Starting Materials: Residual amounts of the precursor ester.
-
Partially Reduced Intermediates: Compounds such as 4-hydroxypent-2-enoic acid esters.
-
Isomers: The presence of the trans-isomer, (E)-pent-2-ene-1,4-diol, is a common process-related impurity.[1]
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification stages (e.g., tetrahydrofuran, ethanol).
-
Byproducts of Side Reactions: Oligomers or products resulting from intermolecular etherification.
Comparison of Key Analytical Techniques
The selection of an analytical technique for purity determination hinges on factors such as the desired level of sensitivity, the nature of expected impurities, and instrument availability. The most effective methods for assessing diol purity include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][3] Fourier-Transform Infrared Spectroscopy (FTIR) serves as a valuable qualitative tool.
Workflow for Purity Validation
The following diagram illustrates a general workflow from synthesis to final purity assessment of this compound.
Caption: General workflow for synthesis and purity assessment.
Quantitative Data Presentation
The tables below summarize representative quantitative performance data for the most common analytical techniques used for diol purity analysis. These values are illustrative and may vary based on specific instrumentation and experimental conditions.[3]
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL (derivatized) |
| Limit of Quantitation (LOQ) | 0.05 - 1.5 ng/mL (derivatized) |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
Table 3: Quantitative NMR (qNMR) Performance Data
| Parameter | Typical Performance |
| Purity Range | 95 - 100% |
| Accuracy (% Purity) | ± 0.5% |
| Precision (% RSD) | < 1.0% |
| Measurement Time | < 30 minutes per sample |
Decision Pathway for Method Selection
Choosing the right analytical tool is crucial for efficient and accurate purity determination. The following decision pathway can guide researchers in selecting the optimal method based on the analytical question at hand.
Caption: Decision pathway for analytical method selection.
Experimental Protocols
Detailed methodologies for the key quantitative experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthesized this compound and quantify non-volatile impurities.
-
Instrumentation: HPLC system with a Refractive Index Detector (RID) or UV detector (if impurities are chromophoric).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 20:80 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index Detector (RID) with the cell temperature maintained at 35°C.[2]
-
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the area percent of the this compound peak in the sample chromatogram. Quantify any impurities by comparing their peak areas to the main peak, assuming a similar response factor for the RID.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents and certain byproducts.
-
Note: Diols often require derivatization to increase their volatility for GC analysis.[2] Trimethylsilylation is a common method.[1]
-
Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the synthesized this compound into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine) and 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify by calculating the peak area percentage.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using a certified internal standard.[3]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 15 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same NMR tube.[2]
-
Add a precise volume of deuterated solvent (e.g., 0.75 mL) and ensure complete dissolution.
-
-
Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., one of the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To quickly identify the presence of key functional groups and detect impurities with distinct infrared absorptions (e.g., carbonyls from unreacted starting material).[2]
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Confirm the presence of a broad O-H stretch (around 3300 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹) characteristic of this compound.
-
Look for the absence of a strong C=O stretch (around 1700-1750 cm⁻¹), which would indicate contamination with ester or acid starting materials.[4]
-
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Diols
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules. This guide provides an objective comparison of key analytical techniques for determining the ee of chiral diols, supported by experimental data and detailed protocols.
Chiral diols are fundamental building blocks in asymmetric synthesis and are integral to the structure of many pharmaceutical compounds. The stereochemistry of these diols can significantly impact their biological activity, making the precise measurement of enantiomeric purity a non-negotiable aspect of research and development. This guide explores five principal methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Circular Dichroism (CD) Spectroscopy, and Fluorescence Spectroscopy. Each method offers a unique set of advantages and limitations in terms of accuracy, sensitivity, throughput, and experimental complexity.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of chiral diols is contingent on various factors, including the specific properties of the diol, the required level of accuracy and sensitivity, and the desired sample throughput. The following table summarizes the key performance characteristics of the discussed methods to facilitate an informed decision.
| Method | Principle | Derivatization | Throughput | Key Advantages | Potential Limitations |
| NMR Spectroscopy | Diastereomeric differentiation via chiral derivatizing or solvating agents. | Typically required | Low to Medium | Provides structural information; relatively fast for individual samples. | Lower sensitivity compared to chromatographic methods; requires derivatization. |
| HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often not required (direct) | Medium | High resolution and accuracy; well-established technique. | Method development can be time-consuming; requires specialized chiral columns. |
| GC | Differential interaction of volatile enantiomers with a CSP. | Sometimes required | High | High resolution for volatile compounds; fast analysis times. | Limited to thermally stable and volatile diols; derivatization may be necessary. |
| Circular Dichroism | Differential absorption of circularly polarized light by enantiomers. | Sometimes (for signal enhancement) | High | Rapid analysis; suitable for high-throughput screening. | Lower sensitivity for some compounds; may require chromophores. |
| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with differential emission. | Required | Very High | Extremely sensitive; ideal for high-throughput screening of crude reaction mixtures. | Indirect method; requires formation of a specific fluorescent complex. |
Quantitative Performance Data
The following table presents a compilation of quantitative data for the analysis of representative chiral diols using various techniques. These values are indicative and can vary based on the specific diol, instrumentation, and experimental conditions.
| Technique | Analyte | Chiral Selector/Agent | Mobile Phase/Solvent | Separation Factor (α) | Resolution (Rs) | Chemical Shift Difference (ΔΔδ) | Analysis Time |
| HPLC | Hydrobenzoin | Chiralpak® IA-3 | CO2/MeOH (92:8) | - | Baseline separation | - | < 5 min |
| HPLC | Hex-2-ene-2,3-diol | Chiralpak® IA | n-Hexane/IPA (90:10) | - | 1.8 | - | ~15 min |
| GC | 2,3-Butanediol | Rt-βDEXsm | - | - | 6.44 | - | < 30 min |
| GC | 1,2-Propanediol | Agilent CP-Cyclodextrin-β-2,3,6-M-19 | - | - | Baseline separation | - | < 30 min |
| NMR | Hydrobenzoin | Boric acid D | CDCl3 | - | - | 0.39 ppm | ~15 min (derivatization) + acquisition |
| NMR | Various diols | 2-Formylphenylboronic acid + α-methylbenzylamine | CDCl3 | - | - | Well-resolved signals | < 90 min (total) |
| Fluorescence | Hydrobenzoin | Tryptophanol + 2-formylphenylboronic acid | Acetonitrile | - | - | - | ~4-6 h (for 384-well plate) |
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results. This section provides generalized protocols for the key experiments discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Three-Component Derivatization
This protocol is adapted from a method for the derivatization of chiral diols using 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric iminoboronate esters.[1][2]
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the chiral diol sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Reagent Addition: Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of an enantiomerically pure chiral amine (e.g., (S)-α-methylbenzylamine) to the NMR tube.
-
Reaction: Cap the NMR tube and mix the contents thoroughly. The reaction to form the diastereomeric iminoboronate esters is typically complete within 15-60 minutes at room temperature.[3]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Data Analysis: Identify a set of well-resolved signals corresponding to the two diastereomers. Integrate these distinct signals. The enantiomeric excess is calculated using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase
This protocol outlines a general procedure for the direct separation of chiral diol enantiomers using a polysaccharide-based chiral stationary phase (CSP).
-
System Preparation:
-
Column: Install a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: Prepare the mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695) (e.g., 90:10 n-hexane:IPA). Filter and degas the mobile phase.
-
-
Sample Preparation: Dissolve the chiral diol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: Set the flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: Set the UV detector to an appropriate wavelength. If the diol lacks a chromophore, a refractive index detector (RID) may be necessary.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to determine the retention times and resolution of the enantiomers.
-
Inject the sample solution.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Gas Chromatography (GC) with a Chiral Stationary Phase
This protocol describes the direct analysis of volatile chiral diols using a cyclodextrin-based chiral capillary column.
-
System Preparation:
-
Column: Install a cyclodextrin-based chiral GC column (e.g., Rt-βDEXsm).
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.
-
-
Sample Preparation: Prepare a dilute solution of the chiral diol in a volatile organic solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: Set an appropriate injector temperature to ensure complete volatilization without degradation.
-
Oven Temperature Program: Develop a suitable temperature program to achieve separation of the enantiomers. This may be an isothermal or a gradient program.
-
Detector: Use a flame ionization detector (FID) or a mass spectrometer (MS). Set the detector temperature appropriately.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Run the GC program and record the chromatogram.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the ee as described for HPLC.
Concluding Remarks
The determination of enantiomeric excess for chiral diols is a multifaceted analytical challenge with several viable solutions. Chromatographic methods like HPLC and GC offer high resolution and are considered benchmark techniques, providing direct separation of enantiomers.[4] NMR spectroscopy, particularly with the use of chiral derivatizing agents, provides valuable structural information alongside ee determination. For high-throughput applications, fluorescence and circular dichroism spectroscopy present rapid and sensitive alternatives, capable of analyzing a large number of samples in parallel.[1][3] The optimal choice of method will ultimately be guided by the specific research context, balancing the need for accuracy, speed, and the physicochemical properties of the chiral diol .
References
A Comparative Guide to the Synthesis of Pent-2-ene-1,4-diol: Established and Novel Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key chiral building blocks is paramount. Pent-2-ene-1,4-diol, a versatile synthon, is no exception. This guide provides a comparative analysis of two prominent synthetic routes to this diol: a well-established method involving the reduction of an alkyne precursor and a modern, asymmetric approach utilizing Sharpless dihydroxylation.
This comparison aims to equip researchers with the necessary data and methodologies to select the most suitable synthetic strategy for their specific needs, considering factors such as stereochemical outcome, yield, and experimental complexity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Pent-2-yne-1,4-diol (B6596594) | Route 2: Sharpless Asymmetric Dihydroxylation |
| Starting Material | Propargyl alcohol and Acetaldehyde (B116499) | cis- or trans-Penta-1,3-diene |
| Key Reagents | Ethylmagnesium bromide, Lindlar's catalyst (for Z-isomer) or Na/NH₃ (for E-isomer) | AD-mix-α or AD-mix-β, OsO₄ (catalytic), K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ |
| Stereoselectivity | High (cis or trans depending on reducing agent) | High (enantioselective, dictated by AD-mix) |
| Typical Yield | Good to excellent | Good to excellent |
| Key Advantages | Well-established, reliable for specific isomer | High enantioselectivity, commercially available reagents |
| Key Disadvantages | Requires synthesis of the alkyne precursor | Use of toxic and expensive osmium tetroxide (though catalytic) |
Route 1: An Established Pathway via Alkyne Reduction
A traditional and reliable method for synthesizing this compound involves a two-step process: the synthesis of the corresponding alkyne, pent-2-yne-1,4-diol, followed by its stereoselective reduction.
Step 1: Synthesis of Pent-2-yne-1,4-diol
This precursor is readily prepared via a Grignard reaction. Propargyl alcohol is first deprotonated with a Grignard reagent, such as ethylmagnesium bromide, to form a magnesium alkoxide. This intermediate then reacts with acetaldehyde to yield pent-2-yne-1,4-diol after an acidic workup.
Step 2: Stereoselective Reduction to this compound
The stereochemical outcome of the final product is dictated by the choice of reducing agent.
-
For the (Z)-isomer (cis): Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is the method of choice. This catalyst facilitates the syn-addition of hydrogen to the alkyne, yielding the cis-alkene with high selectivity.[1]
-
For the (E)-isomer (trans): A dissolving metal reduction, typically using sodium in liquid ammonia, is employed to achieve the anti-addition of hydrogen, resulting in the trans-alkene.
Experimental Protocol: Synthesis of (Z)-Pent-2-ene-1,4-diol
Materials:
-
Pent-2-yne-1,4-diol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Hydrogen gas
Procedure:
-
A solution of pent-2-yne-1,4-diol in methanol is placed in a hydrogenation flask.
-
A catalytic amount of Lindlar's catalyst and a small amount of quinoline are added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (typically at or slightly above atmospheric pressure).
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude (Z)-pent-2-ene-1,4-diol, which can be further purified by distillation or chromatography.
Route 2: A Modern Approach via Sharpless Asymmetric Dihydroxylation
For applications requiring high enantiopurity, the Sharpless asymmetric dihydroxylation offers a powerful and highly selective method for the synthesis of chiral diols from alkenes.[2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve facial selectivity in the dihydroxylation of a double bond.
The synthesis of this compound via this route would start from a suitable precursor, such as cis- or trans-penta-1,3-diene. The choice of the commercially available reagent mixtures, AD-mix-α (containing the dihydroquinine-based ligand (DHQ)₂PHAL) or AD-mix-β (containing the dihydroquinidine-based ligand (DHQD)₂PHAL), dictates which enantiomer of the diol is formed.[3][4]
Experimental Protocol: Asymmetric Dihydroxylation of trans-Penta-1,3-diene
Materials:
-
trans-Penta-1,3-diene
-
AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL, and K₂OsO₄·2H₂O)
-
Methanesulfonamide (B31651) (MeSO₂NH₂)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
Procedure:
-
A mixture of tert-butanol and water is cooled to 0 °C.
-
AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until dissolved.
-
trans-Penta-1,3-diene is added to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite and warmed to room temperature.
-
The mixture is stirred for an additional hour, and then extracted with ethyl acetate.
-
The combined organic layers are washed with aqueous KOH (if methanesulfonamide is used), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched this compound.[3]
Logical Workflow of Synthetic Route Selection
Caption: Synthetic route selection for this compound.
Signaling Pathway of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
References
Mechanistic Insights into the Reactivity of Pent-2-ene-1,4-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pent-2-ene-1,4-diol, a bifunctional molecule featuring both a secondary and an allylic alcohol, presents a versatile scaffold for chemical synthesis. Its unique structure, containing a carbon-carbon double bond in proximity to hydroxyl groups, dictates its reactivity and offers multiple pathways for functionalization. This guide provides a comparative analysis of the mechanistic aspects of key reactions involving this compound, including oxidation, reduction, rearrangement, and esterification. Due to the limited availability of direct experimental data for this compound in the published literature, this guide leverages data from analogous unsaturated and allylic diols to provide insights into its expected chemical behavior.
Oxidation: A Tale of Selectivity
The oxidation of this compound can lead to a variety of products depending on the choice of oxidant and reaction conditions. The presence of a secondary and a primary allylic alcohol introduces a challenge in chemoselectivity.
Expected Reactivity: The allylic alcohol is generally more susceptible to oxidation than the secondary alcohol. Mild oxidizing agents are expected to selectively oxidize the primary allylic alcohol to an α,β-unsaturated aldehyde. Stronger oxidizing agents can lead to the oxidation of both hydroxyl groups, potentially yielding a dicarbonyl compound or undergoing oxidative cleavage of the carbon-carbon double bond.
Comparative Data: Studies on the oxidation of similar allylic diols demonstrate the feasibility of selective oxidation. For instance, the palladium-catalyzed oxidation of 1,2-diols has been shown to selectively produce α-hydroxyketones, highlighting the potential for controlled oxidation of one hydroxyl group in the presence of another.[1] However, overoxidation to form dicarbonyl compounds or cleavage products is a common side reaction that needs to be carefully controlled.[1]
| Oxidizing System | Expected Major Product(s) from this compound | Comments | Reference Compound/System |
| MnO₂ | 4-hydroxypent-2-en-1-al | Selective for allylic alcohols. | General for allylic alcohols |
| PCC/PDC in CH₂Cl₂ | 4-hydroxypent-2-en-1-al | Can also oxidize the secondary alcohol with longer reaction times or excess reagent. | General for primary and secondary alcohols |
| Swern Oxidation | 4-hydroxypent-2-en-1-al and/or 1-hydroxypent-2-en-4-one | Can be tuned for selectivity. | General for primary and secondary alcohols |
| Jones Reagent (CrO₃/H₂SO₄) | Mixture of oxidized products, potential for C=C cleavage | Harsh conditions, low selectivity. | Oxidation of 3β-hydroxypregn-5-en-20-one[2] |
| O₃ then Me₂S | Cleavage of the double bond to form aldehydes/ketones | Ozonolysis cleaves the C=C bond. | General for alkenes |
Experimental Protocol: Selective Oxidation of an Allylic Alcohol (General Procedure)
-
To a stirred solution of the allylic alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or acetone) at room temperature, add the oxidizing agent (e.g., activated MnO₂, 5-10 equivalents).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Reaction Pathway: Oxidation of this compound
Caption: Potential oxidation pathways of this compound.
Reduction: Targeting the Alkene or the Carbonyl
The reduction of this compound can be directed towards the carbon-carbon double bond or, if oxidized to a carbonyl, the carbonyl group.
Expected Reactivity: Catalytic hydrogenation (e.g., H₂/Pd-C) will readily reduce the carbon-carbon double bond to yield pentane-1,4-diol.[3] The choice of catalyst and conditions can influence the stereochemistry of the resulting saturated diol. For the reduction of an α,β-unsaturated carbonyl derived from this compound, selective 1,2-reduction of the carbonyl or 1,4-conjugate reduction of the double bond can be achieved using specific reagents.
Comparative Data: The selective hydrogenation of 2-butyne-1,4-diol (B31916) to cis-2-butene-1,4-diol (B44940) has been achieved with high selectivity using a Pd/CaCO₃ catalyst with ammonia.[4] This demonstrates the potential for controlling the partial reduction of unsaturated systems. For the reduction of α,β-unsaturated carbonyls, reagents like NaBH₄ in the presence of CeCl₃ (Luche reduction) favor 1,2-reduction, while dissolving metal reductions (e.g., Na/NH₃) or specific transition metal catalysts are used for 1,4-reduction.[5]
| Reagent/Catalyst | Substrate | Expected Product | Comments | Reference System |
| H₂/Pd-C | This compound | Pentane-1,4-diol | Hydrogenation of the C=C bond. | General for alkenes |
| NaBH₄, CeCl₃ | 4-Hydroxypent-2-en-1-al | This compound | Selective 1,2-reduction of the aldehyde. | Luche Reduction |
| LiAlH₄ | 4-Hydroxypent-2-en-1-al | This compound | Strong reducing agent, reduces carbonyls. | General for carbonyls |
| Na, NH₃(l) | 4-Hydroxypent-2-en-1-al | 4-Hydroxypentanal | 1,4-conjugate reduction. | Dissolving Metal Reduction |
Experimental Protocol: Catalytic Hydrogenation of an Alkene (General Procedure)
-
Dissolve the alkene (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the apparatus and backfill with hydrogen gas (typically 1 atm, but can be higher).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the product.
Logical Flow: Reduction Strategies
Caption: Reduction pathways for this compound and its derivatives.
Rearrangement Reactions: The Pinacol (B44631) Rearrangement Analogy
While this compound is not a vicinal (1,2) diol and thus will not undergo a classic pinacol rearrangement, its derivatives or related structures could be prone to rearrangements under acidic conditions, especially if a carbocation can be formed adjacent to a hydroxyl group.
Expected Reactivity: Acid-catalyzed dehydration of this compound could lead to the formation of a carbocation. The position of this carbocation (allylic or secondary) would dictate the potential for rearrangement. For instance, formation of a carbocation at C-4 could lead to a hydride shift or other rearrangements. A theoretical study on the related 2-butene-1,4-diol (B106632) showed its conversion to 2,5-dihydrofuran (B41785) via cyclodehydration under acidic conditions.[6]
Comparative Data: The pinacol rearrangement of 1,2-diols is a well-studied acid-catalyzed reaction that involves the migration of an alkyl or aryl group to an adjacent carbocation, resulting in the formation of a ketone or aldehyde.[7] While not directly applicable, the principles of carbocation stability and migratory aptitude are relevant to predicting potential rearrangements in other diol systems.
Experimental Protocol: Acid-Catalyzed Rearrangement of a Diol (General Procedure for Pinacol Rearrangement)
-
To a solution of the 1,2-diol in a suitable solvent (e.g., aqueous acetone (B3395972) or dioxane), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography.
Mechanism: Pinacol Rearrangement (Illustrative)
Caption: General mechanism of the pinacol rearrangement.
Esterification: Enhancing Lipophilicity and Modifying Activity
The hydroxyl groups of this compound can be readily esterified with carboxylic acids or their derivatives. The relative reactivity of the primary allylic versus the secondary alcohol can be influenced by steric hindrance and electronic effects.
Expected Reactivity: The primary allylic alcohol is expected to be more reactive towards esterification than the more sterically hindered secondary alcohol, allowing for potential mono-esterification under controlled conditions. The reaction is typically catalyzed by an acid or can be promoted by coupling agents. Enzymatic esterification can also offer high selectivity.
Comparative Data: Kinetic studies on the esterification of other diols, such as 1,4-butanediol (B3395766) with acrylic acid, show a two-step consecutive, reversible reaction.[8] The activation energy for such reactions can be determined, providing insight into the reaction kinetics. For example, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin was found to have an apparent activation energy of 62.0 ± 0.2 kJ/mol.[9]
| Diol | Acid | Catalyst | Activation Energy (kJ/mol) | Comments |
| 1-Methoxy-2-propanol | Acetic Acid | Amberlyst-35 | 62.0 ± 0.2 | Heterogeneous catalysis.[9] |
| 1,4-Butanediol | Acrylic Acid | Sulfuric Acid | 39.4 | Homogeneous catalysis.[8] |
| 2,3-Butanediol | Acetic Acid | Amberlyst 36 | Not specified, but kinetic model developed. | Heterogeneous catalysis.[6] |
Experimental Protocol: Acid-Catalyzed Esterification (General Procedure)
-
Combine the diol (1 equivalent), carboxylic acid (1-2.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and collect the water that is formed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ester by column chromatography or distillation.
Workflow: Esterification of this compound
Caption: General workflow for the esterification of a diol.
Conclusion
This compound is a valuable building block with diverse reactivity stemming from its combination of a double bond and two distinct hydroxyl groups. While specific experimental data for this compound is sparse, a mechanistic understanding of its functional groups, supported by comparative data from analogous structures, provides a strong foundation for predicting its behavior in various chemical transformations. The key to unlocking its synthetic potential lies in the careful selection of reagents and reaction conditions to control chemoselectivity, particularly in oxidation and esterification reactions. Further research into the specific reaction kinetics and stereochemical outcomes for this compound would be highly beneficial for its application in the development of novel chemical entities.
References
- 1. stacks.stanford.edu [stacks.stanford.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pentane-1,4-diol | C5H12O2 | CID 79083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Comparative Guide to Quantum Chemical Calculations for Diol Cyclodehydration
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Computational and Experimental Methodologies
The cyclodehydration of diols is a fundamental organic reaction with significant implications in the synthesis of valuable cyclic ethers, which are prevalent structural motifs in numerous pharmaceuticals and natural products. Understanding the intricate mechanisms and energetic landscapes of these reactions is paramount for optimizing reaction conditions, designing novel catalysts, and ultimately, accelerating drug discovery and development pipelines. Quantum chemical calculations, particularly Density Functional Theory (T), have emerged as indispensable tools for elucidating these reaction pathways at a molecular level. This guide provides a comprehensive comparison of computational and experimental approaches to studying diol cyclodehydration, with a focus on data-driven analysis to inform methodological choices.
Comparing Computational Approaches: A Quantitative Look at DFT Functionals
The choice of DFT functional and basis set is critical for obtaining accurate energetic predictions for reaction barriers. Below is a comparison of calculated activation energies (ΔG‡) for the cyclodehydration of various diols using different computational methods. These data are compiled from multiple studies to offer a comparative overview.
| Diol Substrate | Catalyst/Conditions | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |
| trans-1,2-Cyclopentanediol | Vanadium(V) complex | M06-L/SDD/6-311+G/SMD | 41.5 | [1] |
| trans-1,4-Anhydroerythritol | Rhenium (MTO) | M06/SDD/6-311++G | ~69.9 | [1] |
| 1,4-Butanediol | Acid-catalyzed (H₃O⁺) | B3LYP/6-31G(d,p) | 37.8 | |
| 1,4-Butanediol | Uncatalyzed (Hydrothermal) | CBS-QB3 | 49.6 | |
| 1,5-Pentanediol | Acid-catalyzed (H₃O⁺) | B3LYP/6-31G(d,p) | 35.2 | |
| 1,5-Pentanediol | Uncatalyzed (Hydrothermal) | CBS-QB3 | 47.9 |
Key Observations:
-
Catalyst Effect: The presence of a transition metal catalyst, such as vanadium, can significantly lower the activation barrier compared to uncatalyzed or simple acid-catalyzed reactions.
-
Substrate Stereochemistry: The stereochemistry of the diol can have a profound impact on the reaction energetics, as seen in the high barrier for the trans-diol with a rhenium catalyst, which prefers a concerted mechanism requiring a syn-conformation.[1]
Experimental Validation: Bridging Theory and Practice
Experimental validation is crucial to substantiate computational predictions. The following table summarizes experimental data for diol cyclodehydration, which can be compared with the theoretical values.
| Diol Substrate | Catalyst/Conditions | Experimental Method | Key Findings | Reference |
| trans-Cyclic Diols | Vanadium(V) complex, PPh₃, light/dark | ¹H NMR | Product yield is light-dependent, supporting a triplet state mechanism. | [1] |
| 1,4-Butanediol | Heteropoly acids | GC-MS | High yields of tetrahydrofuran (B95107) (up to 98%). | [2] |
| 1,n-Diols (n=4,5,6) | Iridium Complex | ¹H NMR, GC-MS | Efficient cyclodehydration to corresponding cyclic ethers. | [3] |
| Cannabidiol | Protic and Lewis Acids | HPLC, ¹H NMR | Solvent and acid type influence product distribution (Δ⁹-THC vs. Δ⁸-THC). | [4][5][6] |
Experimental Protocols
A generalized experimental protocol for investigating the kinetics of a diol cyclodehydration reaction is outlined below. This protocol is a composite based on methodologies reported in the cited literature.[4][7][8]
Objective: To determine the experimental activation energy (Ea) of a diol cyclodehydration reaction.
Materials:
-
Diol substrate
-
Catalyst (if applicable)
-
Solvent
-
Internal standard for chromatography
-
Quenching agent
-
Apparatus for controlled temperature reaction (e.g., oil bath, reaction block)
-
Analytical instrument (e.g., Gas Chromatograph-Mass Spectrometer, GC-MS)
Procedure:
-
Reaction Setup: In a series of reaction vessels, add the diol substrate, solvent, and a magnetic stir bar. Place the vessels in a temperature-controlled bath and allow them to reach the desired temperature.
-
Initiation: Initiate the reaction by adding the catalyst to each vessel simultaneously. Start a timer for each reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a cold solution of a suitable base if the reaction is acid-catalyzed).
-
Sample Preparation for Analysis: To the quenched aliquot, add a known amount of an internal standard. Dilute the sample with a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. The GC will separate the components of the mixture, and the MS will detect and quantify the diol, the cyclic ether product, and the internal standard.
-
Data Analysis:
-
From the GC-MS data, determine the concentration of the diol at each time point for each temperature.
-
Plot the natural logarithm of the diol concentration (ln[Diol]) versus time for each temperature. The slope of this line will be the negative of the rate constant (k).
-
Repeat this for all temperatures to obtain a set of rate constants (k) at different temperatures (T).
-
-
Arrhenius Plot: Plot the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T). According to the Arrhenius equation, this should yield a straight line with a slope of -Ea/R, where R is the gas constant.
-
Calculation of Activation Energy: Calculate the experimental activation energy (Ea) from the slope of the Arrhenius plot.
Visualizing the Workflow and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of diol cyclodehydration.
Caption: A generalized workflow comparing computational modeling and experimental validation for studying diol cyclodehydration.
Caption: A simplified representation of an acid-catalyzed diol cyclodehydration mechanism.
Conclusion
The synergy between quantum chemical calculations and experimental studies provides a powerful paradigm for advancing our understanding of diol cyclodehydration reactions. While DFT calculations offer unparalleled insight into reaction mechanisms and energetics at the molecular level, experimental validation remains the ultimate arbiter of theoretical predictions. For researchers in drug development and related fields, a judicious combination of these approaches will be instrumental in the rational design of synthetic routes to complex molecules, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. tutorchase.com [tutorchase.com]
Comparative Kinetic Analysis of Pent-2-ene-1,4-diol Formation: A Guide for Researchers
A detailed examination of reaction kinetics for the synthesis of pent-2-ene-1,4-diol and its analogues, providing researchers, scientists, and drug development professionals with comparative data and methodologies to inform catalyst and process design.
Due to a lack of specific kinetic studies on the formation of this compound, this guide presents a comprehensive analysis of analogous and structurally similar allylic diols, primarily focusing on the industrially significant synthesis of but-2-ene-1,4-diol. The principles, experimental setups, and kinetic models discussed herein provide a robust framework for the prospective kinetic analysis of this compound.
The most well-documented pathway for the formation of such unsaturated diols is the selective catalytic hydrogenation of the corresponding alkynediol. Alternative routes, including the palladium-catalyzed decarboxylative hydration of vinyl-substituted cyclic carbonates and the hydrolysis of epoxybutenes, offer different approaches to these valuable synthons. This guide will compare the kinetic aspects of these methodologies.
Data Presentation: A Comparative Overview of Kinetic Parameters
The following tables summarize quantitative data for the synthesis of but-2-ene-1,4-diol, the closest analogue to this compound with available kinetic data. These values are essential for comparing catalyst performance and understanding reaction mechanisms.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2-Butyne-1,4-diol to But-2-ene-1,4-diol
| Catalyst System | Support | Temperature (°C) | Pressure (MPa H₂) | Selectivity to But-2-ene-1,4-diol (%) | Apparent Activation Energy (kJ/mol) | Proposed Kinetic Model |
| Palladium (Pd) | CaCO₃ (with NH₃) | 50 - 80 | 0.2 - 0.8 | >95 | Not Reported | Langmuir-Hinshelwood[1] |
| Platinum (Pt) | SiC | 100 | 1 | ~96 | Not Reported | Power Law |
| Palladium (Pd) | ZnO | 30 - 75 | 0.1 - 2.0 | ~99 | Not Reported | Langmuir-Hinshelwood[2] |
| Palladium (Pd) | Carbon | 50 | 2 | ~100 (with Schiff base) | Not Reported | Not Reported |
Table 2: Kinetic Data for Alternative Syntheses of But-2-ene-1,4-diol
| Reaction | Catalyst / Conditions | Reactants | Rate Constant (k) | Reaction Order |
| Decarboxylative Hydration | Pd(0) catalyst | Vinyl cyclic carbonate, Water | Not Quantified | Not Reported |
| Epoxybutene Hydrolysis | Acid catalyst | 1,2-Epoxy-3-butene, Water | Varies with pH and temperature | Pseudo-first order |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are outlines for the key experiments discussed.
Protocol 1: Kinetic Analysis of 2-Butyne-1,4-diol Hydrogenation
This protocol describes a typical batch reactor setup for studying the kinetics of the gas-liquid hydrogenation reaction.
-
Reactor Setup: A high-pressure stirred tank reactor (autoclave) equipped with a magnetic stirrer, gas inlet, liquid sampling port, temperature probe, and pressure transducer is used.[3]
-
Catalyst Activation and Loading: The catalyst (e.g., Pd/CaCO₃) is weighed and loaded into the reactor.[1] Depending on the catalyst, an in-situ reduction or pre-treatment may be necessary.[1]
-
Reaction Initiation: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before introducing the solvent and 2-butyne-1,4-diol. The reactor is then heated to the desired temperature. Hydrogen is introduced to the desired pressure, and stirring is commenced to start the reaction.[3]
-
Reaction Monitoring: The reaction progress is monitored by taking liquid samples at regular intervals. These samples are immediately quenched and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the reactant and products.[3] Online monitoring techniques, such as in-line flow NMR, can also be employed for real-time data acquisition.[4][5]
-
Data Analysis: The concentration versus time data is used to determine the initial reaction rate. By varying the initial concentrations of reactants and catalyst loading, the reaction orders with respect to each component can be determined. The Arrhenius equation is used to calculate the apparent activation energy by conducting experiments at different temperatures. The data is often fitted to a kinetic model, such as the Langmuir-Hinshelwood model, to describe the surface reaction on the heterogeneous catalyst.[2][6][7]
Protocol 2: Kinetic Study of Diol Formation from Vinyl Cyclic Carbonates
-
Reaction Setup: A standard Schlenk flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere is typically used.
-
Procedure: The vinyl cyclic carbonate, solvent, and catalyst (e.g., a palladium complex) are added to the flask. The reaction is initiated by the addition of water.
-
Monitoring: Aliquots of the reaction mixture are taken at specific time points, and the reaction is quenched. The product formation is quantified using techniques like ¹H NMR spectroscopy or GC-MS.
-
Kinetic Analysis: The rate of formation of the diol is determined by plotting the concentration of the product against time.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for kinetic analysis.
Caption: Proposed reaction pathway for the formation of this compound.
Caption: Alternative pathway via decarboxylative hydration.
Caption: General workflow for a kinetic analysis experiment.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Pent-2-ene-1,4-diol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or less-documented chemical compounds. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Pent-2-ene-1,4-diol.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling and Preparation of Solutions | Chemical safety goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Laboratory coat. | Not generally required if handled in a well-ventilated area or a chemical fume hood.[3] |
| Heating or Generating Aerosols | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Flame-retardant laboratory coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if irritation is experienced.[4] |
| Large Volume Transfers (>1L) | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant apron or coveralls. | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4][5] |
| Responding to Spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.[1]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[6] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan:
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.
-
Containerization: Collect waste in a dedicated, leak-proof, and clearly labeled container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste streams unless explicitly approved by your institution's environmental health and safety department.[4]
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
